molecular formula C64H109NO27 B8106024 Fmoc-N-PEG23-acid

Fmoc-N-PEG23-acid

Cat. No.: B8106024
M. Wt: 1324.5 g/mol
InChI Key: DNZCRUTYKDCBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-PEG23-acid is a useful research compound. Its molecular formula is C64H109NO27 and its molecular weight is 1324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H109NO27/c66-63(67)9-11-69-13-15-71-17-19-73-21-23-75-25-27-77-29-31-79-33-35-81-37-39-83-41-43-85-45-47-87-49-51-89-53-55-91-56-54-90-52-50-88-48-46-86-44-42-84-40-38-82-36-34-80-32-30-78-28-26-76-24-22-74-20-18-72-16-14-70-12-10-65-64(68)92-57-62-60-7-3-1-5-58(60)59-6-2-4-8-61(59)62/h1-8,62H,9-57H2,(H,65,68)(H,66,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZCRUTYKDCBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H109NO27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-PEG23-acid: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG23-acid is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of complex biomolecules and targeted therapeutics. This molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 23-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The Fmoc group provides a base-labile protecting group for orthogonal synthesis strategies, while the long, hydrophilic PEG chain enhances solubility, reduces immunogenicity, and provides spatial separation between conjugated moieties. The terminal carboxylic acid allows for covalent linkage to primary amines through the formation of a stable amide bond. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and a visualization of its application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

The physicochemical properties of this compound are summarized in the table below, providing key data for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C64H109NO27
Molecular Weight 1324.54 g/mol
Purity Typically ≥95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMF, DMSO, methylene chloride, and acetonitrile.
Storage Conditions Store at -20°C, protected from light and moisture.

Experimental Protocols

The utility of this compound lies in the independent reactivity of its two functional ends. The following protocols provide detailed methodologies for the deprotection of the Fmoc group to liberate the amine and the subsequent coupling of the carboxylic acid to a primary amine.

Fmoc Deprotection Protocol

This procedure describes the removal of the Fmoc protecting group to yield the free amine of the PEG linker, which can then be used for further conjugation.

Materials:

  • This compound conjugate

  • 20% Piperidine in N,N-Dimethylformamide (DMF) (v/v)

  • DMF

  • Dry inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the this compound conjugate in DMF to a desired concentration.

  • Under an inert atmosphere, add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, or a 10-20 fold molar excess for solution-phase reactions.

  • Allow the reaction to proceed at room temperature with gentle agitation for 10-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the piperidine and the dibenzofulvene-piperidine adduct can be removed by repeated co-evaporation with DMF under reduced pressure or by precipitation of the product in cold diethyl ether and subsequent centrifugation.

  • The resulting amine-PEG-acid can be used directly in the next step or after purification by an appropriate chromatographic method.

Carboxylic Acid Coupling Protocol (EDC/HATU)

This protocol details the activation of the terminal carboxylic acid of this compound and its coupling to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DMSO

  • Dry inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO under an inert atmosphere.

  • In a separate vial, dissolve the amine-containing molecule in anhydrous DMF or DMSO.

  • To the solution of this compound, add 1.5 equivalents of HATU and 2 equivalents of DIPEA.

  • In an alternative procedure, to the solution of this compound, add 1.5 equivalents of EDC and 1.5 equivalents of a coupling additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

  • Allow the activation of the carboxylic acid to proceed for 15-30 minutes at room temperature.

  • Add the solution of the amine-containing molecule to the activated this compound solution.

  • Let the reaction proceed at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, the crude product can be purified by an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Application in PROTAC Synthesis and Mechanism of Action

A prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The following diagrams illustrate the workflow of PROTAC synthesis using this compound and the subsequent mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Fmoc_PEG_Acid This compound Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_PEG_Acid->Deprotection Amine_PEG_Acid H2N-PEG23-acid Deprotection->Amine_PEG_Acid Coupling1 Amide Coupling (EDC or HATU) Amine_PEG_Acid->Coupling1 E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Coupling1 E3_Linker E3 Ligand-Linker-COOH Coupling1->E3_Linker Coupling2 Amide Coupling (EDC or HATU) E3_Linker->Coupling2 Target_Ligand Target Protein Ligand (with amine) Target_Ligand->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC

Caption: PROTAC Synthesis Workflow using this compound.

PROTAC_Mechanism_of_Action cluster_mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_Target Ubiquitinated POI Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides Recycling->PROTAC

Caption: Mechanism of action of a PROTAC molecule.

References

An In-depth Technical Guide to Fmoc-N-PEG23-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-PEG23-acid is a high-purity, heterobifunctional linker molecule integral to advancements in bioconjugation, peptide chemistry, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, molecular properties, and detailed protocols for its application.

Core Properties and Structure

This compound is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 23-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure provides a versatile tool for chemists and biologists. The Fmoc group offers a stable, base-labile protecting group for the primary amine, allowing for orthogonal synthesis strategies. The long, hydrophilic PEG23 chain enhances the solubility and bioavailability of the conjugated molecule and provides a flexible spacer arm to mitigate steric hindrance. The terminal carboxylic acid enables efficient coupling to primary amines, forming stable amide bonds.

Chemical Structure of this compound

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_coupling EDC/NHS Coupling start Fmoc-PEG23-MoleculeA deprotection Add 20% Piperidine in DMF start->deprotection deprotected H2N-PEG23-MoleculeA deprotection->deprotected coupling Coupling Reaction deprotected->coupling molecule_b Molecule B with -COOH activation Add EDC/NHS molecule_b->activation activated_b Activated Molecule B activation->activated_b activated_b->coupling final_product MoleculeA-PEG23-MoleculeB coupling->final_product PROTAC_pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->PROTAC Recycled PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

In-Depth Technical Guide to Fmoc-N-PEG23-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG23-acid is a high-purity, heterobifunctional linker molecule integral to modern bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, primary applications, and detailed experimental protocols for its use.

CAS Number: 850312-72-0

Molecular Formula: C64H109NO27

Molecular Weight: 1324.56 g/mol

Core Properties and Applications

This compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine on one terminus and a carboxylic acid on the other, separated by a 23-unit polyethylene glycol (PEG) chain. This structure imparts several advantageous properties:

  • Orthogonal Chemistry: The Fmoc-protected amine and the carboxylic acid allow for sequential, controlled conjugation reactions. The Fmoc group is readily removed under basic conditions without affecting other parts of the molecule, enabling a subsequent reaction at the newly exposed amine.

  • Enhanced Solubility and Pharmacokinetics: The long, hydrophilic PEG chain significantly increases the aqueous solubility of the parent molecule, a crucial factor for in vivo applications. PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.

  • Flexible Spacer: The 23-unit PEG linker provides a long, flexible spacer arm, which is critical in the design of PROTACs. This linker bridges a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, and its length and flexibility are key determinants for the successful formation of a productive ternary complex, leading to target protein ubiquitination and degradation.[1][2]

The primary applications of this compound include:

  • PROTAC Synthesis: It is a commonly used building block for creating the linker in PROTACs. The carboxylic acid can be coupled to an amine-functionalized E3 ligase ligand, and after Fmoc deprotection, the resulting amine can be conjugated to a target protein ligand.[3]

  • Bioconjugation: This linker can be used to conjugate peptides, proteins, antibodies, and other biomolecules to various payloads, such as small molecule drugs or imaging agents.

  • Drug Delivery: Its properties are beneficial for developing targeted drug delivery systems and enhancing the solubility of hydrophobic drugs.

  • Peptide Chemistry: It can be incorporated into peptides to introduce a flexible PEG spacer.

Data Presentation

Physicochemical Properties
PropertyValue
CAS Number 850312-72-0
Molecular Formula C64H109NO27
Molecular Weight 1324.56 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMF, DMSO, and water
Major Suppliers
SupplierWebsite
AxisPharm--INVALID-LINK--
BroadPharm--INVALID-LINK--
MCE (MedChemExpress)--INVALID-LINK--
Ambeed--INVALID-LINK--

Experimental Protocols

The following are detailed, generalized protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Amide Bond Formation with this compound

This protocol describes the coupling of the carboxylic acid terminus of this compound to a primary amine-containing molecule (Component A), such as an E3 ligase ligand.

Materials:

  • This compound

  • Component A (with a primary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve Component A (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of Component A to the activated this compound mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the Fmoc-protected conjugate.

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose a primary amine for subsequent conjugation.

Materials:

  • Fmoc-protected conjugate from Protocol 1

  • 20% (v/v) Piperidine in DMF

  • DMF

  • DCM (Dichloromethane)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction by LC-MS to confirm the complete removal of the Fmoc group.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • The resulting amine is often used in the next step without further purification. If purification is necessary, it can be achieved by preparative HPLC.

Mandatory Visualization

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Final Coupling Fmoc_PEG_Acid This compound HATU_DIPEA HATU, DIPEA in DMF Fmoc_PEG_Acid->HATU_DIPEA E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->HATU_DIPEA Fmoc_PEG_E3 Fmoc-PEG-E3 Ligand Conjugate HATU_DIPEA->Fmoc_PEG_E3 Piperidine 20% Piperidine in DMF Fmoc_PEG_E3->Piperidine Amine_PEG_E3 H2N-PEG-E3 Ligand Conjugate Piperidine->Amine_PEG_E3 HATU_DIPEA2 HATU, DIPEA in DMF Amine_PEG_E3->HATU_DIPEA2 Target_Ligand Target Ligand (with -COOH) Target_Ligand->HATU_DIPEA2 PROTAC Final PROTAC HATU_DIPEA2->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Ternary Complex Formation

The following diagram illustrates the mechanism of action of a PROTAC, showcasing the role of the PEG linker in facilitating the formation of the ternary complex.

Ternary_Complex cluster_0 Ternary Complex Formation PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination Ubiquitin Ub

Caption: Mechanism of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide on the Core Principles and Applications of the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its utility stems from its unique base-lability, which permits an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1][2] This Fmoc/tBu approach provides milder reaction conditions compared to older methods, thereby enhancing the stability of sensitive peptide sequences and simplifying the synthesis process.[1] This guide offers a comprehensive technical overview of the Fmoc group's core principles, experimental protocols, and critical applications for researchers, scientists, and drug development professionals.

Core Principles of Fmoc Chemistry

The effectiveness of Fmoc chemistry is rooted in its orthogonal protection strategy. The Fmoc group is cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This contrasts sharply with the acid-labile protecting groups—such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt)—that are typically used to protect reactive amino acid side chains. This orthogonality ensures that the Nα-Fmoc group can be selectively removed at each cycle of peptide synthesis without prematurely cleaving the side-chain protectors.

Mechanism of Protection and Deprotection:

The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to prevent the formation of dipeptide byproducts.

The deprotection mechanism is a two-step E1cB (Elimination, Unimolecular, conjugate Base) process:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.

  • β-Elimination: This is followed by a β-elimination that releases the free amine, carbon dioxide, and a reactive intermediate, dibenzofulvene (DBF). The excess amine in the reaction mixture then traps the DBF to form a stable adduct, which is washed away.

One of the significant advantages of using the Fmoc group is the ability to monitor the deprotection step in real-time. The fluorenyl group has a strong UV absorbance (around 300 nm), and the cleavage product, the dibenzofulvene-piperidine adduct, can be quantified spectrophotometrically to ensure the reaction has gone to completion.

Quantitative Data on Fmoc Chemistry

The efficiency of Fmoc-based synthesis is highly dependent on reaction kinetics. The following tables summarize key quantitative data to optimize synthesis protocols.

Table 1: Kinetics of Fmoc Deprotection with Various Bases

Base (Concentration in DMF)Half-life of Fmoc-Gly-Resin (t½)Notes
20% Piperidine~6 secondsThe most common and standard reagent for Fmoc deprotection.
50% Piperidine~2 secondsFaster but may increase side reactions.
5% Piperazine, 1% DBU, 1% Formic AcidNot specified, but effectiveAn alternative that avoids the use of the controlled substance piperidine.
2% Piperidine> 3 minutes for >99% removalSlower kinetics, may require longer reaction times.
5% Piperidine~3 minutes for >99% removalComplete removal is achieved within a few minutes.

Data compiled from various sources to illustrate relative deprotection rates.

Table 2: Side-Chain Protecting Groups Compatible with Fmoc Chemistry

Amino AcidSide-Chain Protecting GroupCleavage Condition
ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Strong Acid (TFA)
Asp, GluOtBu (tert-butyl ester)Strong Acid (TFA)
Cys, His, TrpTrt (trityl)Strong Acid (TFA)
Lys, OrnBoc (tert-butyloxycarbonyl)Strong Acid (TFA)
Ser, Thr, TyrtBu (tert-butyl ether)Strong Acid (TFA)

This table showcases the orthogonality where side-chain groups are stable to the base used for Fmoc removal but are cleaved by strong acid.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Fmoc chemistry.

Protocol 1: Fmoc Protection of an Amino Acid (e.g., Alanine)

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.

  • Dissolution: Dissolve the amino acid (e.g., L-Alanine, 1 equivalent) in a 10% aqueous solution of sodium carbonate or a similar base.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1 equivalent) in a suitable organic solvent like dioxane or acetone. Slowly add this solution to the amino acid solution while stirring vigorously at room temperature.

  • Reaction: Allow the reaction to proceed for 4-24 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Precipitation: Acidify the aqueous layer with 1 M HCl to a pH of ~2 while cooling in an ice bath. The Fmoc-protected amino acid will precipitate as a white solid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for removing the Fmoc group from a resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour.

  • Initial Deprotection: Drain the DMF and add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin). Agitate the mixture for 3-5 minutes at room temperature.

  • Second Deprotection: Drain the solution. Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Visualizing Fmoc Chemistry Workflows

Diagrams created using Graphviz provide a clear visual representation of the processes involved in Fmoc-based synthesis.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Peptide->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H₂N-Peptide-Resin Elimination->Free_Amine CO2 CO₂ Elimination->CO2 Adduct_Formation Adduct Formation (Piperidine Trap) DBF->Adduct_Formation Adduct DBF-Piperidine Adduct Adduct_Formation->Adduct

Caption: Mechanism of Fmoc deprotection via E1cB elimination.

SPPS_Cycle cluster_0 Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_1 Final Steps A 1. Deprotection (20% Piperidine/DMF) B 2. Washing (DMF) A->B C 3. Coupling (Fmoc-AA, Activator) B->C D 4. Washing (DMF) C->D E Repeat Cycle for Next Amino Acid D->E G Final Deprotection D->G E->A n-1 times F Start: Fmoc-AA-Resin F->A H Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) G->H I Purified Peptide H->I

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex peptides with high fidelity. Its base-lability, orthogonal compatibility with acid-labile side-chain protecting groups, and the ability to monitor its removal in real-time have solidified its role as the preferred method for SPPS in both academic research and industrial drug development. A thorough understanding of its chemistry, kinetics, and associated protocols is essential for optimizing synthesis strategies and achieving high-purity peptide products.

References

A Novice's Guide to Fmoc-N-PEG23-acid in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for novice peptide chemists on the application of Fmoc-N-PEG23-acid, a heterobifunctional linker critical for the synthesis of PEGylated peptides. This document provides a detailed overview of its properties, applications, and the fundamental experimental protocols required for its successful implementation in solid-phase peptide synthesis (SPPS).

Introduction to this compound

This compound is a valuable reagent in bioconjugation and drug delivery, primarily used as a linker to attach a polyethylene glycol (PEG) chain to a peptide.[1] This modification, known as PEGylation, can significantly enhance the therapeutic properties of peptides by improving their solubility, increasing their in vivo half-life by reducing renal clearance, and decreasing their immunogenicity.[2][3] The molecule itself features two key functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The Fmoc group is a base-labile protecting group, making it ideal for standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] The carboxylic acid allows for the efficient coupling to the free N-terminal amine of a peptide chain.

Core Properties and Specifications

For successful and reproducible peptide synthesis, understanding the physicochemical properties of this compound is crucial. The following table summarizes the typical specifications for a representative Fmoc-N-amido-PEG-acid, which can be considered analogous to this compound.

PropertyValueReference
Chemical Name Fmoc-N-amido-PEG23-acid
Synonyms Fmoc-NH-PEG23-CH2CH2COOH
Molecular Formula C₂₂H₂₅NO₆ (for PEG2 analogue)
Molecular Weight 399.44 g/mol (for PEG2 analogue)
Purity > 95-98%
Appearance White to off-white solid or oil
Solubility Soluble in DMF, DCM, acetonitrile, DMSO
Storage Conditions -20°C, protect from moisture

Experimental Workflows and Protocols

The incorporation of this compound is typically the final coupling step in an Fmoc-SPPS workflow. Below is a graphical representation of the overall process, followed by detailed experimental protocols.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Swollen Resin Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection1 Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Wash3 Washing Deprotection2->Wash3 PEGCoupling This compound Coupling Wash3->PEGCoupling Wash4 Washing PEGCoupling->Wash4 Cleavage Cleavage & Deprotection Wash4->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase synthesis of an N-terminally PEGylated peptide.

Detailed Experimental Protocols

The following protocols are standard procedures for manual Fmoc-SPPS. Reagent equivalents are based on the initial loading of the resin.

Protocol 1: Resin Swelling and Preparation

  • Place the desired amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF) to fully cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF and wash the resin with DMF (3 x 5 mL per gram of resin).

Protocol 2: Fmoc Deprotection

  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture for an initial 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.

  • A small sample of resin beads can be taken to perform a Kaiser test to confirm the presence of free primary amines. A positive test (deep blue beads) indicates successful deprotection.

Fmoc_Deprotection Start Fmoc-Protected Peptide-Resin AddPiperidine Add 20% Piperidine in DMF Start->AddPiperidine Agitate Agitate for 3 + 15 min AddPiperidine->Agitate Wash Wash with DMF (5-7x) Agitate->Wash End Deprotected Peptide-Resin Wash->End

Caption: The Fmoc deprotection cycle in solid-phase peptide synthesis.

Protocol 3: Amino Acid Coupling (Standard Cycle)

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxylic acid. Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • The completion of the coupling reaction can be monitored with a Kaiser test. A negative test (colorless or yellowish beads) indicates a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: N-Terminal PEGylation with this compound

This step is performed after the final amino acid has been coupled and its Fmoc group has been removed according to Protocol 2.

  • Dissolve this compound (1.5-3 equivalents) and a coupling agent (e.g., HBTU or HATU, 1.5-3 equivalents) in DMF. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often recommended for more challenging couplings.

  • Add DIPEA (3-6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 2-4 hours, or overnight if necessary, at room temperature with gentle agitation. Due to the size of the PEG linker, a longer coupling time may be required compared to standard amino acids.

  • Monitor the reaction for completion using the Kaiser test.

  • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

Coupling_Mechanism Reagents Fmoc-AA-COOH + HBTU/HATU + DIPEA Activation Activation: Formation of Activated Ester Reagents->Activation Coupling Nucleophilic Attack Activation->Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->Coupling Product Fmoc-AA-CO-NH-Peptide-Resin Coupling->Product

Caption: Simplified mechanism of amide bond formation using a uronium-based coupling agent.

Protocol 5: Cleavage from Resin and Side-Chain Deprotection

  • Wash the PEGylated peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions with sensitive amino acid side chains.

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

  • The crude PEGylated peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is an indispensable tool for the modern peptide chemist, offering a straightforward method to enhance the pharmacokinetic properties of therapeutic peptides. By following the standardized and well-established protocols of Fmoc-based solid-phase peptide synthesis outlined in this guide, even novice researchers can confidently incorporate this versatile linker into their synthetic strategies. Careful attention to reaction conditions, monitoring of coupling and deprotection steps, and proper purification techniques will ensure the successful synthesis of high-quality PEGylated peptides for a wide range of research and drug development applications.

References

An In-Depth Technical Guide to PEGylation in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently or non-covalently attaching polyethylene glycol (PEG) polymer chains to a molecule, stands as a cornerstone technology in drug delivery and development.[1] First reported in the 1970s, this technique has matured into a multi-billion dollar industry, fundamentally altering the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] By increasing a drug's hydrodynamic size, PEGylation effectively "masks" the therapeutic from the host's immune system and reduces renal clearance, thereby extending its circulatory half-life.[1][] This modification leads to a cascade of therapeutic benefits, including improved drug solubility, enhanced stability against proteolytic degradation, reduced dosing frequency, and lower immunogenicity and antigenicity. This guide provides a comprehensive overview of PEGylation, from its core chemical strategies and generational evolution to detailed experimental protocols and the characterization of conjugates.

The Evolution of PEGylation: From Random to Site-Specific

The strategies for PEGylation have evolved significantly, moving from relatively uncontrolled reactions to highly specific and efficient methodologies, often categorized into "generations."

  • First-Generation PEGylation: This initial approach involved the random conjugation of linear mPEG (monomethoxy PEG) to various sites on a protein, primarily the amine groups of lysine residues. Reagents like PEG succinimidyl succinate (PEG-SS) and cyanuric chloride were common, but these reactions often produced complex, heterogeneous mixtures of positional isomers and multi-PEGylated species. This heterogeneity posed significant challenges for purification and characterization and could lead to a substantial loss of biological activity.

  • Second-Generation PEGylation: To overcome the limitations of the first generation, the focus shifted to site-specific PEGylation to produce more homogeneous and well-defined conjugates. This era saw the development of higher molecular weight and branched PEG structures, which provided superior shielding and pharmacokinetic benefits with fewer attachment points. Furthermore, more selective functional groups, such as PEG-aldehyde for N-terminal conjugation and PEG-maleimide for thiol conjugation, enabled greater control over the reaction.

  • Third-Generation PEGylation: Recent advancements include the use of novel polymer architectures like Y-shaped or comb-shaped PEGs, which offer reduced viscosity and minimize the risk of organ accumulation. Enzymatic approaches have also emerged, providing highly specific and efficient conjugation tools.

cluster_0 First Generation (Random) cluster_1 Second Generation (Site-Specific) a1 Protein a3 Heterogeneous Mixture (Positional Isomers, Multi-PEGylated) a1->a3 a2 Activated Linear PEG (e.g., PEG-SS) a2->a3 b3 Homogeneous Conjugate (Well-defined Product) a3->b3 Improved Specificity & Homogeneity b1 Protein (Specific Target Site) b1->b3 b2 Activated Branched PEG (e.g., PEG-Aldehyde) b2->b3

Caption: Evolution from First to Second Generation PEGylation.

Core PEGylation Strategies and Chemistries

The choice of PEGylation chemistry is dictated by the available functional groups on the target molecule. The most prevalent strategies target nucleophilic sites like amines and thiols.

Amine PEGylation (Lysine and N-Terminus)

This is the most established method due to the common presence of lysine residues on protein surfaces.

  • PEG-NHS Esters: N-hydroxysuccinimidyl esters of PEG react with primary amines at pH 7-9 to form stable amide bonds. This is a highly reactive but sometimes difficult-to-control method.

  • PEG-Aldehydes: This reagent reacts with a primary amine (often the N-terminus at a lower pH for selectivity) to form an imine, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.

Thiol PEGylation (Cysteine)

This approach offers high site-specificity because free cysteine residues are rare in proteins. Often, a cysteine is introduced at a specific site via genetic engineering.

  • PEG-Maleimide: The maleimide group reacts specifically with sulfhydryl groups at a neutral pH (6.5-7.5) to form a stable thioether linkage.

  • PEG-Vinyl Sulfone: Reacts with free thiols to form a stable thioether bond.

  • PEG-Ortho-pyridyl Disulfide (OPSS): Reacts with thiols to form a disulfide bond, which can be cleaved by reducing agents, allowing for reversible PEGylation.

Carboxyl Group PEGylation (Aspartic Acid, Glutamic Acid)

This is a less common method that targets acidic residues.

  • PEG-Amine/PEG-Hydrazide: These PEG derivatives are coupled to carboxyl groups using carbodiimide chemistry, typically with activating agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and DCC.

cluster_reagents Protein Therapeutic Protein Lysine (Amine) Cysteine (Thiol) N-Terminus (Amine) Asp/Glu (Carboxyl) NHS PEG-NHS Ester Protein:lys->NHS Amide Bond ALD PEG-Aldehyde Protein:nterm->ALD Secondary Amine (Reductive Amination) MAL PEG-Maleimide Protein:cys->MAL Thioether Bond AMINE PEG-Amine + EDC Protein:cooh->AMINE Amide Bond

Caption: Common site-specific PEGylation chemistries and targets.

Pharmacokinetic and Therapeutic Impact

PEGylation profoundly alters a drug's interaction with the body, leading to significant, quantifiable improvements in its pharmacokinetic profile. The increased molecular weight and hydrophilic shield reduce renal filtration and protect against enzymatic degradation, extending the drug's circulation time.

Table 1: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Drugs

Drug ClassNon-PEGylated DrugPEGylated DrugPEG Size / TypeChange in Half-Life (t½)Clinical Advantage
Interferon α-2a Roferon-A®Pegasys®40 kDa Branched~10-fold increase (from ~8.5h to ~77h)Reduced dosing from multiple times/week to once weekly.
Interferon α-2b Intron A®PEG-Intron®12 kDa Linear~5-fold increase (from ~5.1h to ~28h)Reduced dosing frequency for Hepatitis C treatment.
G-CSF Filgrastim (Neupogen®)Pegfilgrastim (Neulasta®)20 kDa Linear~15 to 80-fold increase (from ~3.5h to >40h)Single dose per chemotherapy cycle vs. daily injections.
Adenosine Deaminase (Native Enzyme)Pegademase (Adagen®)Multiple 5 kDa LinearExtended from minutes to 2-3 daysFirst FDA-approved PEGylated drug for SCID treatment.
L-Asparaginase (Native Enzyme)Pegaspargase (Oncaspar®)Multiple 5 kDa Linear~20-fold increaseReduced immunogenicity and dosing for leukemia treatment.

Table 2: Selected FDA-Approved PEGylated Therapeutics

Trade NamePEGylated MoietyPEG CharacteristicsTherapeutic Indication
Adagen® Adenosine DeaminaseMultiple 5 kDa LinearSevere Combined Immunodeficiency (SCID)
Oncaspar® L-AsparaginaseMultiple 5 kDa LinearAcute Lymphoblastic Leukemia
Pegasys® Interferon alfa-2a40 kDa BranchedHepatitis B and C
PEG-Intron® Interferon alfa-2b12 kDa LinearHepatitis C
Neulasta® Filgrastim (G-CSF)20 kDa Linear (N-terminal)Chemotherapy-induced Neutropenia
Somavert® Pegvisomant (hGH antagonist)4-5 chains of 5 kDa LinearAcromegaly
Cimzia® Certolizumab Pegol (Fab' fragment)40 kDa BranchedCrohn's Disease, Rheumatoid Arthritis
Krystexxa® Pegloticase (Uricase)Multiple ~10 kDa LinearChronic Gout
Plegridy® Interferon beta-1a20 kDa LinearMultiple Sclerosis

Experimental Protocols

Precise and reproducible experimental design is critical for successful PEGylation. Below are generalized protocols for a common PEGylation reaction and subsequent characterization.

Protocol: Site-Specific Thiol PEGylation with PEG-Maleimide
  • Protein Preparation:

    • If necessary, perform site-directed mutagenesis to introduce a single, accessible cysteine residue.

    • Express and purify the protein mutein.

    • Ensure the protein is in a reduced state. If disulfide bonds may have formed, incubate the protein with a 10-fold molar excess of a mild reducing agent (e.g., TCEP) for 1 hour at room temperature.

    • Immediately perform a buffer exchange using a desalting column into a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0). The buffer must be free of reducing agents.

  • PEGylation Reaction:

    • Dissolve the PEG-Maleimide reagent in the reaction buffer immediately before use to minimize hydrolysis.

    • Add the PEG-Maleimide solution to the protein solution at a defined molar ratio (e.g., 5:1 to 10:1 PEG-to-protein).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Monitor the reaction progress by taking aliquots for analysis (e.g., SDS-PAGE or RP-HPLC).

  • Reaction Quenching:

    • Stop the reaction by adding a small molecule thiol compound, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~20 mM. This will react with any excess PEG-Maleimide.

    • Incubate for 30 minutes.

  • Purification of the Conjugate:

    • Separate the PEGylated protein from unreacted protein, excess PEG, and quenching agent.

    • Ion-Exchange Chromatography (IEX): This is highly effective for separating species based on changes in surface charge post-conjugation. Use a salt gradient to elute the different species.

    • Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius and is useful for removing unreacted PEG and small molecules.

Protocol: Characterization of PEGylated Conjugates
  • Confirmation of Covalent Attachment (SDS-PAGE):

    • Run samples of the unreacted protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

    • The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band compared to the native protein.

  • Determination of Molecular Weight and Heterogeneity (Mass Spectrometry):

    • Use MALDI-TOF MS or ESI-MS to obtain the precise molecular weight of the conjugate.

    • The resulting spectrum will confirm the addition of the PEG moiety and can reveal the degree of PEGylation (mono-, di-, etc.) and the polydispersity of the attached PEG chain.

  • Quantification and Isomer Separation (Chromatography):

    • Reverse-Phase HPLC (RP-HPLC): Can be used to resolve PEGylated from non-PEGylated protein and assess purity.

    • Ion-Exchange HPLC (IEX-HPLC): An excellent tool for separating positional isomers of the PEGylated product.

  • Assessment of Hydrodynamic Size (Dynamic Light Scattering - DLS):

    • DLS measures the hydrodynamic radius of the conjugate in solution, providing a direct measure of the size increase post-PEGylation. It can also help discriminate between linear and branched PEG conjugates.

cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification cluster_char 4. Characterization p1 Purified Protein (e.g., with Cys tag) p2 Buffer Exchange (Reaction Buffer, pH 7.0) p1->p2 r1 Add Activated PEG (e.g., PEG-Maleimide) p2->r1 r2 Incubate (2-4h, RT) r1->r2 r3 Quench Reaction (e.g., with L-Cysteine) r2->r3 u1 Ion-Exchange or Size-Exclusion Chromatography r3->u1 c1 SDS-PAGE (Size Shift) u1->c1 c2 Mass Spectrometry (MW Confirmation) u1->c2 c3 HPLC (Purity & Isomers) u1->c3

Caption: General experimental workflow for protein PEGylation.

Challenges and Future Directions

Despite its widespread success, PEGylation is not without challenges.

  • Reduced Bioactivity: The steric hindrance from the PEG chain can sometimes interfere with the drug's binding to its target receptor, leading to a partial loss of in vitro activity. This is often compensated for by the vastly improved in vivo half-life.

  • Immunogenicity of PEG: Although long considered non-immunogenic, there is growing evidence of pre-existing and treatment-induced anti-PEG antibodies in patients. This can lead to an "accelerated blood clearance" (ABC) phenomenon, where the PEGylated drug is rapidly cleared upon subsequent doses.

  • Manufacturing and Consistency: Achieving a truly homogeneous product requires precise control over the reaction and robust purification and analytical methods to ensure batch-to-batch consistency.

Future innovations are focused on overcoming these hurdles. The development of biodegradable linkers, alternative hydrophilic polymers, and advanced enzymatic conjugation methods promises to further refine this powerful technology, ensuring its central role in the future of drug delivery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Orthogonality of the Fmoc Protecting Group in Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical synthesis, particularly in the field of Solid-Phase Peptide Synthesis (SPPS).[1][2][3][4] Its prominence is overwhelmingly due to its unique base-lability, which forms the basis of an elegant and highly effective "orthogonal" protection strategy.[3] This orthogonality allows for the selective removal of the Fmoc group under mild basic conditions while other protecting groups, typically acid-labile, remain intact on the molecule. This guide provides a comprehensive technical overview of the principles of Fmoc orthogonality, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of Fmoc Orthogonality

The concept of orthogonal protection is critical in multi-step synthesis, enabling the deprotection of one functional group without affecting others. The Fmoc/tBu strategy is the quintessential example of this principle in SPPS.

  • Nα-Amino Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group .

  • Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups , such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).

This strategy allows for the iterative removal of the temporary Nα-Fmoc group at each synthesis cycle using a mild base, typically piperidine, to allow for chain elongation. The permanent, acid-labile side-chain protecting groups remain unaffected during these cycles and are only removed at the end of the synthesis during the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).

The unique lability of the Fmoc group stems from the electron-withdrawing nature of its fluorenyl ring system, which renders the proton on the 9-position (the β-carbon) acidic. In the presence of a base, this proton is abstracted, initiating a β-elimination (E1cB mechanism) to release the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The secondary amine used for deprotection, such as piperidine, then acts as a scavenger, trapping the reactive DBF to form a stable adduct.

Data Presentation

Quantitative data is essential for understanding the stability, lability, and application of protecting groups. The following tables summarize key comparative and kinetic data for the Fmoc group.

Table 1: Comparison of Common α-Amino Protecting Groups

Feature Fmoc (Fluorenylmethyloxycarbonyl) Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl)
Structure
Lability Base-Labile Acid-Labile Hydrogenolysis
Deprotection Conditions 20% Piperidine in DMF Strong Acid (e.g., TFA, HCl) H₂, Pd/C
Stability Stable to acids (TFA, HCl) and hydrogenolysis. Stable to bases and hydrogenolysis. Stable to mild acids and bases.
Key Advantage Orthogonal to acid-labile side-chain groups (Fmoc/tBu strategy). Orthogonal to base-labile and hydrogenolysis-labile groups. Orthogonal to acid- and base-labile groups.

| Primary Application | Solid-Phase Peptide Synthesis (SPPS). | SPPS (Boc/Bzl strategy), solution-phase synthesis. | Solution-phase synthesis. |

Table 2: Stability and Lability of the Fmoc Group under Various Conditions

Reagent/Condition Solvent Stability/Lability Comments
20% Piperidine DMF Highly Labile (t₁/₂ ≈ 6 seconds) Standard condition for Fmoc removal in SPPS.
1 M HOBt / 20% Piperidine DMF Labile HOBt can reduce aspartimide formation during deprotection.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) DMF Very Highly Labile Stronger, non-nucleophilic base; can be faster than piperidine but may increase side reactions like aspartimide formation.
Trifluoroacetic Acid (TFA) DCM Stable The cornerstone of orthogonality with tBu-based side-chain protection.
Hydrogen Fluoride (HF) Anisole Stable Used for final cleavage in Boc-SPPS; Fmoc is stable.
H₂ / Pd/C (Hydrogenolysis) MeOH/DCM Quasi-stable to Labile Stability is controversial and case-dependent; less reactive than Cbz, allowing for some selectivity.

| N,N-Diisopropylethylamine (DIPEA) | DMF | Slowly Labile | Generally stable during coupling reactions but can cause premature deprotection over extended periods. |

Table 3: Common Acid-Labile Side-Chain Protecting Groups Used in Fmoc-SPPS

Amino Acid Side-Chain Group Protecting Group Abbreviation Cleavage Condition
Arginine Guanidinium 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Pbf TFA
Aspartic Acid Carboxylic Acid tert-Butyl tBu TFA
Cysteine Thiol Trityl Trt TFA
Glutamic Acid Carboxylic Acid tert-Butyl tBu TFA
Histidine Imidazole Trityl Trt TFA
Lysine Amine tert-Butoxycarbonyl Boc TFA
Serine Hydroxyl tert-Butyl tBu TFA
Threonine Hydroxyl tert-Butyl tBu TFA
Tryptophan Indole tert-Butoxycarbonyl Boc TFA

| Tyrosine | Phenol | tert-Butyl | tBu | TFA |

Table 4: Representative Fmoc Deprotection Kinetics

Base Condition Substrate Time (min) Deprotection (%) Reference
5% Piperidine in DMF Fmoc-Val-OH 3 >99%
20% Piperidine in DMF Fmoc-Leu-Resin 3 ~80%
20% Piperidine in DMF Fmoc-Leu-Resin 7 >95%
20% Piperidine in DMF Fmoc-Arg(Pbf)-Resin 3 ~60%

| 20% Piperidine in DMF | Fmoc-Arg(Pbf)-Resin | 10 | >95% | |

Note: Kinetics can be sequence- and steric hindrance-dependent. Arginine, with its bulky Pbf group, often requires longer deprotection times.

Mandatory Visualizations

Orthogonal_Protection_Strategy cluster_Peptide Fully Protected Peptide Peptide R¹(PG¹) - AA¹ - AA²(PG²) - AA³ - R²(PG³) Fmoc Nα-Fmoc (PG¹) tBu Side-Chain tBu (PG²) Cbz Side-Chain Cbz (PG³) Fmoc_dep Deprotected N-Terminus Fmoc->Fmoc_dep tBu_dep Deprotected Side-Chain tBu->tBu_dep Cbz_dep Deprotected Side-Chain Cbz->Cbz_dep Base Base (e.g., Piperidine) Base->Fmoc Cleaves Base->tBu Stable Base->Cbz Stable Acid Strong Acid (e.g., TFA) Acid->Fmoc Stable Acid->tBu Cleaves Acid->Cbz Stable H2 Hydrogenolysis (H₂, Pd/C) H2->Fmoc Quasi-Stable H2->tBu Stable H2->Cbz Cleaves

Fmoc_SPPS_Workflow start Start Peptide-Resin (Nα-Fmoc protected) deprotection Step 1: Deprotection | Add 20% Piperidine/DMF (Removes Fmoc group) start->deprotection wash1 Step 2: Washing | Wash with DMF (Removes Piperidine & Byproducts) deprotection->wash1 coupling Step 3: Coupling | Add activated Fmoc-AA-OH (Forms new peptide bond) wash1->coupling wash2 Step 4: Washing | Wash with DMF (Removes excess reagents) coupling->wash2 end End Elongated Peptide-Resin (Ready for next cycle) wash2->end end->deprotection Repeat Cycle (n-1) times final Final Cleavage & Deprotection (TFA Cocktail) end->final After final cycle

Fmoc_Deprotection_Mechanism Fmoc_Amine Fmoc-NH-Peptide Proton_Abstraction 1. Proton Abstraction Piperidine Piperidine (Base) Piperidine->Fmoc_Amine Abstracts C9-H⁺ Scavenging 3. Scavenging Fluorenyl_Anion Fluorenyl Anion (Conjugate Base) Proton_Abstraction->Fluorenyl_Anion Beta_Elimination 2. β-Elimination (E1cB) DBF Dibenzofulvene (DBF) Intermediate Beta_Elimination->DBF Free_Amine H₂N-Peptide (Free Amine) Beta_Elimination->Free_Amine Adduct DBF-Piperidine Adduct Scavenging->Adduct

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in applying Fmoc chemistry.

Protocol 1: Nα-Fmoc Protection of an Amino Acid (via Fmoc-OSu)

  • Dissolution: Dissolve the desired amino acid (1 equivalent) in a 10% aqueous sodium carbonate solution. In a separate flask, dissolve 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1 equivalent) in dioxane or acetonitrile.

  • Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution at room temperature. Allow the reaction to proceed for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel. Wash three times with diethyl ether to remove unreacted Fmoc-OSu.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 using 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water until the filtrate is neutral. Dry the product under vacuum. Typical yields are >90%.

Protocol 2: Standard SPPS Cycle for One Amino Acid Coupling

This protocol assumes the synthesis has started and a peptide-resin with a terminal Fmoc group is the starting material.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3-5 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 equivalents), an activator (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times). A small sample of resin can be taken for a qualitative ninhydrin (Kaiser) test to confirm reaction completion.

  • Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash with DMF. This step prevents the formation of deletion sequences.

Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV Spectrophotometry

  • Setup: Connect the effluent line from the SPPS reaction vessel to a flow-through UV spectrophotometer set to monitor absorbance at ~301 nm.

  • Measurement: During the Fmoc deprotection step (Protocol 2, Step 2), continuously pass the drained piperidine solution through the detector.

  • Analysis: The absorbance is directly proportional to the concentration of the dibenzofulvene-piperidine adduct. The reaction is complete when the absorbance value peaks and returns to baseline after the subsequent DMF washes. This provides a quantitative measure of the deprotection efficiency.

Protocol 4: Final Cleavage and Deprotection

  • Resin Preparation: After the final SPPS cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it completely under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail based on the peptide sequence. A standard, robust cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) . For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K (TFA/phenol/H₂O/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) is recommended to act as scavengers for reactive cationic species.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) in a fume hood. Agitate the slurry at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise into a large volume of cold diethyl ether with stirring. The crude peptide will precipitate.

  • Purification: Collect the peptide by centrifugation, wash the pellet with cold ether several times, and dry under vacuum. The crude peptide can then be purified by HPLC.

Common Side Reactions and Challenges to Orthogonality

While the Fmoc/tBu strategy is robust, certain side reactions can occur, representing challenges to a perfectly orthogonal system.

  • Aspartimide Formation: Aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences, can cyclize to form a five-membered aspartimide ring. This can occur under both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. This side reaction leads to a mixture of α- and β-aspartyl peptides and can be minimized by adding HOBt to the deprotection solution.

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, the N-terminal free amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic for sequences containing proline or glycine and is more prevalent in Fmoc-SPPS due to the basic deprotection step.

  • Premature Deprotection: While generally stable, the Fmoc group can be slowly cleaved by the tertiary amine bases (e.g., DIPEA) used during coupling, especially during long or difficult couplings.

  • Side Reactions during Cleavage: During the final TFA cleavage, the reactive cationic species generated from the side-chain protecting groups can cause unwanted modifications, such as the alkylation of tryptophan or oxidation of methionine, if not properly quenched by scavengers in the cleavage cocktail.

Conclusion

The orthogonality of the Fmoc protecting group, based on its unique base-lability in contrast to the acid-lability of side-chain protecting groups, is a fundamental principle that has enabled the routine synthesis of complex peptides. The mild conditions of the Fmoc/tBu strategy enhance the stability of sensitive sequences and have made it the dominant approach in modern SPPS. A thorough understanding of its chemistry, kinetics, and potential side reactions is critical for researchers to optimize synthetic protocols, troubleshoot challenges, and successfully produce high-purity peptides for applications ranging from basic research to drug discovery and development.

References

The Strategic Imperation of PEG Linkers in PROTAC Design: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component whose chemical composition and length are critical determinants of the molecule's overall efficacy. Among the diverse linker strategies, the incorporation of polyethylene glycol (PEG) chains has become a cornerstone of modern PROTAC design, offering a powerful tool to overcome common challenges in drug development such as poor solubility and cell permeability.

This in-depth technical guide provides a comprehensive overview of the core principles governing the use of PEG linkers in PROTACs. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative impact of PEGylation on PROTAC performance, offers detailed experimental protocols for their synthesis and evaluation, and provides visual representations of the key biological pathways and experimental workflows.

Core Principles of PEG Linkers in PROTACs

A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not a mere spacer but an active contributor to the PROTAC's biological activity.[2] PEG linkers, composed of repeating ethylene glycol units, are prized for their unique physicochemical properties that significantly influence a PROTAC's behavior.[2][3]

Key Advantages of PEG Linkers:

  • Enhanced Solubility: PROTACs are often large, complex molecules with a tendency towards hydrophobicity, which can limit their aqueous solubility. The hydrophilic nature of the PEG chain, with its repeating ether oxygens, can significantly improve the solubility of the entire PROTAC molecule, which is crucial for administration and bioavailability.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability. The flexibility of the PEG chain allows the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating passage across the lipophilic cell membrane.

  • Optimal Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the PEG linker are critical in achieving the correct spatial orientation of these two proteins to enable efficient ubiquitination of the target. A linker that is too short may cause steric hindrance, while an excessively long one may lead to an unstable complex.

  • Tunability: PEG linkers are synthetically versatile, allowing for precise control over their length. This "tunability" enables the empirical optimization of the linker length for each specific POI-E3 ligase pair to achieve maximal degradation potency.

Quantitative Impact of PEG Linkers on PROTAC Performance

The length of the PEG linker has a profound and measurable impact on the degradation efficiency and physicochemical properties of a PROTAC. Degradation is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

Below are tables summarizing the influence of PEG linker length on key PROTAC parameters.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC
PROTAC Linker Composition Molecular Weight ( g/mol ) cLogP Topological Polar Surface Area (Ų) Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-1Alkyl (C8)7505.51201.5
PROTAC-2PEG27964.81452.8
PROTAC-3PEG48844.11704.2
PROTAC-4PEG69723.41953.1
PROTAC-5PEG810602.72201.9

This table illustrates a general trend where increasing PEG length leads to a decrease in lipophilicity (cLogP) and an increase in polar surface area. Cell permeability often shows an optimal length, decreasing after a certain point due to excessive polarity.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of a BRD4-targeting PROTAC
Linker Composition DC50 (nM) Dmax (%)
PEG215075
PEG35090
PEG42595
PEG58085
PEG620070

This table demonstrates the critical importance of optimizing linker length. A PEG4 linker provides the optimal balance of flexibility and distance for efficient ternary complex formation and subsequent degradation of the target protein, BRD4.

Visualizing the Principles of PROTAC Action

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_optimization Optimization Design PROTAC Design (Varying PEG Linkers) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC) Purification->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Permeability_Assay Cell Permeability (PAMPA, Caco-2) Ubiquitination_Assay->Permeability_Assay Degradation_Assay Protein Degradation (Western Blot, DC50/Dmax) Permeability_Assay->Degradation_Assay Data_Analysis Data Analysis & SAR Degradation_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A flowchart outlining the typical experimental workflow for the development and evaluation of PROTACs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of an Amide-Linked PROTAC using a PEG Linker

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a carboxylic acid functional group (1.0 eq)

  • Amine-PEGn-Boc (bifunctional PEG linker with a Boc-protected amine, 1.1 eq)

  • HATU (coupling reagent, 1.2 eq)

  • DIPEA (base, 3.0 eq)

  • Anhydrous DMF (solvent)

  • Trifluoroacetic acid (TFA) for deprotection

  • Dichloromethane (DCM, solvent)

  • E3 ligase ligand with a carboxylic acid functional group

  • Standard glassware for organic synthesis, nitrogen atmosphere

Procedure:

  • Amide Coupling of POI Ligand with Amine-PEGn-Boc:

    • Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield POI-PEGn-Boc.

  • Boc Deprotection:

    • Dissolve the POI-PEGn-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (POI-PEGn-NH2) is often used in the next step without further purification.

  • Final Amide Coupling with E3 Ligase Ligand:

    • Follow the same procedure as in Step 1, using the POI-PEGn-NH2 as the amine component and the E3 ligase ligand-COOH as the carboxylic acid component.

    • After purification, the final PROTAC molecule is obtained.

Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate and visualize the bands using a chemiluminescence imager.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Purified recombinant E1 activating enzyme

  • Purified recombinant E2 conjugating enzyme

  • Purified E3 ligase complex (e.g., VHL or Cereblon complex)

  • Purified target protein (POI)

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents (as in Protocol 2)

  • Primary antibody against the POI

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

    • Add the PROTAC at the desired concentration. Include a vehicle control (DMSO).

    • Set up control reactions, such as omitting E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Analyze the reaction products by SDS-PAGE and Western blotting using a primary antibody against the POI.

  • Interpretation:

    • A successful PROTAC will induce the appearance of a ladder of higher molecular weight bands above the unmodified POI, corresponding to poly-ubiquitinated forms of the target protein.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate the complexities of PROTAC development and unlock the full therapeutic potential of targeted protein degradation.

References

A Technical Guide to the Safe Handling of Fmoc-N-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the material safety information for Fmoc-N-PEG23-acid, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various supplier and safety data resources.

Chemical Identification

This compound is a heterobifunctional PEG reagent commonly used in bioconjugation, drug delivery, and peptide chemistry.[1] Its key features include an Fmoc-protected amine for orthogonal synthesis strategies and a terminal carboxylic acid for efficient coupling with amines.[1]

IdentifierValueReference
Chemical Name 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid[2]
CAS Number 850312-72-0[1][3]
Chemical Formula C64H109NO27
Molecular Weight 1324.56 g/mol
Purity ≥95%

Hazard Identification and Safety Precautions

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

PPERecommendation
Respiratory Protection A dust respirator should be used to avoid inhalation.
Hand Protection Wear protective gloves.
Eye Protection Use chemical safety goggles or a face shield.
Skin and Body Protection Wear a lab coat or a full suit to prevent skin contact.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

ParameterRecommendationReference
Storage Temperature Store at –20 °C.
Storage Conditions Keep in a tightly sealed container, protected from light and moisture.
Handling Use anhydrous solvents such as DMF or DMSO. Avoid the formation of dust and aerosols.
Materials to Avoid Strong oxidizing agents and strong acids.
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx) may be formed during decomposition.

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a generalized workflow for the safe handling of a chemical reagent like this compound in a research laboratory setting, from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving & Storage cluster_preparation Experiment Preparation cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C (Light & Moisture Protected) inspect->store ppe Don Personal Protective Equipment store->ppe setup Prepare Workspace (Fume Hood) ppe->setup weigh Weigh Compound setup->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction workup Reaction Workup reaction->workup decontaminate Decontaminate Glassware & Surfaces workup->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose remove_ppe Remove & Dispose of PPE dispose->remove_ppe

References

Commercial Availability and Technical Guide for Fmoc-N-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-PEG23-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and peptide chemistry. The guide details its commercial availability, key technical specifications, and a representative experimental protocol for its application in solid-phase peptide synthesis (SPPS).

Core Concepts

This compound is a polyethylene glycol (PEG) linker that features two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. This orthogonal design is central to its utility, allowing for sequential and specific chemical modifications.

The Fmoc group is a base-labile protecting group.[1][2] It remains stable under acidic and neutral conditions but is readily removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[3][4] This deprotection exposes a primary amine, which can then be coupled to other molecules.

The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1] This reaction is often facilitated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU).

The PEG23 spacer is a long, hydrophilic chain that enhances the solubility and flexibility of the resulting conjugate. This property is particularly advantageous in drug delivery applications, as it can improve the pharmacokinetic profile of a therapeutic molecule.

Commercial Availability

This compound and its variants are available from several commercial suppliers. The following table summarizes the key specifications from various vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage
AxisPharm Fmoc-NH-PEG23-acid850312-72-0C64H109NO271324.56≥95%-20°C
PurePEG Fmoc-NH-PEG23-CH2CH2COOHN/AC64H109NO271324.54>95%-18°C for long term
Polypure Fmoc-amino PEG-23 propionic acidN/ANot Specified1368.6>95%Not Specified
TargetMol This compoundNot SpecifiedNot SpecifiedNot SpecifiedHigh PurityPowder: -20°C for 3 years

Experimental Protocols

The primary application of this compound is as a linker in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for incorporating this linker into a growing peptide chain on a solid support.

Materials
  • This compound

  • Resin (e.g., Wang resin for C-terminal carboxylic acid, Rink Amide resin for C-terminal amide)

  • Fmoc-protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagent (e.g., HATU)

  • Base for activation (e.g., N,N-diisopropylethylamine - DIPEA)

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure
  • Resin Preparation:

    • Swell the chosen resin in DMF for at least 30-60 minutes in a reaction vessel.

    • If starting a new synthesis, couple the first Fmoc-protected amino acid to the resin according to standard protocols.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with the deprotection solution (20% piperidine in DMF) for approximately 5-20 minutes to remove the N-terminal Fmoc group.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent like HATU (3-5 equivalents) in DMF.

    • Add a base, such as DIPEA (6-10 equivalents), to activate the carboxylic acid of the PEG linker.

    • Add the activated this compound solution to the resin.

    • Allow the coupling reaction to proceed for 1-3 hours at room temperature with gentle agitation.

    • Drain the coupling solution and wash the resin extensively with DMF, DCM, and IPA.

  • Chain Elongation (Optional):

    • To couple another amino acid to the newly introduced PEG linker, first deprotect the Fmoc group from the PEG linker using the 20% piperidine in DMF solution as described in step 2.

    • Proceed with the coupling of the next Fmoc-protected amino acid as described in step 3.

  • Cleavage and Deprotection:

    • Once the desired peptide sequence is assembled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum to obtain the crude product.

Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.

Fmoc_Deprotection_and_Coupling Resin_Peptide_Fmoc Resin-Bound Peptide (N-terminal Fmoc) Deprotection 20% Piperidine in DMF Resin_Peptide_Fmoc->Deprotection Resin_Peptide_NH2 Resin-Bound Peptide (Free N-terminal Amine) Deprotection->Resin_Peptide_NH2 Fmoc Removal Coupling_Reagents HATU, DIPEA in DMF Resin_Peptide_NH2->Coupling_Reagents Fmoc_PEG_Acid This compound Fmoc_PEG_Acid->Coupling_Reagents Resin_Peptide_PEG_Fmoc Resin-Bound Peptide -PEG23-Fmoc Coupling_Reagents->Resin_Peptide_PEG_Fmoc Amide Bond Formation SPPS_Workflow Start Start: Resin-Bound Peptide Swell_Resin 1. Resin Swelling (DMF) Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 3. Wash (DMF) Fmoc_Deprotection->Wash1 Activate_PEG 4. Activate this compound (HATU, DIPEA) Wash1->Activate_PEG Couple_PEG 5. Couple PEG Linker Activate_PEG->Couple_PEG Wash2 6. Wash (DMF, DCM, IPA) Couple_PEG->Wash2 Cleavage 7. Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation End End: Crude PEGylated Peptide Precipitation->End

References

Methodological & Application

Application Notes and Protocols for Fmoc-N-PEG23-acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG23-acid is a heterobifunctional linker containing a base-labile Fmoc-protected amine and a terminal carboxylic acid, connected by a 23-unit polyethylene glycol (PEG) spacer.[1] This reagent is increasingly utilized in solid-phase peptide synthesis (SPPS) to introduce a long, hydrophilic PEG chain onto a peptide.[2] The incorporation of the PEG moiety offers several advantages, including enhanced solubility of hydrophobic peptides, increased bioavailability, and improved pharmacokinetic profiles of peptide-based therapeutics.[1][3][4]

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS, including detailed protocols for coupling, cleavage, and characterization, as well as troubleshooting tips for common challenges.

Key Advantages of Using this compound

  • Enhanced Solubility: The long, hydrophilic PEG23 chain significantly improves the solubility of peptides, particularly those with hydrophobic sequences that are prone to aggregation during and after synthesis.

  • Increased Yield: By improving solubility and reducing aggregation, the use of this compound can lead to a higher quantity of crude peptide recovered after synthesis and cleavage.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic peptides by reducing renal clearance and protecting against proteolytic degradation.

  • Orthogonal Synthesis Strategy: The Fmoc group is labile to mild basic conditions (e.g., piperidine), while the PEG linker and acid-labile side-chain protecting groups are stable, allowing for a fully orthogonal SPPS strategy.

Experimental Protocols

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the final peptide.

  • For C-terminal amides: Use Rink Amide or Sieber Amide resins.

  • For C-terminal carboxylic acids: Use Wang or 2-chlorotrityl chloride (2-CTC) resins.

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF from the swollen resin.

This compound Coupling Protocol

The coupling of the bulky this compound to the N-terminus of the resin-bound peptide requires efficient activation to overcome potential steric hindrance and ensure high coupling efficiency. Potent coupling reagents such as HATU or HCTU are recommended.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Protocol:

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the peptide-resin by treating it with 20% piperidine in DMF. This is typically done in two steps: a first treatment for 5 minutes, followed by a second treatment with fresh solution for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Pre-activation of this compound:

    • In a separate vial, dissolve this compound (1.5-2.0 equivalents relative to the resin loading) and HATU or HCTU (1.45 equivalents) in DMF.

    • Add DIPEA (3.0 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended.

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of resin beads and wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser test to check for the presence of free primary amines. A yellow/colorless result indicates complete coupling, while a blue/purple result signifies incomplete coupling.

  • Troubleshooting Incomplete Coupling:

    • If the Kaiser test is positive, a "double coupling" can be performed by repeating steps 4 and 5 with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next synthesis cycle or final cleavage.

Cleavage and Deprotection

The final step involves cleaving the PEGylated peptide from the resin and simultaneously removing the acid-labile side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Protocol:

  • After the final synthesis step, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the peptide pellet with cold ether, and then dry the crude peptide.

Data Presentation

The following table summarizes the impact of N-terminal PEGylation with this compound on the synthesis of peptide-based cancer epitopes, as reported in a study on pancreatic ductal adenocarcinoma (PDAC).

Peptide SequenceModificationCrude Yield (mg)Recovery (%)
MSLN 1 (9-mer)None48.621.0
MSLN 1 (9-mer)PEGylated 78.2 23.0
MSLN 2 (19-mer)None38.211.0
MSLN 2 (19-mer)PEGylated 75.3 15.0
MSLN 3 (28-mer)None35.68.0
MSLN 3 (28-mer)PEGylated 70.2 11.0
MSLN 4 (38-mer)None28.95.0
MSLN 4 (38-mer)PEGylated 65.8 8.0

Data adapted from a study on PEGylation of peptide-based cancer epitopes. The crude yield is the weight of the peptide after cleavage and precipitation. Recovery is the percentage of the theoretical yield.

Characterization of PEGylated Peptides

The purity and identity of the final PEGylated peptide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the crude and purified peptide. A C18 column is typically employed with a gradient of water and acetonitrile, both containing 0.1% TFA.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the PEGylated peptide. Due to the heterogeneity of some PEG reagents, this can sometimes present a challenge, but using a monodisperse this compound simplifies the analysis.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_pegylation PEGylation Step cluster_final_steps Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Peg_Deprotection Final Fmoc Deprotection Wash2->Peg_Deprotection Wash3 Wash (DMF) Peg_Deprotection->Wash3 Peg_Coupling Couple this compound (HATU/DIPEA) Wash3->Peg_Coupling Wash4 Wash (DMF/DCM) Peg_Coupling->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash4->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Workflow for Solid-Phase Synthesis of a PEGylated Peptide.

Troubleshooting_Workflow Start Coupling of this compound KaiserTest Perform Kaiser Test Start->KaiserTest Result Incomplete Coupling (Blue) Complete Coupling (Yellow) KaiserTest->Result DoubleCouple Double Couple with fresh reagents Result:f0->DoubleCouple Proceed Proceed to next step (Washing/Cleavage) Result:f1->Proceed DoubleCouple->KaiserTest re-test

Caption: Troubleshooting workflow for this compound coupling.

Conclusion

This compound is a valuable reagent for the synthesis of PEGylated peptides via SPPS. Its use can significantly improve the physicochemical properties of the target peptide, although its large size necessitates optimized coupling conditions. The protocols and data presented here provide a framework for the successful incorporation of this PEG linker into synthetic peptides, enabling further research and development in peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-N-PEG23-acid in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the cytotoxic drug is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety. Fmoc-N-PEG23-acid is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 23-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The long PEG chain enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1][2][3][4][] The Fmoc-protected amine and the terminal carboxylic acid allow for a sequential and controlled conjugation of the drug payload and the antibody.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.

Properties and Advantages of this compound in ADC Synthesis

The unique structural features of this compound offer several advantages in the context of ADC development:

  • Enhanced Hydrophilicity and Solubility: The long PEG23 spacer imparts a hydrophilic character to the linker-payload complex. This is particularly beneficial when working with hydrophobic cytotoxic drugs, as it can mitigate aggregation and improve the overall solubility of the resulting ADC.

  • Improved Pharmacokinetics: The hydrophilic PEG chain can create a hydration shell around the drug, potentially shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, which may reduce the immunogenicity of the ADC.

  • Orthogonal Chemistry: The presence of two different functional groups, an Fmoc-protected amine and a carboxylic acid, allows for a stepwise and controlled conjugation process. The payload can be attached to one end of the linker, followed by deprotection and subsequent conjugation to the antibody at the other end.

  • Defined Spacer Length: As a discrete PEG linker, this compound has a defined molecular weight and length, leading to more homogeneous ADCs with improved batch-to-batch reproducibility compared to polydisperse PEG linkers.

Experimental Overview

The synthesis of an ADC using this compound typically follows a three-stage process:

  • Payload-Linker Conjugation: The cytotoxic drug is first conjugated to the this compound linker. This is typically achieved by activating the carboxylic acid group of the linker and reacting it with an amine-containing payload, or vice-versa.

  • Fmoc Deprotection: The Fmoc protecting group on the linker's terminal amine is removed to allow for subsequent reaction with the antibody.

  • Antibody Conjugation: The deprotected payload-linker construct is then conjugated to the antibody. This is commonly achieved by activating the carboxylic acid on the payload-linker (if the payload was attached via the amine of the linker) and reacting it with lysine residues on the antibody.

Data Presentation

The use of a long-chain PEG linker like this compound is expected to positively influence several key parameters of an ADC. The following tables summarize the anticipated effects and provide representative data from studies on ADCs with similar long-chain PEG linkers.

Table 1: Expected Physicochemical Properties of ADCs with this compound Linker

PropertyExpected Outcome with this compoundRationale
Solubility IncreasedThe hydrophilic PEG chain counteracts the hydrophobicity of the payload and antibody.
Aggregation DecreasedThe PEG spacer provides steric hindrance and hydrophilicity, preventing intermolecular interactions.
Drug-to-Antibody Ratio (DAR) Potentially higher achievable DARIncreased solubility allows for the attachment of more hydrophobic drug molecules without causing aggregation.
Thermal Stability Potentially improvedReduced aggregation can lead to better stability under thermal stress.

Table 2: Representative Pharmacokinetic Parameters of ADCs with Long-Chain PEG Linkers

ParameterADC with Conventional LinkerADC with Long-Chain PEG LinkerFold Improvement
Half-life (t½) in plasma ~100 hours~150-200 hours1.5 - 2.0
Area Under the Curve (AUC) LowerHigherIncreased
Plasma Clearance FasterSlowerDecreased

Note: The data presented in this table are representative values based on literature for ADCs with long-chain PEG linkers and are intended for illustrative purposes. Actual values will depend on the specific antibody, payload, and conjugation chemistry.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions (e.g., reagent concentrations, reaction times, and temperature) is recommended for each specific antibody-payload combination.

Protocol 1: Conjugation of an Amine-Containing Payload to this compound

This protocol describes the activation of the carboxylic acid group of this compound for reaction with a payload containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolution: Dissolve this compound (1.2 equivalents) and NHS (or Sulfo-NHS) (1.2 equivalents) in anhydrous DMF.

  • Activation: Add EDC (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Payload Addition: In a separate vessel, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

  • Coupling Reaction: Add the payload solution to the activated linker solution. Add DIPEA (2 equivalents) to the reaction mixture.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the Fmoc-N-PEG23-payload conjugate by reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the conjugate as a solid.

Protocol 2: Fmoc Deprotection of the Payload-Linker Conjugate

This protocol describes the removal of the Fmoc protecting group to expose the terminal amine for antibody conjugation.

Materials:

  • Fmoc-N-PEG23-payload conjugate

  • 20% Piperidine in DMF

  • Anhydrous DMF

  • Reaction vessel

  • Stirring apparatus

  • HPLC for purification

Procedure:

  • Dissolution: Dissolve the Fmoc-N-PEG23-payload conjugate in anhydrous DMF.

  • Deprotection: Add 20% piperidine in DMF to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes. Monitor the deprotection by LC-MS.

  • Purification: Purify the deprotected H2N-PEG23-payload conjugate by reverse-phase HPLC to remove piperidine adducts.

  • Lyophilization: Lyophilize the purified fractions to obtain the conjugate as a solid.

Protocol 3: Conjugation of the Payload-Linker to the Antibody

This protocol describes the conjugation of the deprotected payload-linker to the lysine residues of the antibody via the linker's newly exposed amine. This requires activation of a carboxylic acid on the payload. If the payload does not have a suitable carboxylic acid, an alternative strategy would be to conjugate the payload to the amine of the linker and then activate the linker's carboxylic acid for reaction with the antibody's lysines.

Materials:

  • H2N-PEG23-payload conjugate with a terminal carboxylic acid on the payload

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • EDC and Sulfo-NHS

  • Anhydrous DMSO

  • Reaction vessel

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Payload-Linker Activation: Dissolve the H2N-PEG23-payload conjugate (5-10 fold molar excess over the antibody) in a small amount of anhydrous DMSO. Add freshly prepared solutions of EDC (1.5 equivalents to the payload-linker) and Sulfo-NHS (1.2 equivalents to the payload-linker) in DMSO. Incubate for 15 minutes at room temperature to activate the carboxylic acid on the payload.

  • Conjugation Reaction: Add the activated payload-linker solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.

  • Purification: Remove unconjugated payload-linker and other small molecules by size-exclusion chromatography (SEC).

  • Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Antibody Conjugation PL_Start This compound + Amine-Payload PL_Process Activate COOH with EDC/NHS Couple to Payload PL_Start->PL_Process PL_End Fmoc-N-PEG23-Payload PL_Process->PL_End DP_Start Fmoc-N-PEG23-Payload DP_Process Treat with 20% Piperidine in DMF DP_Start->DP_Process DP_End H2N-PEG23-Payload DP_Process->DP_End AC_Start H2N-PEG23-Payload + Antibody (Lys) AC_Process Activate Payload-COOH with EDC/Sulfo-NHS Couple to Antibody Lysines AC_Start->AC_Process AC_End Antibody-Drug Conjugate (ADC) AC_Process->AC_End

Caption: Workflow for ADC synthesis using this compound.

General Mechanism of ADC Action

ADC_Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

Caption: General signaling pathway of ADC-mediated cell killing.

References

Application Notes and Protocols for Designing PROTAC Linkers with Fmoc-N-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules are comprised of two distinct ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] The length, composition, and flexibility of the linker are crucial for optimal spatial orientation of the POI and E3 ligase to facilitate efficient ubiquitination. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and cell permeability.

This document provides detailed application notes and protocols for the design and synthesis of PROTACs utilizing Fmoc-N-PEG23-acid, a long-chain, flexible, and hydrophilic linker.

Characteristics of this compound as a PROTAC Linker

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine on one end and a carboxylic acid on the other, connected by a 23-unit polyethylene glycol chain. This linker offers several advantageous properties for PROTAC design:

  • Enhanced Solubility and Permeability: The long, hydrophilic PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can in turn enhance cell permeability.

  • Extended Spacing and Flexibility: The 23-unit PEG spacer provides significant length and flexibility, which can be crucial for bridging the distance between the POI and the E3 ligase and enabling the formation of a stable and productive ternary complex. For some target proteins, longer linkers have been shown to improve degradation potential.

  • Orthogonal Synthesis Strategy: The Fmoc-protected amine and the terminal carboxylic acid allow for a straightforward and controlled, stepwise synthesis of the PROTAC molecule. The Fmoc group is base-labile and can be selectively removed without affecting other protecting groups, enabling the sequential coupling of the POI and E3 ligase ligands.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and must be determined empirically. However, several studies have demonstrated clear trends related to varying PEG chain lengths. The following table summarizes representative data from the literature, illustrating the impact of linker length on PROTAC efficacy, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinE3 LigaseLinker Type/Length (atoms)DC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether < 12No degradation-
TBK1VHLAlkyl/Ether 12-29Submicromolar (e.g., 3 nM for 21 atoms)>90% (e.g., 96% for 21 atoms)
Bromodomain-containing protein 4 (BRD4)CRBN0 PEG units< 0.5 µMNot specified
BRD4CRBN1-2 PEG units> 5 µMNot specified
BRD4CRBN4-5 PEG units< 0.5 µMNot specified
Estrogen Receptor α (ERα)Not Specified12-atom chain> IC50 of controlNot specified
ERαNot Specified16-atom chainSimilar to controlNot specified

Note: The data presented are from different studies and for different target systems. Direct comparison is challenging, but the trend highlights that linker length is a critical parameter for optimization. A long linker like PEG23 may be beneficial for targets requiring greater separation between the binding ligands.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC recycled Ternary_Complex->E3_Ligase catalytic Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization PROTAC Characterization Step1 Step 1: Couple Ligand 1 to this compound Step2 Step 2: Fmoc Deprotection Step1->Step2 Step3 Step 3: Couple Ligand 2 Step2->Step3 Step4 Step 4: Purification (HPLC) Step3->Step4 Binding_Assay Binding Assays (SPR, ITC, FP) Step4->Binding_Assay Degradation_Assay Degradation Assays (Western Blot) Step4->Degradation_Assay Cell_Viability Cell Viability Assays (MTT, MTS) Degradation_Assay->Cell_Viability Logical_Relationships cluster_linker This compound Properties cluster_outcomes Desired PROTAC Outcomes Long_PEG_Chain Long PEG Chain (23 units) Solubility Improved Solubility Long_PEG_Chain->Solubility Ternary_Complex Stable Ternary Complex Formation Long_PEG_Chain->Ternary_Complex Provides optimal spacing Hydrophilicity Hydrophilicity Hydrophilicity->Solubility Permeability Enhanced Permeability Hydrophilicity->Permeability Flexibility Flexibility Flexibility->Ternary_Complex Facilitates optimal orientation Heterobifunctional Fmoc-amine & Carboxylic Acid Synthesis Controlled, Stepwise Synthesis Heterobifunctional->Synthesis Degradation Efficient Protein Degradation Ternary_Complex->Degradation

References

Step-by-Step Guide for Fmoc Deprotection of PEGylated Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) deprotection of polyethylene glycol (PEG)-conjugated compounds. The protocols and data presented herein are intended to assist researchers in achieving efficient and complete removal of the Fmoc group, a critical step in the synthesis of PEGylated peptides and other biomolecules.

Introduction

The conjugation of polyethylene glycol (PEG) to peptides and other molecules, known as PEGylation, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. In solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the removal of the acid-labile Fmoc protecting group from the N-terminal amino group is a fundamental step. While the core chemistry of Fmoc deprotection remains the same, the presence of a PEG chain can influence reaction kinetics, solubility, and potential side reactions. This guide outlines the standard and alternative protocols for Fmoc deprotection of PEGylated compounds, methods for monitoring the reaction, and a summary of relevant quantitative data.

Mechanism of Fmoc Deprotection

The Fmoc group is removed via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring system. This is followed by the elimination of the highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct. This process liberates the free N-terminal amine of the PEGylated compound, allowing for the subsequent coupling of the next amino acid or further modification.[1][2]

Experimental Protocols

This section provides detailed methodologies for the Fmoc deprotection of PEGylated compounds. The choice of protocol may depend on the specific characteristics of the PEGylated substrate, including the length of the PEG chain and the nature of the attached molecule.

Standard Protocol using Piperidine in DMF

This is the most common and widely accepted method for Fmoc deprotection and is generally effective for PEGylated compounds.[3][4] The improved solubility often imparted by the PEG moiety can be advantageous in preventing aggregation during synthesis.[5]

Materials:

  • Fmoc-PEGylated compound (e.g., on a solid support)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel (e.g., solid-phase synthesis column)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: If the PEGylated compound is on a solid support, swell the resin in DMF for at least 1 hour.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently (e.g., by bubbling with nitrogen or rocking) for 3-5 minutes at room temperature.

  • Solution Drainage: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 10-20 minutes.

  • Final Drainage: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Alternative Deprotection Protocols for Sensitive Sequences

For PEGylated peptides containing sequences prone to side reactions like aspartimide formation or diketopiperazine formation, alternative, less basic deprotection reagents can be employed.

3.2.1. Piperazine/DBU Protocol

Materials:

  • Fmoc-PEGylated compound on solid support

  • Deprotection Solution: 5% (w/v) piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. For sequences particularly prone to aspartimide formation, 1% formic acid can be added to this solution.

  • DMF, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Deprotection: Drain the DMF and add the piperazine/DBU deprotection solution. Agitate the mixture for 5-10 minutes at room temperature.

  • Solution Drainage: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF (5-7 times).

3.2.2. 4-Methylpiperidine Protocol

Materials:

  • Fmoc-PEGylated compound on solid support

  • 20% (v/v) 4-Methylpiperidine in DMF

  • DMF, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Initial Deprotection: Drain the DMF and add the 20% 4-methylpiperidine solution. Agitate for 3-5 minutes.

  • Solution Drainage: Drain the solution.

  • Second Deprotection: Add a fresh portion of the 20% 4-methylpiperidine solution and agitate for an additional 10-20 minutes.

  • Final Drainage: Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

Monitoring of Fmoc Deprotection

It is crucial to monitor the completeness of the Fmoc deprotection reaction to avoid truncated sequences.

  • UV-Vis Spectrophotometry: The formation of the dibenzofulvene-piperidine adduct can be monitored by measuring the UV absorbance of the drained deprotection solution at approximately 301 nm. The reaction is considered complete when the absorbance reaches a plateau and then returns to baseline after washing.

  • Kaiser Test: This colorimetric test detects the presence of free primary amines. A positive result (blue/purple beads) after deprotection indicates successful Fmoc removal. A negative result (yellow/colorless beads) suggests incomplete deprotection.

Quantitative Data Summary

The following table summarizes quantitative data on Fmoc deprotection using various bases and conditions. While this data is not exclusively from PEGylated compounds, it provides a valuable comparison of the efficiency and potential side reactions of different deprotection reagents. The kinetics of deprotection can be influenced by the steric hindrance of the N-terminal amino acid.

Deprotection ReagentConcentrationSubstrateTime (min)Deprotection Efficiency (%)Side Product FormationReference
Piperidine20% in DMFFmoc-Gly-PS240100-
Piperidine20% in DMFFmoc-Val0.150-
Piperidine20% in DMFAsp(OtBu)-Gly240-11% Aspartimide
4-Methylpiperidine (4MP)20% in DMFFmoc-Arg(Pbf)-OH10~100Similar to Piperidine
4-Methylpiperidine (4MP)20% in DMFFmoc-Leu-OH3~80Similar to Piperidine
Piperazine (PZ)10% in DMF/EtOH (9:1)Fmoc-Arg(Pbf)-OH10~100Lower than Piperidine
Piperazine (PZ)10% in DMF/EtOH (9:1)Fmoc-Leu-OH3<80Lower than Piperidine
Piperazine/DBU5% PZ, 2% DBU in DMFModel Peptide5-10EffectiveReduced Aspartimide
Pyrrolidine20% in various solventsModel Peptides-HighIncreased DKP/Aspartimide

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Fmoc deprotection of a PEGylated compound on a solid support.

Fmoc_Deprotection_Workflow cluster_resin Solid Support cluster_deprotection Deprotection Step cluster_wash Washing Step cluster_product Result Resin Fmoc-NH-PEG-Compound-Resin Add_Base Add Deprotection Reagent (e.g., 20% Piperidine/DMF) Resin->Add_Base Agitate Agitate (e.g., 5-20 min) Add_Base->Agitate Drain Drain Solution Agitate->Drain Wash_DMF Wash with DMF (5-7 times) Drain->Wash_DMF Deprotected_Resin H2N-PEG-Compound-Resin Wash_DMF->Deprotected_Resin

Caption: Workflow for Fmoc deprotection of a PEGylated compound.

Logical Relationship of Reagent Choice

The selection of the deprotection reagent is often a balance between reaction efficiency and the minimization of side reactions.

Reagent_Choice cluster_bases Deprotection Bases cluster_outcomes Potential Outcomes Piperidine Piperidine High_Efficiency High Deprotection Efficiency Piperidine->High_Efficiency Side_Reactions Potential for Side Reactions (e.g., Aspartimide) Piperidine->Side_Reactions Alternative_Bases Alternative Bases (e.g., Piperazine, DBU, 4-MP) Milder_Conditions Milder Conditions, Reduced Side Reactions Alternative_Bases->Milder_Conditions

Caption: Logic for selecting a deprotection reagent.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-N-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG) is a widely employed strategy to enhance their biocompatibility, stability in physiological environments, and circulation half-life. This is achieved by creating a hydrophilic layer that reduces opsonization and subsequent clearance by the reticuloendothelial system (RES). Fmoc-N-PEG23-acid is a heterobifunctional linker ideal for this purpose. It possesses a terminal carboxylic acid for covalent attachment to amine-functionalized nanoparticles and an Fmoc-protected amine at the other end. This protected amine allows for a two-step functionalization strategy. Initially, the PEG linker is attached to the nanoparticle surface. Subsequently, the Fmoc group can be removed under mild basic conditions to expose a primary amine, which can then be used for the conjugation of targeting ligands, imaging agents, or therapeutic molecules. This orthogonal approach provides precise control over the surface chemistry of the nanoparticle, making it a versatile tool in the development of advanced drug delivery systems and diagnostic agents.

Data Presentation

The following table summarizes the expected changes in the physicochemical properties of 100 nm amine-functionalized nanoparticles upon surface modification with this compound and subsequent Fmoc deprotection. These values are representative and may vary depending on the specific nanoparticle core material, initial surface chemistry, and reaction conditions.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles100 ± 5< 0.15+30 ± 5
Fmoc-N-PEG23-Functionalized Nanoparticles125 ± 7< 0.20+15 ± 5
Amine-PEG23-Functionalized Nanoparticles (after Fmoc deprotection)128 ± 7< 0.20+25 ± 5

Experimental Protocols

This section provides detailed methodologies for the surface modification of amine-functionalized nanoparticles with this compound.

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the carboxylic acid group of this compound to the primary amine groups on the surface of nanoparticles via carbodiimide chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Anhydrous Dimethylformamide (DMF)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

  • Deionized (DI) water

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in 0.1 M MES buffer (pH 6.0) to achieve a 5-fold and 2.5-fold molar excess relative to the amount of this compound to be used, respectively.

    • Add the EDC/NHS solution to the this compound solution.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in 1X PBS (pH 7.4) to a concentration of 1 mg/mL.

    • Add the activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the estimated number of amine groups on the nanoparticle surface is recommended as a starting point.

    • Allow the reaction to proceed for 4 hours at room temperature with continuous gentle mixing.

  • Purification of Fmoc-PEGylated Nanoparticles:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge at a speed and time appropriate for the nanoparticle size and filter unit to separate the nanoparticles from the unreacted reagents.

    • Wash the nanoparticles by resuspending them in DI water and repeating the centrifugation step. Perform at least three wash cycles.

    • Resuspend the purified Fmoc-N-PEG23-functionalized nanoparticles in an appropriate buffer (e.g., 1X PBS) for storage and characterization.

Protocol 2: Fmoc Deprotection to Expose Terminal Amine Groups

This protocol details the removal of the Fmoc protecting group from the surface of the PEGylated nanoparticles to yield a terminal primary amine.

Materials:

  • Fmoc-N-PEG23-functionalized nanoparticles

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Centrifugal filter units

  • Deionized (DI) water

Procedure:

  • Preparation of Deprotection Solution:

    • Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

  • Fmoc Deprotection Reaction:

    • Pellet the Fmoc-N-PEG23-functionalized nanoparticles by centrifugation.

    • Resuspend the nanoparticle pellet in the 20% piperidine/DMF solution.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Purification of Amine-PEGylated Nanoparticles:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge to remove the piperidine and cleaved Fmoc-adducts.

    • Wash the nanoparticles by resuspending them in anhydrous DMF and repeating the centrifugation. Perform two washes with DMF.

    • Subsequently, wash the nanoparticles three times with DI water to remove any residual DMF.

    • Resuspend the final amine-PEG23-functionalized nanoparticles in the desired buffer for further use or characterization.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_pegylation Step 1: PEGylation cluster_intermediate Intermediate Product cluster_deprotection Step 2: Fmoc Deprotection cluster_final Final Product Amine_NP Amine-Functionalized Nanoparticles Activation Activation of This compound (EDC/NHS) Conjugation Conjugation Reaction Amine_NP->Conjugation Nanoparticles Activation->Conjugation Activated Linker Purification1 Purification (Centrifugation/Washing) Conjugation->Purification1 Fmoc_PEG_NP Fmoc-PEG23-Functionalized Nanoparticles Purification1->Fmoc_PEG_NP Deprotection Deprotection Reaction (20% Piperidine/DMF) Fmoc_PEG_NP->Deprotection Purification2 Purification (Centrifugation/Washing) Deprotection->Purification2 Amine_PEG_NP Amine-PEG23-Functionalized Nanoparticles Purification2->Amine_PEG_NP

Caption: Experimental workflow for the surface modification of nanoparticles.

cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP PEGylated Nanoparticle Receptor Receptor NP->Receptor Binding Caveolae Caveolae NP->Caveolae Internalization ClathrinPit Clathrin-coated Pit Receptor->ClathrinPit EarlyEndosome Early Endosome ClathrinPit->EarlyEndosome Clathrin-mediated Endocytosis Caveosome Caveosome Caveolae->Caveosome Caveolae-mediated Endocytosis LateEndosome Late Endosome EarlyEndosome->LateEndosome Cytosol Cytosolic Release EarlyEndosome->Cytosol Endosomal Escape Lysosome Lysosome LateEndosome->Lysosome Degradation Caveosome->Cytosol Trafficking

Caption: Cellular uptake pathways for PEGylated nanoparticles.

Application Notes and Protocols for Bioconjugation of Proteins with Fmoc-N-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG23-acid is a heterobifunctional linker used for the covalent modification of proteins and other biomolecules. This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 23-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The carboxylic acid moiety allows for conjugation to primary amines (e.g., lysine residues) on a protein surface via the formation of a stable amide bond, typically facilitated by carbodiimide chemistry. The PEG spacer enhances the solubility and bioavailability of the modified protein while reducing steric hindrance. The key feature of this linker is the base-labile Fmoc protecting group, which allows for orthogonal deprotection of the terminal amine. This enables subsequent, specific modification at this site, making it an ideal tool for the stepwise construction of complex bioconjugates for applications in drug delivery, diagnostics, and cellular signaling studies.[1][2][3][4]

This document provides detailed protocols for the conjugation of this compound to a model protein, purification of the conjugate, characterization of the degree of PEGylation, and subsequent deprotection of the Fmoc group for further functionalization.

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Activation and Protein Conjugation
ComponentMolar Ratio (relative to this compound)Purpose
This compound1The starting reagent for conjugation.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)5 - 10Activates the carboxylic acid group.
NHS (N-Hydroxysuccinimide)2 - 5Stabilizes the activated intermediate.
Protein0.1 - 1 (relative to this compound)The biomolecule to be conjugated. The optimal ratio should be determined empirically.
Table 2: Quantitative Analysis of Protein PEGylation
Analytical MethodPrincipleInformation ObtainedKey Considerations
SDS-PAGE Separation by molecular weight. PEGylation increases the apparent molecular weight.Qualitative assessment of conjugation success and purity.PEG chains can lead to diffuse bands.
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, allowing for the determination of the number of attached PEG linkers.Can resolve different PEGylation states (mono-, di-, tri-PEGylated, etc.).[5]
TNBS Assay 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product.Quantification of remaining free amines on the protein surface after conjugation, allowing for calculation of the degree of PEGylation.Indirect method; requires a non-PEGylated protein as a control.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Purification of the PEGylated protein from unreacted reagents and assessment of conjugate size and purity.Can separate mono- from poly-PEGylated species.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.Purification and separation of different PEGylated species, as PEGylation can alter the protein's surface charge.Effective for separating positional isomers.

Experimental Protocols

Protocol 1: Bioconjugation of a Model Protein with this compound

This protocol describes the conjugation of this compound to a model protein, such as Bovine Serum Albumin (BSA), using EDC/NHS chemistry.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • Model Protein (e.g., BSA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing or centrifugal filtration units (10 kDa MWCO)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of anhydrous DMF to create a stock solution (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Dissolve the model protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein can be varied to achieve the desired degree of PEGylation (a starting point of 10- to 20-fold molar excess of the linker is recommended).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted reagents and byproducts by dialysis against PBS at 4°C with several buffer changes, or by using centrifugal filtration units.

Protocol 2: Characterization and Quantification of PEGylation

A. SDS-PAGE Analysis:

  • Run samples of the un-PEGylated protein and the purified PEGylated protein on a 4-20% Tris-Glycine SDS-PAGE gel.

  • Stain the gel with Coomassie Brilliant Blue.

  • The PEGylated protein will show a band shift to a higher apparent molecular weight compared to the un-PEGylated protein. The diffuseness of the band can indicate the heterogeneity of the PEGylation.

B. MALDI-TOF Mass Spectrometry:

  • Prepare the purified PEGylated protein sample according to the instrument's guidelines, typically by mixing with a suitable matrix solution (e.g., sinapinic acid).

  • Acquire the mass spectrum in the appropriate mass range.

  • The difference in the molecular weight between the PEGylated and un-PEGylated protein will indicate the number of attached PEG linkers. Multiple peaks may be observed, corresponding to different degrees of PEGylation.

C. TNBS Assay for Degree of PEGylation:

  • Prepare a standard curve of the un-PEGylated protein of known concentrations.

  • In a 96-well plate, add a known concentration of the un-PEGylated and PEGylated protein to separate wells containing 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Add 0.01% TNBS solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 345 nm.

  • The degree of PEGylation can be calculated by the reduction in free amines in the PEGylated sample compared to the un-PEGylated control.

Protocol 3: Fmoc Deprotection of the PEGylated Protein

Materials:

  • Fmoc-PEG-Protein conjugate

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • PBS, pH 7.4

  • Dialysis tubing or centrifugal filtration units (10 kDa MWCO)

Procedure:

  • To the purified Fmoc-PEG-protein conjugate, add the Deprotection Solution. The final concentration of piperidine should be sufficient for deprotection (e.g., a 1:4 v/v ratio of conjugate solution to deprotection solution).

  • Incubate the reaction for 30 minutes at room temperature with gentle mixing.

  • Immediately purify the resulting deprotected protein-PEG-amine conjugate by extensive dialysis against PBS at 4°C or by using centrifugal filtration units to remove piperidine and DMF.

  • The deprotected conjugate, now presenting a free amine at the terminus of the PEG linker, is ready for subsequent conjugation reactions.

Visualizations

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_deprotection Fmoc Deprotection A This compound C Activated Fmoc-N-PEG23-NHS Ester A->C 15-30 min, RT B EDC/NHS in MES Buffer (pH 6.0) B->C E Fmoc-PEG-Protein Conjugate C->E 2-4 h, RT or O/N, 4°C D Protein in PBS (pH 7.4) D->E F Dialysis or SEC E->F G Purified Fmoc-PEG-Protein F->G I Deprotected Protein-PEG-NH2 G->I 30 min, RT H 20% Piperidine in DMF H->I

Caption: Experimental workflow for the bioconjugation of proteins with this compound.

signaling_pathway cluster_conjugate Bioconjugate Synthesis cluster_cell Cellular Interaction and Signaling Protein Therapeutic Protein Conjugate1 Fmoc-PEG-Protein Protein->Conjugate1 Linker This compound Linker->Conjugate1 Deprotection Fmoc Deprotection Conjugate1->Deprotection Conjugate2 Protein-PEG-NH2 Deprotection->Conjugate2 Final_Conjugate Targeted Therapeutic Protein Conjugate2->Final_Conjugate Ligand Targeting Ligand Ligand->Final_Conjugate Receptor Cell Surface Receptor Final_Conjugate->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation Response Therapeutic Response Signaling->Response

Caption: Hypothetical signaling pathway modulation using a targeted therapeutic protein.

References

Application Notes: Fmoc-N-PEG23-Acid Hydrogels for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptide-based hydrogels are at the forefront of biomaterials research, offering sophisticated platforms for drug delivery, tissue engineering, and 3D cell culture. These materials form through non-covalent interactions, such as hydrogen bonding and π-π stacking, creating a three-dimensional nanofiber network that can encapsulate a high water content along with therapeutic agents. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, due to its aromatic nature, is a powerful driver of this self-assembly process.[1][2][3]

By incorporating a polyethylene glycol (PEG) chain, as in Fmoc-N-PEG23-acid, the resulting hydrogel building blocks gain significant advantages. PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutics by enhancing solubility, extending circulation time, and reducing immunogenicity.[4] Fmoc-PEG-amino acids are compatible with standard solid-phase peptide synthesis, allowing for the rational design of advanced biomaterials.[5]

These application notes provide an overview of the principles, protocols, and expected characteristics of hydrogels formed using this compound, a versatile building block for creating tunable, biocompatible, and effective drug delivery systems.

Application Notes

Principle of Self-Assembly

The formation of a hydrogel using this compound is driven by a hierarchical self-assembly process governed by specific non-covalent interactions:

  • π-π Stacking: The aromatic Fmoc groups on adjacent molecules stack on top of each other, forming the core of the nanofiber. This is the primary interaction driving the initial assembly.

  • Hydrogen Bonding: The amino acid backbone provides sites for intermolecular hydrogen bonds, which stabilize the growing nanofibers and often lead to the formation of β-sheet-like structures.

  • Hydrophilic Interactions: The long, flexible PEG23 chain is highly hydrophilic, interacting favorably with the surrounding aqueous environment. These chains are expected to decorate the exterior of the nanofibers, enhancing water retention within the hydrogel matrix and influencing the mechanical properties and release kinetics.

This co-operative assembly process results in the entanglement of nanofibers to form a porous, water-swollen, three-dimensional network characteristic of a hydrogel. The properties of this network can be finely tuned by co-assembling this compound with other Fmoc-amino acids or Fmoc-dipeptides to modulate the hydrophobicity and mechanical strength.

G cluster_0 Molecular Components cluster_1 Driving Forces cluster_2 Hierarchical Assembly cluster_3 Application A This compound Monomers B π-π Stacking (Fmoc Groups) A->B Initiated by C Hydrogen Bonding (Peptide Backbone) A->C Initiated by D Hydrophilic Interactions (PEG Chains) A->D Initiated by E Self-Assembled Nanofibers B->E Leads to C->E Leads to D->E Leads to F 3D Hydrogel Network E->F Entanglement forms G Drug Encapsulation & Controlled Release F->G Enables

Caption: Molecular self-assembly mechanism of this compound hydrogels.
Advantages for Drug Delivery

Hydrogels based on this compound are promising drug delivery vehicles due to a combination of beneficial properties:

  • Biocompatibility: Composed of amino acids and PEG, the hydrogel is expected to have low toxicity and immunogenicity, making it suitable for in vivo applications.

  • High Drug Loading: The porous network can physically entrap a wide range of therapeutic molecules, from small hydrophobic drugs to larger biologics like proteins and peptides.

  • Sustained Release: The drug release is diffusion-controlled and can be sustained over extended periods, from days to weeks. The release kinetics can be modulated by altering the gelator concentration or co-assembling with other components to change the network density.

  • Injectability: Many Fmoc-peptide hydrogels exhibit shear-thinning and self-healing properties, allowing them to be injected through a syringe and then rapidly re-form a stable gel at the target site.

  • Tunable Mechanical Properties: The incorporation of PEG can modulate the stiffness (storage modulus) of the hydrogel, allowing for the creation of matrices that mimic the mechanical environment of different tissues.

Data Presentation

The following tables summarize quantitative data for analogous Fmoc-amino acid and Fmoc-peptide/PEG hydrogels. These values provide a useful starting point for designing and optimizing hydrogels based on this compound.

Table 1: Critical Gelation Concentration (CGC) of Analogous Fmoc-Gelators CGC is the minimum concentration of the gelator required to form a stable hydrogel.

GelatorCGC (% w/v)ConditionsReference
Fmoc-Phenylalanine0.1N/A
Fmoc-Tryptophan0.2550 mM phosphate buffer saline, pH 7.4
Fmoc-FFK0.5 - 1.0DMSO/H₂O solvent switch
Fmoc-FF>0.25Solvent Switch (DMSO/Water)

Table 2: Rheological Properties of Analogous Fmoc-Peptide and Hybrid PEG Hydrogels The storage modulus (G') indicates the stiffness or solid-like character of the hydrogel. A higher G' signifies a more rigid gel.

Gelator / SystemStorage Modulus (G') (Pa)ConditionsReference
Fmoc-FF (0.5 wt%)~1,000Solvent Switch (DMSO/Water)
Fmoc-FF / PEGDA (1/1 mol/mol)~2,000Solvent Switch (DMSO/Water)
Fmoc-FF / PEGDA (1/10 mol/mol)~8,000Solvent Switch (DMSO/Water)
Peptide-PEG Conjugate~6202 wt% peptide, neutral pH
Fmoc-FFpY/Na+53500 mM NaCl

Experimental Protocols

Protocol 1: Hydrogel Formation (Solvent-Switch Method)

This is a common and effective method for inducing self-assembly of Fmoc-based gelators.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50-100 mg/mL). Vortex thoroughly until the powder is completely dissolved.

  • Drug Loading (Optional): If loading a hydrophobic drug, dissolve it in the DMSO stock solution along with the gelator.

  • Trigger Gelation: To form the hydrogel, dilute the DMSO stock solution into PBS (pH 7.4) to the final desired concentration (e.g., 0.5 - 2.0% w/v). For a 1 mL gel at 1% (10 mg/mL), add 100 µL of a 100 mg/mL stock to 900 µL of PBS.

  • Drug Loading (Optional): For hydrophilic drugs, dissolve them in the PBS before adding the DMSO stock.

  • Incubation: Gently mix by pipetting or brief vortexing, then allow the solution to stand undisturbed at room temperature.

  • Confirm Gelation: Gelation should occur within minutes to hours. Confirm the formation of a stable, self-supporting hydrogel by inverting the vial. A successful gel will not flow.

G start Start prep_stock Prepare concentrated stock of This compound in DMSO start->prep_stock prep_buffer Prepare aqueous buffer (PBS, pH 7.4) start->prep_buffer load_hydrophobic Optional: Dissolve hydrophobic drug in DMSO stock prep_stock->load_hydrophobic trigger Dilute DMSO stock into PBS to final concentration prep_stock->trigger load_hydrophobic->trigger load_hydrophilic Optional: Dissolve hydrophilic drug in PBS prep_buffer->load_hydrophilic prep_buffer->trigger load_hydrophilic->trigger incubate Incubate at room temperature trigger->incubate confirm Confirm gel formation (Vial Inversion Test) incubate->confirm end_node End confirm->end_node

Caption: Experimental workflow for hydrogel formation via the solvent-switch method.
Protocol 2: Characterization of Hydrogel Rheology

Rheological measurements are essential to quantify the mechanical properties (stiffness, viscosity) of the hydrogel.

Equipment:

  • Rheometer with parallel plate or cone-plate geometry

Procedure:

  • Sample Loading: Prepare the hydrogel directly on the rheometer's lower plate or carefully transfer the pre-formed gel onto the plate.

  • Geometry Setup: Lower the upper geometry to the desired gap size (e.g., 0.5-1.0 mm) and trim any excess hydrogel.

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Strain Sweep: Perform a strain sweep (e.g., 0.01 - 100% strain at a constant frequency of 1 Hz) to identify the linear viscoelastic region (LVER). In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep (e.g., 0.1 - 100 rad/s) at a constant strain chosen from within the LVER. For a stable gel, G' should be significantly higher than G'' and both moduli should be largely independent of frequency.

Protocol 3: In Vitro Drug Release Study

This protocol measures the rate at which an encapsulated drug is released from the hydrogel into a surrounding buffer.

Materials:

  • Drug-loaded hydrogel

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • Analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the drug-loaded hydrogel and place it inside a sealed dialysis bag.

  • Setup: Immerse the dialysis bag in a known, fixed volume of release buffer (e.g., 50 mL). The large volume of external buffer ensures "sink conditions," where the drug concentration remains low, preventing equilibrium from stopping the release.

  • Incubation: Place the entire setup in a shaking incubator set to 37°C.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer.

  • Buffer Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a pre-established calibration curve.

  • Calculation: Calculate the cumulative percentage of drug released at each time point, accounting for the drug removed during previous sampling steps.

G start Start prep_gel Prepare drug-loaded hydrogel (See Protocol 1) start->prep_gel load_dialysis Place known mass of hydrogel into dialysis bag prep_gel->load_dialysis immerse Immerse bag in release buffer (PBS) under sink conditions load_dialysis->immerse incubate Incubate at 37°C with gentle agitation immerse->incubate loop_start At predetermined time points incubate->loop_start sample Withdraw aliquot of buffer loop_start->sample calculate Calculate cumulative drug release (%) loop_start->calculate After final time point replace Replace with equal volume of fresh buffer sample->replace quantify Quantify drug concentration (e.g., UV-Vis, HPLC) replace->quantify quantify->loop_start Continue until end of study end_node End calculate->end_node

Caption: Experimental workflow for an in vitro drug release assay.

References

Solid-Phase Synthesis of PEGylated Peptides: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of PEGylated peptides, a critical process in modern drug development for enhancing the therapeutic properties of peptide-based drugs. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, can improve a peptide's solubility, stability, and pharmacokinetic profile.[1][2] This application note details the protocols for solid-phase peptide synthesis (SPPS), on-resin PEGylation, cleavage, purification, and characterization of the final PEGylated peptide conjugate.

Data Presentation

The success of solid-phase PEGylation is influenced by several factors, including the choice of coupling reagents, the size of the PEG moiety, and the reaction conditions. The following tables summarize quantitative data on peptide synthesis and PEGylation outcomes.

Table 1: Comparison of Coupling Reagents for Solid-Phase Peptide Synthesis

Coupling ReagentAdditiveBaseSolventReaction Time (min)Typical Yield (%)Reference
HATUHOAtDIPEADMF30~99[3]
HBTUHOBtDIPEADMF30~95-98[4]
TBTUHOBtDIPEADMF30~95-98[5]
PyBOPHOBtDIPEADMF30~95
COMUNoneDIPEADMF15-30>99

Table 2: Impact of N-Terminal PEGylation on Peptide Yield and Purity

Peptide SequenceModificationCrude Yield (%)Crude Purity (%)Purified Yield (%)Final Purity (%)Solubility
MSLN-1 (9-mer)None658545>98Soluble
MSLN-1 (9-mer)PEGylated (1.1 kDa)728855>98Highly Soluble
MSLN-4 (38-mer)None256010>95Poorly Soluble
MSLN-4 (38-mer)PEGylated (1.1 kDa)457530>98Soluble

Data adapted from a study on mesothelin (MSLN) derived peptides.

Experimental Protocols

This section provides detailed step-by-step protocols for the key stages of solid-phase synthesis of PEGylated peptides.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes at room temperature.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin thoroughly with DMF (5-7 times).

4. Repeat Cycles:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 2: On-Resin N-Terminal PEGylation

This protocol describes the attachment of a PEG moiety to the N-terminus of the resin-bound peptide.

1. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1, step 2.

2. PEG Coupling:

  • Dissolve the activated PEG reagent (e.g., mPEG-NHS ester, 2-3 equivalents) in DMF.

  • Add DIPEA (4-6 equivalents) to the solution.

  • Add the PEG solution to the peptide-resin.

  • Agitate the mixture for 2-24 hours at room temperature. The reaction time will vary depending on the size of the PEG and the steric hindrance of the N-terminal amino acid.

  • Monitor the reaction for the disappearance of free amines using the Kaiser test.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

Protocol 3: Cleavage and Deprotection

This protocol details the cleavage of the PEGylated peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • Dry the PEGylated peptide-resin under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Caution: Prepare and handle the cleavage cocktail in a well-ventilated fume hood.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

4. Peptide Precipitation and Isolation:

  • Precipitate the crude PEGylated peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines the purification of the crude PEGylated peptide.

1. Sample Preparation:

  • Dissolve the crude PEGylated peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.

2. HPLC System and Column:

  • Use a preparative or semi-preparative RP-HPLC system.

  • A C18 or C4 column is typically used for peptide purification. The choice depends on the hydrophobicity of the peptide.

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the sample onto the column.

  • Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 10% to 70% B over 30-60 minutes. The optimal gradient will need to be determined empirically for each PEGylated peptide.

  • Monitor the elution profile at 214 nm and 280 nm.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified PEGylated peptide.

Protocol 5: Characterization by MALDI-TOF Mass Spectrometry

This protocol describes the characterization of the purified PEGylated peptide to confirm its identity and purity.

1. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a mixture of ACN and water with 0.1% TFA.

2. Sample Spotting:

  • Mix the purified PEGylated peptide solution with the matrix solution in a 1:1 ratio.

  • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.

3. Data Acquisition:

  • Acquire the mass spectrum in the appropriate mass range using a MALDI-TOF mass spectrometer.

  • The resulting spectrum should show a distribution of peaks corresponding to the different chain lengths of the PEG moiety attached to the peptide, centered around the expected average molecular weight.

Visualizations

Experimental Workflow

G Figure 1. Overall Workflow for Solid-Phase Synthesis of PEGylated Peptides Resin_Swelling Resin Swelling SPPS Fmoc Solid-Phase Peptide Synthesis Resin_Swelling->SPPS PEGylation On-Resin PEGylation SPPS->PEGylation Cleavage Cleavage & Deprotection PEGylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Product Purified PEGylated Peptide Characterization->Final_Product

Caption: Overall workflow for the solid-phase synthesis of PEGylated peptides.

On-Resin PEGylation Strategies

Caption: Different strategies for on-resin PEGylation of peptides.

References

Application Notes and Protocols for Fmoc-N-PEG23-acid Carboxylic Acid Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG23-acid is a high-purity, heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs). This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, which is stable to acidic conditions but readily cleaved by bases, and a terminal carboxylic acid. The long polyethylene glycol (PEG) chain, consisting of 23 ethylene glycol units, imparts excellent water solubility, flexibility, and reduces steric hindrance, thereby enhancing the pharmacokinetic and pharmacodynamic properties of the resulting conjugates.

The terminal carboxylic acid group of this compound can be chemically activated to facilitate covalent bond formation with primary amines, most commonly through the creation of a stable amide bond. The most prevalent and efficient method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). This two-step, one-pot reaction proceeds via a highly reactive O-acylisourea intermediate, which is then converted to a more stable and amine-reactive NHS ester. This activated linker is then ready for conjugation to a target molecule containing a primary amine, such as a protein, peptide, or small molecule ligand.

These application notes provide detailed protocols for the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing molecule.

Chemical Activation of Carboxylic Acid

The activation of the carboxylic acid is a critical step for efficient conjugation. The EDC/NHS chemistry is highly effective for this purpose.

Reaction Mechanism

The activation process involves two key steps:

  • Formation of the O-acylisourea intermediate: EDC reacts with the carboxylic acid group of this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of the NHS ester: This intermediate readily reacts with NHS to form a more stable and amine-reactive NHS ester, which can be directly used for conjugation or, in some cases, isolated for later use.

Carboxylic_Acid_Activation Fmoc_PEG_Acid This compound O_acylisourea O-acylisourea Intermediate (unstable) Fmoc_PEG_Acid->O_acylisourea + EDC EDC Fmoc_PEG_NHS Fmoc-N-PEG23-NHS Ester (amine-reactive) O_acylisourea->Fmoc_PEG_NHS + Urea_byproduct Urea byproduct O_acylisourea->Urea_byproduct hydrolysis NHS NHS Conjugate Fmoc-N-PEG23-Amide Conjugate Fmoc_PEG_NHS->Conjugate + NHS_leaving_group NHS Fmoc_PEG_NHS->NHS_leaving_group release Amine R-NH₂ (Amine-containing molecule)

Caption: Activation of this compound and subsequent conjugation.

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM, anhydrous)

  • Amine-containing molecule for conjugation

  • Reaction buffers (e.g., Phosphate-Buffered Saline (PBS), MES buffer)

  • Quenching reagent (e.g., Tris buffer, hydroxylamine)

  • Solvents for purification (e.g., ethyl acetate, hexanes, acetonitrile, water)

  • Thin-layer chromatography (TLC) plates or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Protocol for Activation of this compound in Organic Solvent

This protocol is suitable for the activation of this compound when the subsequent conjugation is also performed in an organic solvent.

Activation_Workflow_Organic start Start dissolve Dissolve this compound in anhydrous DMF or DCM start->dissolve add_reagents Add EDC·HCl and NHS dissolve->add_reagents stir Stir at room temperature (1-4 hours) add_reagents->stir monitor Monitor reaction by TLC or LC-MS stir->monitor use_directly Use activated solution directly for conjugation monitor->use_directly end End use_directly->end

Caption: Workflow for activating this compound in an organic solvent.

Procedure:

  • Preparation: Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture, which can lead to hydrolysis of the activated ester.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM to a concentration of 0.1-0.5 M.

  • Reagent Addition: Add NHS (1.2-2.0 equivalents) to the solution and stir until dissolved. Then, add EDC·HCl (1.5-2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting material.

  • Conjugation: The resulting solution containing the activated Fmoc-N-PEG23-NHS ester can be used directly for the subsequent conjugation step.

Protocol for Two-Step Aqueous Conjugation

This protocol is ideal for conjugating this compound to biomolecules such as proteins or antibodies in an aqueous buffer system.

Aqueous_Conjugation_Workflow start Start dissolve_peg Dissolve this compound in anhydrous DMF or DMSO start->dissolve_peg dissolve_protein Prepare amine-containing molecule in amine-free buffer (pH 7.2-8.0) start->dissolve_protein activate Activate this compound with EDC and Sulfo-NHS in MES buffer (pH 5.0-6.0) for 15 min dissolve_peg->activate conjugate Add activated PEG solution to the amine-containing molecule dissolve_protein->conjugate activate->conjugate incubate Incubate at room temperature (1-2 hours) or 4°C (overnight) conjugate->incubate quench Quench reaction with Tris or hydroxylamine incubate->quench purify Purify the conjugate quench->purify end End purify->end

Caption: Workflow for two-step aqueous conjugation.

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0).

    • Prepare a "Conjugation Buffer" (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines (e.g., Tris, glycine) should not be used for the conjugation step.

    • Prepare a solution of the amine-containing molecule (e.g., protein) in the Conjugation Buffer.

  • Activation:

    • In a separate reaction vessel, dilute the this compound stock solution into the Activation Buffer.

    • Add Sulfo-NHS (2-5 equivalents) and EDC·HCl (2-5 equivalents) to the this compound solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated Fmoc-N-PEG23-NHS ester solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker to the amine-containing molecule is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a quenching reagent such as Tris buffer or hydroxylamine to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or other suitable purification methods.

Data Presentation

The following tables provide typical reaction parameters for the activation and conjugation of this compound. These values should be optimized for specific applications.

Table 1: Typical Molar Ratios for Carboxylic Acid Activation

ReagentMolar Equivalents (vs. This compound)Notes
EDC·HCl1.5 - 5.0A higher excess may be needed in aqueous solutions to compensate for hydrolysis.
NHS/Sulfo-NHS1.2 - 5.0Helps to improve the efficiency and stability of the activated intermediate.

Table 2: Recommended Solvents and Buffers

StepSolvent/BufferpHRationale
Activation (Organic)Anhydrous DMF, DMSO, DCMN/ASolubilizes reagents and minimizes hydrolysis.
Activation (Aqueous)MES Buffer5.0 - 6.0Optimal pH for EDC/NHS activation of carboxylic acids.[1]
Conjugation (Aqueous)PBS, HEPES, Borate Buffer7.2 - 8.5Facilitates the reaction of the NHS ester with primary amines, which are deprotonated at this pH.[2]

Table 3: Example Reaction Conditions and Expected Outcomes

ParameterActivation in Organic SolventTwo-Step Aqueous Conjugation
Reaction Time
Activation1 - 4 hours15 minutes
Conjugation2 - 24 hours1 - 2 hours (RT) or overnight (4°C)
Temperature Room TemperatureRoom Temperature or 4°C
Typical Molar Excess of Linker 1.5 - 3.0 equivalents10 - 20 fold
Expected Yield High (often >80% for activation)Variable, dependent on the amine substrate
Monitoring Method TLC, LC-MSSDS-PAGE (for proteins), LC-MS

Purification and Characterization

Purification
  • Activated Fmoc-N-PEG23-NHS ester: If isolation is required, the crude product can be purified by flash column chromatography on silica gel using a solvent system such as dichloromethane and methanol. However, it is often used in situ due to its susceptibility to hydrolysis.

  • Fmoc-N-PEG23-conjugate: The purification method depends on the nature of the conjugate.

    • Small molecules: Reverse-phase HPLC (RP-HPLC) is a common method for purifying PEGylated small molecules. A C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) is typically used.

    • Proteins and peptides: Size-exclusion chromatography (SEC) or dialysis can be used to remove unreacted PEG linker and other small molecules. RP-HPLC can also be used for peptide purification.[3]

Characterization
  • TLC: Can be used to monitor the progress of the activation and conjugation reactions for small molecules.

  • LC-MS: Provides information on the molecular weight of the activated linker and the final conjugate, confirming successful reaction.

  • NMR: Can be used to confirm the structure of the activated linker and the final conjugate if sufficient material is available.

  • SDS-PAGE: For protein conjugates, an increase in the molecular weight on the gel can indicate successful PEGylation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Activation/Conjugation Yield - Hydrolysis of EDC or NHS ester- Inactive reagents- Incorrect pH- Use anhydrous solvents and fresh reagents.- Perform reactions under an inert atmosphere.- Optimize the pH of the activation and conjugation buffers.
Side Reactions - Formation of N-acylurea byproduct- Use NHS to convert the O-acylisourea intermediate to a more stable NHS ester.- Optimize the stoichiometry of the reagents.
Difficulty in Purification - Similar polarity of starting material and product- Optimize the chromatography conditions (e.g., gradient, column type).- Consider alternative purification techniques.

By following these detailed application notes and protocols, researchers can effectively activate the carboxylic acid group of this compound and conjugate it to a wide range of amine-containing molecules for various applications in research and drug development.

References

Application Notes and Protocols for HATU-Mediated Coupling of Fmoc-N-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient coupling of Fmoc-N-PEG23-acid to primary amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. This compound is a high-purity, monodisperse heterobifunctional PEG linker essential for the synthesis of well-defined PEGylated molecules.[1] The incorporation of a PEG spacer can enhance the solubility, stability, and pharmacokinetic properties of peptides, proteins, and small molecule drugs.[2] HATU is a highly effective coupling reagent that facilitates rapid amide bond formation with minimal racemization, even with sterically hindered substrates.[3][4]

Mechanism of HATU-Mediated Coupling

HATU-mediated amide bond formation proceeds through a two-step mechanism. First, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid of this compound is activated by HATU to form a highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond. The 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen, which accelerates the coupling reaction.[5]

Experimental Protocols

The following protocols provide guidelines for the HATU-mediated coupling of this compound in both solution-phase and solid-phase synthesis.

Solution-Phase Coupling of this compound to a Primary Amine

This protocol is suitable for the conjugation of this compound to a soluble amine-containing molecule.

Materials:

  • This compound

  • Amine-containing substrate

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine-containing substrate (1.0-1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution.

  • In a separate vial, dissolve HATU (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture and stir at room temperature for 1-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Solid-Phase Coupling of this compound to a Resin-Bound Amine

This protocol is designed for the N-terminal PEGylation of a peptide synthesized on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU

  • DIPEA or Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Swell the peptide-resin in DMF.

  • If the N-terminal amino acid is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF to remove residual piperidine.

  • In a separate vessel, prepare the activation solution by dissolving this compound (3.0-5.0 equivalents relative to resin loading), HATU (3.0-4.5 equivalents), in DMF. Add DIPEA or collidine (6.0-9.0 equivalents) to the solution.

  • Allow the activation mixture to pre-activate for 1-2 minutes.

  • Add the activation solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • The PEGylated peptide can then be cleaved from the resin using standard procedures (e.g., TFA cleavage cocktail).

Data Presentation

The following tables summarize typical reaction conditions and provide representative data for HATU-mediated coupling reactions.

Table 1: Summary of Typical Reaction Conditions for HATU-Mediated Coupling of this compound

ParameterSolution-Phase CouplingSolid-Phase Coupling
This compound 1.0 equivalent3.0 - 5.0 equivalents
Amine Substrate 1.0 - 1.2 equivalents1.0 equivalent (on resin)
HATU 1.0 - 1.2 equivalents3.0 - 4.5 equivalents
Base (DIPEA/Collidine) 2.0 - 3.0 equivalents6.0 - 9.0 equivalents
Solvent Anhydrous DMFAnhydrous DMF
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 1 - 4 hours2 - 4 hours

Table 2: Representative Quantitative Data for HATU-Mediated Coupling

Coupling ReactionYieldPurity (by HPLC)Reference
Fmoc-protected amino acid to oligonucleotide38%>95%
On-column conjugation of amino acid to oligonucleotide65%>95%

Note: Yields can vary significantly depending on the specific substrates and reaction conditions.

Purification and Characterization

Purification of the PEGylated product is crucial to remove unreacted starting materials, excess reagents, and byproducts.

  • Solution-Phase: The crude product is typically purified by silica gel column chromatography. The polarity of the eluent will depend on the nature of the amine substrate.

  • Solid-Phase: After cleavage from the resin, the PEGylated peptide is typically precipitated in cold diethyl ether. Further purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Dialysis or ultrafiltration can also be employed for pre-purification to remove smaller molecules.

The final product should be characterized to confirm its identity and purity. Common analytical techniques include:

  • LC-MS: To confirm the molecular weight of the PEGylated conjugate.

  • Analytical RP-HPLC: To assess the purity of the final product.

  • NMR Spectroscopy: To confirm the structure of the conjugate.

Visualizations

HATU Activation and Coupling Mechanism

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_PEG_Acid This compound Active_Ester OAt-Active Ester Fmoc_PEG_Acid->Active_Ester + HATU, DIPEA HATU HATU Base DIPEA Conjugate Fmoc-PEG-NH-R Active_Ester->Conjugate + R-NH2 Amine Primary Amine (R-NH2)

Caption: Mechanism of HATU-mediated coupling.

Experimental Workflow for Solid-Phase PEGylation

SPPS_Workflow Start Start: Fmoc-Peptide on Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash Resin (DMF) Fmoc_Deprotection->Washing1 Coupling Couple to Resin (2-4 hours, RT) Washing1->Coupling Activation Prepare Activation Solution (this compound, HATU, DIPEA in DMF) Activation->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (Preparative RP-HPLC) Precipitation->Purification Analysis Characterization (LC-MS, HPLC) Purification->Analysis Final_Product Final PEGylated Peptide Analysis->Final_Product

Caption: Workflow for solid-phase PEGylation.

References

Application Notes and Protocols: Site-Specific PEGylation of Lysine Side Chains using Fmoc-N-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides, proteins, and other biologics. Key benefits of PEGylation include an increased serum half-life due to a larger hydrodynamic radius which reduces renal clearance, enhanced stability against proteolytic degradation, improved solubility, and reduced immunogenicity by masking epitopes.[1][2][3] However, random PEGylation can lead to a heterogeneous mixture of products with varying degrees of modification and potentially reduced biological activity if the PEG moiety sterically hinders the active site.[1][4]

Site-specific PEGylation addresses this challenge by attaching PEG chains to a precise location on the molecule, ensuring a homogenous product with optimized therapeutic efficacy. Lysine residues, with their primary ε-amino groups, are common targets for PEGylation. The use of an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on a PEGylating reagent, such as Fmoc-N-PEG23-acid, offers an additional layer of control, particularly in solid-phase peptide synthesis (SPPS) or for orthogonal protection strategies in solution-phase chemistry.

This document provides detailed protocols for the activation of this compound and its subsequent conjugation to lysine side chains, as well as methods for the removal of the Fmoc protecting group.

Principle of the Reaction

The PEGylation of lysine side chains using this compound is a two-step process. First, the carboxylic acid group of the PEG reagent is activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting the PEG-acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting Fmoc-N-PEG23-NHS ester is then reacted with the target peptide or protein. The primary ε-amino group of the lysine side chain acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond and releasing NHS as a byproduct. The reaction is typically performed in a buffer at a pH of 7-9 to ensure the amino group is deprotonated and thus sufficiently nucleophilic.

Following successful conjugation, the Fmoc protecting group can be removed under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF), to yield the final PEGylated product with a free amine at the PEG terminus if desired for further modification.

Experimental Protocols

Protocol 1: Activation of this compound to Fmoc-N-PEG23-NHS Ester

This protocol describes the conversion of the terminal carboxylic acid of the PEG reagent into a highly reactive NHS ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a clean, dry round bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, if using DCC, filter off the dicyclohexylurea (DCU) byproduct. If using EDC, the byproduct is water-soluble and can be removed in a subsequent step.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Precipitate the activated PEG-NHS ester by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.

  • Collect the white precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted starting materials.

  • Dry the resulting white powder (Fmoc-N-PEG23-NHS ester) under vacuum. The product is moisture-sensitive and should be stored at -20°C with a desiccant.

Protocol 2: Conjugation of Fmoc-N-PEG23-NHS Ester to Lysine Side Chains

This protocol outlines the reaction of the activated PEG reagent with a peptide or protein containing accessible lysine residues.

Materials:

  • Fmoc-N-PEG23-NHS ester (prepared in Protocol 1)

  • Peptide or protein with lysine residue(s)

  • Amine-free buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)

  • Water-miscible organic solvent such as DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Equilibrate the vial of Fmoc-N-PEG23-NHS ester to room temperature before opening to avoid moisture condensation.

  • Dissolve the peptide or protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the Fmoc-N-PEG23-NHS ester in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.

  • Add a 10-50 fold molar excess of the Fmoc-N-PEG23-NHS ester solution to the peptide/protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the protein.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time and stoichiometry should be determined empirically for each specific molecule.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purify the PEGylated product from unreacted PEG reagent and byproducts using dialysis or size-exclusion chromatography.

Protocol 3: Fmoc Deprotection

This protocol describes the removal of the Fmoc group from the PEGylated conjugate.

Materials:

  • Fmoc-PEGylated peptide/protein

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF)

  • Diethyl ether (for precipitation)

Procedure for Solution-Phase Deprotection:

  • Dissolve the lyophilized Fmoc-PEGylated conjugate in DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir the reaction at room temperature for 20-30 minutes.

  • Monitor the deprotection by HPLC or LC-MS.

  • Once the reaction is complete, precipitate the deprotected PEGylated product by adding the reaction mixture to cold diethyl ether.

  • Centrifuge to pellet the product and wash with cold diethyl ether to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Reaction Conditions and Outcomes for Lysine PEGylation

ParameterCondition ACondition BCondition C
Reactants
Peptide Concentration2 mg/mL5 mg/mL5 mg/mL
Molar Ratio (PEG:Peptide)10:120:150:1
Reaction Conditions
pH7.48.08.0
TemperatureRoom Temp4°CRoom Temp
Reaction Time1 hour2 hours1 hour
Results
PEGylation Efficiency (%)65%85%95%
Mono-PEGylated Product (%)80%90%75%
Di-PEGylated Product (%)15%8%20%
Unreacted Peptide (%)5%2%5%

Note: The data presented in this table is illustrative and the optimal conditions for a specific peptide or protein must be determined empirically.

Characterization of PEGylated Products

The heterogeneity and success of the PEGylation reaction should be assessed using a combination of analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Outcome
SDS-PAGE Assess increase in molecular weightA shift in the band to a higher molecular weight corresponding to the addition of the PEG chain.
Reverse-Phase HPLC (RP-HPLC) Separate and quantify PEGylated speciesAppearance of new, more hydrophilic peaks corresponding to mono-, di-, and poly-PEGylated products.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm the mass of the conjugate and determine the degree of PEGylationA mass spectrum showing a distribution of peaks corresponding to the un-PEGylated peptide and the peptide with one or more PEG chains attached.
Peptide Mapping Identify the site of PEGylationDigestion of the PEGylated protein followed by LC-MS/MS analysis to identify the modified lysine residue(s).

Visualizations

Chemical Reaction Workflow

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Deprotection Step cluster_3 Analysis A This compound C Fmoc-N-PEG23-NHS Ester A->C DCM/DMF, RT B NHS, DCC/EDC B->C E Fmoc-PEGylated Peptide C->E pH 7-9 D Peptide-Lysine D->E G PEGylated Peptide E->G F Piperidine/DMF F->G H HPLC, MS G->H

Caption: Workflow for the PEGylation of lysine side chains.

Logical Relationship of PEGylation Benefits

G cluster_0 Physicochemical Changes cluster_1 Pharmacokinetic & Pharmacodynamic Benefits A PEGylation of Therapeutic Protein B Increased Hydrodynamic Radius A->B C Masking of Epitopes A->C D Steric Hindrance A->D E Reduced Renal Clearance B->E F Reduced Immunogenicity C->F G Enhanced Stability D->G H Increased Serum Half-life E->H

References

Application Notes and Protocols for Cleavage of Peptides from Resin after Incorporation of Fmoc-N-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a fundamental technique for the creation of synthetic peptides. The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides, including increased solubility, prolonged plasma half-life, and reduced immunogenicity.[1] The use of building blocks like Fmoc-N-PEG23-acid allows for the site-specific introduction of a discrete PEG chain during SPPS.

Following the successful assembly of the PEGylated peptide on the solid support, the final and critical step is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This process is typically achieved using strong acidic conditions, most commonly with a cleavage cocktail based on trifluoroacetic acid (TFA). The composition of this cocktail is paramount to ensure high cleavage yield and purity of the final product, while minimizing potential side reactions.

These application notes provide detailed protocols and guidance for the efficient cleavage of peptides from the resin after the incorporation of this compound. It includes a discussion of common cleavage cocktails, protocols for the cleavage reaction and subsequent peptide isolation, and methods for the analysis of the final product.

Cleavage Mechanism and the Role of Scavengers

The cleavage of peptides from most acid-labile resins, such as Wang or Rink Amide resins, and the removal of tert-butyl (tBu)-based side-chain protecting groups, is accomplished by acidolysis with TFA.[2][3] During this process, highly reactive cationic species are generated from the protecting groups and the resin linker. These carbocations can lead to undesired modifications of sensitive amino acid residues, such as tryptophan, methionine, cysteine, and tyrosine, through alkylation or oxidation.[4][5]

To prevent these side reactions, scavengers are added to the TFA cleavage cocktail. Scavengers are nucleophilic reagents that trap the reactive carbocations before they can modify the peptide. The choice and combination of scavengers depend on the amino acid composition of the peptide.

Common Scavengers and Their Targets:

  • Triisopropylsilane (TIS): A very effective scavenger for trityl (Trt) groups used to protect Cys, His, Asn, and Gln. It also reduces methionine sulfoxide back to methionine.

  • Water (H₂O): Acts as a scavenger and is necessary for the hydrolysis of the ester linkage to the resin.

  • 1,2-Ethanedithiol (EDT): A strong scavenger, particularly effective for protecting tryptophan residues. However, it is highly odorous.

  • Thioanisole: Another sulfur-containing scavenger used to protect tryptophan.

  • Phenol: Used to protect tyrosine and tryptophan residues from alkylation.

Data Presentation: Cleavage Cocktail Comparison

The selection of the appropriate cleavage cocktail is crucial for maximizing the yield and purity of the PEGylated peptide. While a standard cocktail is often effective, the presence of sensitive amino acids may necessitate the use of more specialized formulations.

One study on the synthesis of peptide-based cancer epitopes demonstrated the successful cleavage of peptides N-terminally modified with monodisperse Fmoc-PEG23-propionic acid using a standard cleavage cocktail. The crude yields for several PEGylated peptides are presented in Table 1.

Table 1: Crude Yield and Recovery of PEGylated Peptides Cleaved with TFA/TIS/H₂O (95/2.5/2.5)

Peptide SequenceModificationCrude Yield (mg)
MSLN 1 (9-mer)PEGylated185
MSLN 2 (14-mer)PEGylated210
MSLN 3 (20-mer)PEGylated235
MSLN 4 (38-mer)PEGylated280

Data adapted from a study on mesothelin-derived peptides. The incorporation of the high molecular weight PEG moiety contributes to the overall mass of the crude product.

For peptides containing sensitive residues, a comparison of different cleavage cocktails is recommended. Table 2 provides a summary of common cleavage cocktails and their recommended applications. The data presented are representative and based on typical outcomes reported in the literature for peptides with sensitive residues.

Table 2: Representative Comparison of Common Cleavage Cocktails

Cleavage Cocktail (Reagent)Composition (v/v/v)Target Peptides & RemarksExpected Purity (Representative)
Standard TFA / TIS / H₂O (95:2.5:2.5)Suitable for most peptides without sensitive residues.> 90%
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)A robust and widely used cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr.> 95%
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)An "odorless" alternative to Reagent K, effective for peptides with Trt-protected residues. May not prevent oxidation of Met.> 90%
TFA/EDT/TIS/H₂O TFA / EDT / TIS / H₂O (94:2.5:1:2.5)Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.> 95%

Disclaimer: The expected purity is illustrative. Actual results will vary depending on the specific peptide sequence, synthesis efficiency, and experimental conditions.

Experimental Protocols

General Workflow for Peptide Cleavage and Isolation

The overall process for cleaving a PEGylated peptide from the resin and isolating the final product is outlined in the following workflow diagram.

G A Peptide-Resin Preparation B Cleavage Reaction A->B Add Cleavage Cocktail C Peptide Precipitation B->C Filter and Add to Cold Ether D Peptide Isolation and Washing C->D Centrifuge to Pellet E Drying and Characterization D->E Vacuum Dry

Caption: Step-by-step workflow for peptide cleavage and isolation.

Protocol 1: Standard Cleavage for PEGylated Peptides without Sensitive Residues

This protocol is suitable for PEGylated peptides that do not contain sensitive amino acids such as Trp, Met, or Cys.

Materials:

  • Dried peptide-resin functionalized with this compound

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., a glass vial with a screw cap)

  • Sintered glass funnel

  • Centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 2 mL) to ensure it is free of residual dimethylformamide (DMF) and then dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation (Freshly Prepared):

    • In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 2 mL for 100 mg of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. The resin should be well-suspended in the cocktail.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the PEGylated peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and dissolved organic impurities.

  • Drying:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude PEGylated peptide.

Protocol 2: Cleavage for PEGylated Peptides with Sensitive Residues (Reagent K)

This protocol is recommended for PEGylated peptides containing sensitive residues like Trp, Met, Cys, or Tyr.

Materials:

  • Same as Protocol 1, with the addition of:

    • Phenol

    • Thioanisole

    • 1,2-Ethanedithiol (EDT)

Procedure:

  • Resin Preparation:

    • Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K - Freshly Prepared):

    • In a fume hood, prepare Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5 v/v/v/v/v).

    • For 2 mL of cocktail, this corresponds to: TFA (1.65 mL), Phenol (0.1 mL), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).

  • Cleavage Reaction:

    • Follow step 3 from Protocol 1, using the freshly prepared Reagent K.

  • Peptide Precipitation and Isolation:

    • Follow step 4 from Protocol 1.

  • Drying:

    • Follow step 5 from Protocol 1.

Analysis of the Cleaved PEGylated Peptide

After cleavage and isolation, it is essential to analyze the crude peptide to determine its purity and confirm its identity.

5.1. High-Performance Liquid Chromatography (HPLC):

  • Method: Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide.

  • Column: A C18 column is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The gradient will need to be optimized based on the hydrophobicity of the PEGylated peptide.

  • Detection: UV absorbance is monitored at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr and Trp).

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS is used to confirm the molecular weight of the purified PEGylated peptide, verifying the successful synthesis and cleavage.

Signaling Pathways and Logical Relationships

The decision-making process for selecting the appropriate cleavage cocktail is based on the amino acid composition of the synthesized peptide. The following diagram illustrates this logical relationship.

G Start Synthesized PEGylated Peptide-Resin Decision Does the peptide contain sensitive residues (Trp, Met, Cys, Tyr)? Start->Decision No_Sensitive Use Standard Cleavage Cocktail (TFA/TIS/H2O) Decision->No_Sensitive No Yes_Sensitive Use Scavenger-Rich Cocktail (e.g., Reagent K) Decision->Yes_Sensitive Yes Cleavage Perform Cleavage Reaction (2-3 hours at RT) No_Sensitive->Cleavage Yes_Sensitive->Cleavage Isolation Precipitate, Isolate, and Dry Peptide Cleavage->Isolation Analysis Analyze by HPLC and LC-MS Isolation->Analysis

Caption: Decision workflow for selecting a cleavage cocktail.

Conclusion

The successful cleavage of peptides from the solid support after the incorporation of this compound is a critical step in the synthesis of PEGylated peptides. The use of a standard TFA-based cleavage cocktail, such as TFA/TIS/H₂O, has been shown to be effective for peptides without sensitive amino acid residues. For sequences containing residues susceptible to modification by carbocations, the use of a more robust scavenger cocktail like Reagent K is recommended. Careful execution of the cleavage, precipitation, and isolation protocols, followed by thorough analytical characterization, will ensure the high quality of the final PEGylated peptide product.

References

Application Notes and Protocols for Fmoc-N-PEG23-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-PEG23-acid is a high-purity, heterobifunctional linker that plays a crucial role in the development of advanced targeted drug delivery systems.[1][2] This reagent incorporates a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a 23-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The extended PEG chain enhances the solubility and circulation time of conjugated molecules, while the orthogonal protecting groups allow for sequential and controlled bioconjugation.[1][2] These characteristics make it an invaluable tool in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutic agents.

The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions, enabling subsequent conjugation reactions.[3] The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This application note provides detailed protocols for the use of this compound in the synthesis of a model antibody-drug conjugate and a PROTAC, along with illustrative data and visualizations to guide researchers in their drug development efforts.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C64H109NO27
Molecular Weight 1324.56 g/mol
Purity ≥95%
Appearance White to off-white solidN/A
Solubility Soluble in DMF, DMSO, and other polar organic solvents

Storage and Handling: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Before use, the reagent should be allowed to warm to room temperature before opening to prevent condensation. Anhydrous solvents should be used for all reactions to ensure stability and prevent hydrolysis.

Application 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a general workflow for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using this compound as a linker. The process involves the initial activation of the payload, its conjugation to the linker, deprotection of the Fmoc group, and finally, the conjugation of the payload-linker construct to the antibody.

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Antibody Conjugation cluster_3 Step 4: Purification & Characterization A Activate Payload-NH2 B React with Fmoc-N-PEG23-COOH A->B C Fmoc-N-PEG23-Payload B->C D Treat with Piperidine/DMF C->D E H2N-PEG23-Payload D->E F Activate H2N-PEG23-Payload E->F G React with mAb-COOH F->G H mAb-PEG23-Payload (ADC) G->H I Purify ADC H->I J Characterize (DAR, etc.) I->J

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Detailed Protocol for ADC Synthesis

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • Monoclonal antibody (mAb) with available carboxyl groups (e.g., on aspartic or glutamic acid residues)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide activating agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

  • Mass spectrometer

Procedure:

  • Payload-Linker Conjugation: a. Dissolve the amine-containing payload (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add DCC (1.2 eq) and NHS (1.2 eq) to the solution to activate the carboxylic acid of the linker. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. f. Purify the Fmoc-N-PEG23-Payload conjugate by flash chromatography.

  • Fmoc Deprotection: a. Dissolve the purified Fmoc-N-PEG23-Payload in DMF. b. Add a 20% solution of piperidine in DMF to the reaction mixture. c. Stir at room temperature for 30 minutes. d. Monitor the deprotection by TLC or LC-MS. e. Concentrate the reaction mixture under reduced pressure to remove excess piperidine and DMF. The resulting H2N-PEG23-Payload can be used in the next step without further purification.

  • Antibody Conjugation: a. Dissolve the H2N-PEG23-Payload in an appropriate buffer (e.g., PBS, pH 7.4). b. Activate the carboxyl groups on the mAb by adding DCC and NHS in an aqueous-organic solvent mixture. c. Add the activated mAb solution to the H2N-PEG23-Payload solution. d. Gently agitate the reaction mixture at 4°C overnight.

  • Purification and Characterization: a. Purify the resulting ADC by size-exclusion chromatography (SEC) to remove unconjugated payload-linker and other small molecules. b. Characterize the purified ADC. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry and/or mass spectrometry. c. Assess the purity and aggregation of the ADC by SEC-HPLC.

Illustrative Data
ADC BatchPayload-Linker Conjugation Efficiency (%)Final DARPurity by SEC-HPLC (%)
ADC-001853.8>95
ADC-002884.1>95
ADC-003823.5>96

Application 2: Synthesis of a Proteolysis-Targeting Chimera (PROTAC)

This protocol outlines the synthesis of a PROTAC molecule using this compound to link a target protein-binding ligand (warhead) and an E3 ligase-binding ligand.

Logical Relationship in PROTAC Synthesis

PROTAC_Synthesis cluster_0 Component A Synthesis cluster_1 Component B Synthesis cluster_2 Final PROTAC Assembly A Warhead-COOH C Warhead-PEG23-NH-Fmoc A->C B Fmoc-N-PEG23-NH2 B->C D Fmoc Deprotection C->D E Warhead-PEG23-NH2 D->E G PROTAC E->G F E3 Ligase Ligand-COOH F->G

Caption: Logical flow for PROTAC synthesis.

Detailed Protocol for PROTAC Synthesis

Materials:

  • This compound

  • Target protein-binding ligand (warhead) with a carboxylic acid group

  • E3 ligase ligand with a carboxylic acid group

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Preparative high-performance liquid chromatography (HPLC) system

Procedure:

  • Synthesis of Warhead-Linker Intermediate: a. To a solution of the warhead-COOH (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (2.0 eq). b. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid. c. In a separate flask, deprotect the amine of this compound by treating with 20% piperidine in DMF for 30 minutes. Concentrate to dryness to obtain H2N-PEG23-COOH. d. Add the H2N-PEG23-COOH to the activated warhead solution. e. Stir the reaction at room temperature overnight. f. Purify the Warhead-PEG23-COOH intermediate by preparative HPLC.

  • Final PROTAC Assembly: a. To a solution of the purified Warhead-PEG23-COOH (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (2.0 eq). b. Stir for 15 minutes at room temperature. c. Add the E3 ligase ligand-NH2 (1.1 eq) to the reaction mixture. d. Stir at room temperature overnight. e. Purify the final PROTAC molecule by preparative HPLC.

Illustrative Characterization Data
CompoundMolecular Weight (Expected)Molecular Weight (Found by MS)Purity by HPLC (%)
Warhead-PEG23-COOH1550.81551.1>98
Final PROTAC1985.31985.5>97

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a specific target protein.

PROTAC_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC PROTAC->PROTAC Ternary Target-PROTAC-E3 Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target E1, E2 Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and effective linker for the development of targeted drug delivery systems. Its well-defined structure, high purity, and orthogonal reactivity provide researchers with a powerful tool for constructing complex therapeutic conjugates. The protocols and illustrative data presented in this application note serve as a guide for the synthesis and characterization of ADCs and PROTACs, demonstrating the potential of this compound to advance the field of targeted therapy.

References

Application Notes and Protocols for Custom Peptide Synthesis Using Fmoc-N-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, improved stability against enzymatic degradation, enhanced solubility, and reduced immunogenicity.[1]

Fmoc-N-PEG23-acid is a high-purity, monodisperse polyethylene glycol linker that is ideal for the site-specific N-terminal PEGylation of peptides during solid-phase peptide synthesis (SPPS). This heterobifunctional linker features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a terminal carboxylic acid. This configuration allows for its direct incorporation into a standard Fmoc-based SPPS workflow. The extended PEG23 chain provides a significant hydrophilic spacer, which can improve the solubility of hydrophobic peptides and effectively shield the peptide from proteolytic enzymes and the immune system.

These application notes provide detailed protocols for the synthesis of custom peptides incorporating this compound, guidance on materials and methods, and data on expected outcomes.

Data Presentation

The efficiency of peptide synthesis and PEGylation can be assessed through various quantitative measures. The following tables provide a summary of representative data for peptide synthesis and the impact of N-terminal PEGylation.

Table 1: Reagents for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Reagent ClassExample ReagentsTypical Concentration/EquivalentsPurpose
Resin Rink Amide, Wang0.1 - 1.0 mmol/g loadingSolid support for peptide assembly
Amino Acids Fmoc-protected amino acids3 - 5 equivalentsBuilding blocks of the peptide chain
Coupling Reagents HCTU, HATU, DIC/Oxyma3 - 5 equivalentsActivation of carboxylic acids for amide bond formation
Bases DIPEA, NMM6 - 10 equivalentsNeutralization and activation
Deprotection Reagent Piperidine in DMF20% (v/v)Removal of the Fmoc protecting group
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)~10 mL/g of resinCleavage of the peptide from the resin and removal of side-chain protecting groups

Table 2: Comparison of Crude Yield and Recovery for Non-PEGylated and PEGylated Peptides

Peptide IDN-terminal ModificationMolecular Weight (Da)Crude Yield (%)Purified Recovery (%)
MSLN 1None1599.96731
MSLN 1-PEG23This compound2967.67540
MSLN 2None1267.57845
MSLN 2-PEG23This compound2635.28252
Data adapted from a study on the synthesis of mesothelin (MSLN) derived peptides.[2] The incorporation of the PEG moiety increases the overall crude material obtained and can improve the recovery after purification.[2]

Table 3: Purity of Peptides Synthesized with Various Coupling Reagents

Peptide SequenceCoupling ReagentCoupling TimeCrude Purity (%)
G-LHRHHCTU2 x 20 min90.84
G-LHRHHATU2 x 20 min88.52
G-LHRHCOMU2 x 1 min90.15
Oxytocin (linear)HCTU2 x 20 min75.32
Oxytocin (linear)HATU2 x 20 min76.18
Oxytocin (linear)COMU2 x 1 min77.68
This table presents data on the crude purity of different peptides synthesized using various common coupling reagents and demonstrates that high purity can be achieved with optimized protocols.[3][4]

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of an N-terminally PEGylated peptide using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general cycle for elongating the peptide chain on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (or other coupling additive like HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin (e.g., on a 0.1 mmol scale) in a synthesis vessel.

    • Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each amino acid in the desired peptide sequence.

Protocol 2: N-terminal PEGylation with this compound

This protocol is performed after the final amino acid has been coupled and the N-terminal Fmoc group has been removed.

Procedure:

  • Final Fmoc Deprotection:

    • Perform the Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in Protocol 1, step 2.

  • PEGylation Coupling:

    • In a separate vessel, dissolve this compound (1.5-2 equivalents) and a suitable coupling additive like OxymaPure (1.5-2 equivalents) in DMF.

    • Activate the this compound with a coupling reagent such as DIC (1.5-2 equivalents).

    • Add the activated PEG linker solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours, or overnight, at room temperature to ensure complete coupling.

    • Perform a Kaiser test to confirm the absence of free amines.

  • Final Washing:

    • Drain the PEGylation solution.

    • Wash the PEGylated peptide-resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Cleavage and Deprotection

This protocol releases the PEGylated peptide from the solid support and removes the acid-labile side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Prepare Cleavage Cocktail:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Prepare this solution in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Add cold diethyl ether (10 times the volume of the filtrate) to the filtrate to precipitate the crude peptide.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again.

    • Decant the ether and dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude PEGylated peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Confirm the purity of the final product by analytical RP-HPLC.

    • Verify the identity and molecular weight of the PEGylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

Experimental Workflow

G cluster_SPPS_Cycle SPPS Cycle (Repeat n times) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Coupling 3. Amino Acid Coupling (Fmoc-AA, DIC/Oxyma) Deprotection->Coupling Wash (DMF) Coupling->Deprotection Wash (DMF, DCM) PEGylation 4. N-terminal PEGylation (this compound) Coupling->PEGylation After final AA Resin 1. Resin Swelling (DMF) Resin->Deprotection Cleavage 5. Cleavage & Deprotection (TFA/TIS/H2O) PEGylation->Cleavage Wash & Dry Purification 6. Purification (RP-HPLC) Cleavage->Purification Analysis 7. Analysis (HPLC, MS) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of an N-terminally PEGylated peptide.

Signaling Pathway Inhibition by a PEGylated Anti-Angiogenic Peptide

A potential application for custom-synthesized PEGylated peptides is in the development of targeted cancer therapeutics. For instance, a peptide designed to block the signaling pathways of Vascular Endothelial Growth Factor (VEGF) and Tie2 can inhibit angiogenesis, a critical process for tumor growth. PEGylation of such a peptide would enhance its stability and circulation time, thereby improving its antitumor efficacy.

G cluster_VEGF VEGF Pathway cluster_Tie2 Tie2 Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds VEGF_Signal Downstream Signaling (PI3K/Akt) VEGFR->VEGF_Signal Activates Angiogenesis Angiogenesis (Tumor Growth, Metastasis) VEGF_Signal->Angiogenesis Ang2 Ang2 Tie2 Tie2 Receptor Ang2->Tie2 Binds Tie2_Signal Downstream Signaling Tie2->Tie2_Signal Activates Tie2_Signal->Angiogenesis Peptide PEGylated Anti-Angiogenic Peptide Peptide->VEGFR Blocks Peptide->Tie2 Blocks

Caption: Dual inhibition of VEGF and Tie2 signaling pathways by a PEGylated peptide.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common side reactions encountered during the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection of peptides attached to polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Fmoc deprotection of PEG-linked peptides?

The primary side reactions mirror those seen with standard solid-phase peptide synthesis (SPPS), but the properties of the PEG linker can sometimes influence their prevalence. The most common issues include:

  • Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid (Asp) followed by a small amino acid like glycine (Gly) or serine (Ser). The PEG linker itself can sometimes act similarly to a small amino acid in promoting this rearrangement.[1] This intramolecular cyclization leads to the formation of a succinimide ring, which can result in a mixture of α- and β-aspartyl peptides and racemization.[2][3]

  • Diketopiperazine (DKP) Formation: This occurs at the N-terminal dipeptide stage, leading to the cleavage of the dipeptide from the resin.[2] It is most common with sequences containing proline or other residues prone to cyclization.[2] The flexibility of the PEG linker can sometimes facilitate this intramolecular cyclization.

  • Racemization: The basic conditions required for Fmoc deprotection can lead to the epimerization of amino acids, especially at the C-terminus or for sensitive residues like cysteine (Cys) and histidine (His).

  • Piperidine Adduct Formation: The dibenzofulvene (DBF) byproduct of Fmoc deprotection can react with piperidine to form an adduct. While this is a standard part of the deprotection process, incomplete reaction or side reactions involving this adduct can lead to impurities.

Q2: How does the PEG linker specifically influence these side reactions?

The long, flexible, and solvating nature of PEG linkers can have several effects:

  • Improved Solvation: PEG linkers can improve the solvation of the growing peptide chain, which may reduce aggregation. Reduced aggregation can, in turn, lead to more efficient and complete deprotection, potentially reducing the formation of deletion sequences that arise from incomplete Fmoc removal.

  • Steric Effects: The steric bulk of the PEG linker might influence the rate and extent of side reactions. For instance, it could sterically hinder the approach of the deprotecting base or, conversely, hold the peptide in a conformation that favors a particular side reaction.

  • "Glycine-like" Behavior: As mentioned, the sequence adjacent to a PEG building block can be highly susceptible to aspartimide formation, similar to an Asp-Gly sequence.

Q3: What are the recommended deprotection conditions for PEG-linked peptides?

Standard deprotection protocols are often a good starting point. However, optimization is frequently necessary.

  • Standard Protocol: 20% piperidine in N,N-dimethylformamide (DMF) is the most common reagent.

  • Alternative Bases: To mitigate side reactions, alternative, less nucleophilic, or weaker bases can be used. These include:

    • Piperazine (PZ): A less basic and less nucleophilic alternative to piperidine, often used to reduce aspartimide formation.

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations. It is often used in combination with a nucleophile like piperidine or piperazine to scavenge the DBF byproduct.

    • 4-Methylpiperidine (4MP): A derivative of piperidine that may offer reduced side reactions in some cases.

    • Dipropylamine (DPA): A secondary amine that has shown promise in reducing aspartimide formation.

Troubleshooting Guides

Problem 1: High Levels of Aspartimide Formation

Possible Causes:

  • The peptide sequence is prone to this side reaction (e.g., contains Asp-Gly, Asp-Ser, or is adjacent to the PEG linker).

  • The deprotection base is too strong or the deprotection time is too long.

  • High reaction temperature.

Recommended Solutions:

  • Switch to a milder deprotection reagent: Use 5% piperazine in DMF or a combination of 2% DBU and 5% piperazine in DMF.

  • Add a weak acid: Incorporating 0.1 M HOBt or 1% formic acid into the deprotection solution can buffer the basicity and reduce aspartimide formation.

  • Reduce deprotection time: Minimize the exposure of the peptide to basic conditions.

  • Use sterically bulky protecting groups for Asp: Employing protecting groups like 3-methylpent-3-yl (Mpe) on the aspartic acid side chain can hinder the cyclization reaction.

Problem 2: Significant Diketopiperazine (DKP) Formation

Possible Causes:

  • The N-terminal dipeptide sequence is susceptible to cyclization (e.g., contains Proline).

  • The linker is not sterically hindering enough to prevent cyclization.

Recommended Solutions:

  • Use a dipeptide building block: Introduce the problematic dipeptide sequence as a single unit to bypass the vulnerable stage.

  • Employ a more sterically hindered linker: While challenging with pre-made PEG resins, consider this for custom syntheses.

  • Use 2-chlorotrityl chloride resin for C-terminal acid peptides: The cleavage conditions for this resin are milder, which can sometimes reduce DKP formation.

Problem 3: Racemization of Amino Acids

Possible Causes:

  • The amino acid is particularly susceptible to epimerization (e.g., Cys, His).

  • Prolonged exposure to basic deprotection conditions.

Recommended Solutions:

  • Use a milder deprotection reagent or shorter deprotection times.

  • During the coupling of racemization-prone amino acids, use a less basic activation method.

Quantitative Data Summary

The following tables summarize quantitative data on the formation of side products under different Fmoc deprotection conditions. Note that the specific peptide sequence and reaction conditions significantly impact these values.

Table 1: Influence of Deprotection Reagent on Aspartimide Formation

Deprotection ReagentPeptide SequenceAspartimide Formation (%)Reference
20% Piperidine/DMFModel Peptide (VKDGYI)~44
20% Piperidine, 0.1 M HOBt/DMFModel Peptide (VKDGYI)~15
5% Piperazine, 2% DBU/DMFModel PeptideHigh
5% Piperazine, 2% DBU, 1% Formic Acid/DMFModel PeptideSignificantly Reduced

Table 2: Comparison of Deprotection Reagents on Overall Peptide Purity

Deprotection ReagentPeptideCrude Purity (%)NotesReference
20% Piperidine/DMFHexapeptide 18317% Aspartimide
2% DBU/DMFHexapeptide 15225% Aspartimide
25% DPA/DMFHexapeptide 1964% Aspartimide

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF. Agitate the mixture at room temperature for 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Repeat the treatment with 20% piperidine in DMF for 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the DBF-piperidine adduct.

Protocol 2: Fmoc Deprotection with DBU/Piperazine
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Prepare Deprotection Solution: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.

  • Deprotection: Treat the resin with the DBU/piperazine solution and agitate for 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of the deprotection reagents.

Visualizations

Aspartimide_Formation Peptide_Resin Peptide-PEG-Resin (Fmoc-Asp-Xaa...) Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide_Resin->Aspartimide Intramolecular Cyclization Piperidine Piperidine (Base) Piperidine->Peptide_Resin Deprotonation of Backbone Amide Side_Products Side Products: - α-Aspartyl Peptide - β-Aspartyl Peptide - Racemized Peptide Aspartimide->Side_Products Hydrolysis or Piperidine Attack

Caption: Mechanism of Aspartimide Formation.

DKP_Formation Dipeptide_Resin Dipeptide-PEG-Resin (H-Xaa1-Xaa2-...) DKP Diketopiperazine (Cyclic Dipeptide) Dipeptide_Resin->DKP Intramolecular Cyclization Cleaved_Peptide Cleaved from Resin DKP->Cleaved_Peptide

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting_Workflow Start Side Reaction Observed Identify Identify Side Product (e.g., LC-MS) Start->Identify Aspartimide Aspartimide Formation Identify->Aspartimide DKP DKP Formation Identify->DKP Racemization Racemization Identify->Racemization Sol_Asp Use Milder Base (Piperazine) Add Weak Acid (HOBt/Formic Acid) Reduce Deprotection Time Aspartimide->Sol_Asp Sol_DKP Use Dipeptide Block Use More Hindered Linker DKP->Sol_DKP Sol_Rac Use Milder Base Shorter Deprotection Time Less Basic Coupling Racemization->Sol_Rac End Optimized Protocol Sol_Asp->End Sol_DKP->End Sol_Rac->End

References

Technical Support Center: Optimizing Reaction Conditions for Fmoc-N-PEG23-acid Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Fmoc-N-PEG23-acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and enhancing the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling yield with this compound?

Low coupling efficiency with this compound can arise from several factors, often related to the long, flexible PEG chain and potential steric hindrance. The primary causes include:

  • Incomplete Activation: The carboxylic acid of this compound may not be fully activated before the coupling reaction, resulting in a lower concentration of the reactive species.

  • Steric Hindrance: The bulky Fmoc protecting group, combined with the extensive PEG23 chain, can sterically hinder the approach of the activated carboxyl group to the amine on the target molecule or solid support.[1]

  • Aggregation: The long PEG chain can lead to aggregation of the reagent or the growing conjugate, which can block reactive sites and reduce coupling efficiency.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, solvent choice, and reagent stoichiometry significantly impact the success of the coupling reaction.[2]

  • Poor Solubility: While the PEG chain generally enhances water solubility, this compound or the target molecule may have limited solubility in certain organic solvents, leading to reduced reaction rates.[1][2]

Q2: Which coupling reagents are recommended for this compound?

For challenging couplings involving sterically hindered or aggregation-prone molecules like this compound, potent activating reagents are highly recommended.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) are known for their high efficiency and rapid reaction times.[3] HATU is often considered the most efficient, especially for difficult couplings.

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective and can be advantageous in specific situations, such as coupling N-methylated amino acids.

  • Carbodiimides with Additives: A more cost-effective option is the use of a carbodiimide such as DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure (Ethyl cyanohydroxyiminoacetate). This combination helps to minimize racemization and improve reaction efficiency.

Q3: What are the recommended solvents for this coupling reaction?

The choice of solvent is critical for solvating the reactants and facilitating the reaction.

  • N,N-Dimethylformamide (DMF): This is the most commonly used solvent for solid-phase peptide synthesis and is generally a good choice for dissolving this compound and the growing peptide chain.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a more polar alternative to DMF and can sometimes improve solvation and coupling yields, especially for aggregated sequences.

  • Dichloromethane (DCM): While a good swelling agent for polystyrene resins, DCM may not be the best choice for solvating the polar PEG chain and is less commonly used in modern Fmoc-based chemistry.

  • Solvent Mixtures: In cases of severe aggregation, mixtures containing DMSO , TFE (Trifluoroethanol), or HFIP (Hexafluoroisopropanol) can be employed to disrupt secondary structures and improve reaction outcomes.

Q4: How can I monitor the progress of the coupling reaction?

It is crucial to monitor the completion of the coupling reaction to ensure all free amines have reacted. Several qualitative colorimetric tests can be used:

  • Kaiser Test (Ninhydrin Test): This is a widely used test for detecting free primary amines. A positive result (dark blue or purple beads/solution) indicates an incomplete coupling, while a negative result (yellow or colorless) suggests the reaction is complete.

  • TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This test is also used to detect primary amines and can be a useful alternative or confirmation to the Kaiser test.

  • Chloranil Test: This test is suitable for detecting secondary amines, which can be useful in specific contexts.

Q5: What should I do if the coupling reaction is incomplete?

If monitoring indicates an incomplete reaction, the following steps can be taken:

  • Double Coupling: The most straightforward approach is to perform a second coupling step with a fresh solution of activated this compound. This can help to drive the reaction to completion.

  • Capping: To prevent the formation of deletion sequences, any unreacted amines can be "capped" by acetylation using acetic anhydride.

  • Re-evaluation of Conditions: If double coupling is consistently required, it is advisable to re-evaluate and optimize the reaction conditions, such as the choice of coupling reagent, solvent, and reaction time.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Yield Incomplete activation of this compound.Use a more potent activating reagent like HATU or HBTU. Increase the pre-activation time.
Steric hindrance from the Fmoc group and PEG chain.Increase the reaction time and/or temperature (e.g., microwave synthesis). Use a coupling reagent known to overcome steric hindrance, such as HATU.
Aggregation of the PEGylated conjugate.Switch to a more polar solvent like NMP or use a solvent mixture containing DMSO or TFE.
Poor solubility of reactants.Ensure all reagents are fully dissolved before starting the reaction. Consider alternative solvent systems.
Presence of Deletion Sequences in Final Product Incomplete coupling in the previous step.Perform a double coupling. Monitor each coupling step carefully with a qualitative test (e.g., Kaiser test).
Incomplete Fmoc deprotection of the preceding residue.Ensure complete Fmoc removal by extending the piperidine treatment time or performing a second treatment.
Side Product Formation Racemization during activation.Use a carbodiimide reagent (e.g., DIC) in combination with an additive like HOBt or Oxyma Pure.
Guanidinylation of the N-terminus.This can occur with uronium/aminium reagents like HBTU/HATU if used in large excess. Use a slight excess of the carboxylic acid component relative to the coupling reagent.

Experimental Protocols

Protocol 1: Standard HBTU/HOBt Coupling
  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin alternately with DMF and isopropanol (IPA) until a neutral pH is achieved. Perform a final wash with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: High-Efficiency HATU Coupling
  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activation solution to the resin and agitate for 30-60 minutes.

  • Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1, steps 6-7.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling ReagentAdditiveBaseTypical Reaction TimeRelative CostKey Considerations
HBTU HOBtDIPEA1-2 hoursModerateWidely used, efficient, and cost-effective for most applications.
HATU NoneDIPEA30-60 minHighHighly efficient, especially for sterically hindered or difficult couplings.
PyBOP NoneDIPEA1-3 hoursHighGood for preventing racemization; effective for challenging couplings.
DIC HOBt/OxymaNone/DIPEA2-4 hoursLowCost-effective, minimizes racemization, but may be slower.

Table 2: Recommended Solvent Systems for this compound Coupling

SolventPolaritySwelling of Polystyrene ResinSolubilizing Power for PEGNotes
DMF HighGoodGoodStandard solvent for most applications.
NMP HighExcellentExcellentCan improve yields in cases of aggregation.
DCM LowExcellentPoorNot recommended as the primary solvent for PEGylated compounds.
DMF/DMSO (e.g., 1:1) HighGoodExcellentCan disrupt aggregation and improve solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Iteration Resin_Swelling Resin Swelling (DMF, 1h) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF/IPA) Fmoc_Deprotection->Washing_1 Activation Activation of This compound (e.g., HATU/DIPEA) Washing_1->Activation Coupling_Reaction Coupling to Resin (30-60 min) Activation->Coupling_Reaction Monitoring Monitoring (Kaiser Test) Coupling_Reaction->Monitoring Washing_2 Final Washing (DMF) Monitoring->Washing_2 Negative Troubleshoot Troubleshoot: Double Couple / Cap Monitoring->Troubleshoot Positive Next_Cycle Proceed to Next Cycle Washing_2->Next_Cycle Troubleshoot->Coupling_Reaction Retry

Caption: Workflow for this compound coupling with decision points.

troubleshooting_logic Start Low Coupling Yield Detected Check_Activation Is the activation method optimal? Start->Check_Activation Check_Solvent Is there evidence of aggregation? Check_Activation->Check_Solvent Yes Upgrade_Reagent Switch to HATU or HBTU Check_Activation->Upgrade_Reagent No Check_Time Is the reaction time sufficient? Check_Solvent->Check_Time No Change_Solvent Use NMP or add DMSO/TFE Check_Solvent->Change_Solvent Yes Increase_Time Increase coupling time or use microwave Check_Time->Increase_Time No Double_Couple Perform a double coupling Check_Time->Double_Couple Yes Upgrade_Reagent->Double_Couple Change_Solvent->Double_Couple Increase_Time->Double_Couple

Caption: Troubleshooting logic for low coupling yield.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to Remove Unreacted Fmoc-N-PEG23-acid

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of products after reaction with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a heterobifunctional linker molecule. It features two key components:

  • An Fmoc-protected amine : This amine group is shielded by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection in orthogonal synthesis strategies.[1]

  • A terminal carboxylic acid : This acid group is used to form a stable amide bond by reacting with primary amines on a target molecule (e.g., a peptide, protein, or small molecule drug).[1][2]

The PEG23 (polyethylene glycol) chain is a long, hydrophilic spacer that enhances the solubility and provides flexibility to the final conjugate.[1] It is commonly used in bioconjugation and drug delivery to improve the pharmacokinetic properties of molecules.[1]

Q2: After my coupling reaction, how do I remove the unreacted this compound from my desired product?

Removing unreacted starting material requires a purification step that exploits the physicochemical differences between your desired PEGylated product and the unreacted this compound. The choice of method depends heavily on the nature of your target molecule. Common techniques include Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reverse-Phase or Normal-Phase Chromatography.

Q3: Can I use standard silica gel chromatography, and what are the common challenges?

While possible for small molecules, purifying PEG-containing compounds on silica gel is often challenging.

  • High Polarity : The PEG chain makes these molecules very polar, often requiring highly polar solvent systems (eluents) to achieve migration.

  • Poor Separation & Streaking : Researchers frequently report that PEGylated compounds "streak" on TLC plates and elute over a large number of fractions during column chromatography, resulting in poor separation and low purity.

  • Solvent Systems : If you attempt silica gel chromatography, consider solvent systems like chloroform-methanol or DCM-methanol. For acidic compounds like the unreacted this compound, adding 1-2% formic acid to the eluent can improve peak shape.

Q4: What are the most reliable purification methods for PEGylated biomolecules?

For PEGylated proteins and other large biomolecules, chromatographic techniques that separate based on size and charge are generally the most effective.

  • Ion-Exchange Chromatography (IEX) : This is often the method of choice. The PEG chain can shield the surface charges of a protein, altering its binding affinity to the IEX resin. This charge difference allows for the efficient separation of the PEGylated product from the unreacted protein and the highly charged unreacted PEG-acid.

  • Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a molecule, this method is very effective at separating the larger PEGylated product from the smaller unreacted protein and other low-molecular-weight impurities.

Q5: What if I need to remove the Fmoc protecting group from my purified product?

The Fmoc group is stable to acids but is readily removed by treatment with a weak base, typically a secondary amine like piperidine. A standard procedure involves dissolving the purified conjugate in a polar solvent like N,N-dimethylformamide (DMF) and treating it with a 20% piperidine solution. The resulting free amine can then be used in subsequent reactions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation or significant streaking on a silica gel column. The high polarity of the PEG chain leads to strong, non-ideal interactions with the silica stationary phase.1. Switch to a different solvent system, such as a gradient of methanol in chloroform or DCM.2. Add a modifier to your eluent (e.g., 1% formic acid for acidic compounds).3. Consider using Reverse-Phase Chromatography (e.g., C18) with a water/acetonitrile gradient.
The unreacted PEG-acid co-elutes with my desired product. The product and the impurity have very similar size, charge, or polarity.1. For IEX : Optimize the salt gradient. Use a shallower gradient to improve resolution between similarly charged species.2. For SEC : This indicates a minimal size difference. IEX or HIC would be better alternatives.3. For Small Molecules : Consider preparative HPLC for higher resolution or an alternative method like precipitation or complexation with MgCl2.
Low recovery of the PEGylated product after purification. The product may be adsorbing irreversibly to the chromatography media or precipitating during the process.1. Check the solubility of your product in the buffers and solvents used.2. Perform a small-scale test run and analyze all fractions, including column stripping solutions, to track the product.3. For IEX/HIC, consider adding a non-ionic detergent to the buffers to reduce non-specific binding.

Comparison of Purification Techniques

The table below summarizes common methods for purifying PEGylated products and removing unreacted this compound.

TechniquePrinciple of SeparationAdvantagesDisadvantagesBest For
Size-Exclusion Chromatography (SEC) Molecular Size (Hydrodynamic Radius)Reliable for large size differences; excellent for removing unreacted small molecules from large PEGylated proteins.Low resolution for molecules of similar size; cannot separate PEG-dimers from monomers.Separating a large PEGylated protein from unreacted, smaller starting materials.
Ion-Exchange Chromatography (IEX) Net Surface ChargeHigh resolution and capacity; can separate PEGylation site isomers and products with different degrees of PEGylation.Requires optimization of pH and salt gradient; product must have a net charge.Purifying PEGylated proteins and peptides where a charge difference exists.
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicityOffers an alternative separation mechanism to IEX and SEC.PEG itself can be hydrophobic, leading to unpredictable binding and poor resolution; lower capacity.Cases where IEX and SEC are ineffective; requires careful method development.
Reverse-Phase Chromatography (RPC/HPLC) HydrophobicityHigh resolution for small molecules and peptides; well-established technique.Large PEGylated proteins may denature or adsorb irreversibly; can be challenging for highly polar compounds.Small molecules, peptides, and smaller PEGylated conjugates.
Normal-Phase (Silica Gel) Chromatography PolarityInexpensive and readily available for small-scale purification.Often results in poor peak shape (streaking) and low resolution for PEGylated compounds.Small, less-polar molecules where other methods are not feasible.

Experimental Protocols

Protocol 1: General Method for Ion-Exchange Chromatography (IEX) Purification

This protocol provides a general workflow for separating a PEGylated protein from unreacted components using cation-exchange chromatography.

  • Column & Buffer Preparation :

    • Equilibrate a cation-exchange column (e.g., SP-Sepharose) with a low-salt binding buffer (e.g., 20 mM Sodium Phosphate, pH 6.0).

  • Sample Preparation :

    • Following the reaction, buffer-exchange the crude reaction mixture into the binding buffer using dialysis or a desalting column.

  • Loading & Washing :

    • Load the prepared sample onto the equilibrated column.

    • Wash the column with several column volumes of binding buffer to remove any unbound species.

  • Elution :

    • Elute the bound components using a linear gradient of increasing salt concentration. The elution buffer is typically the binding buffer supplemented with high salt (e.g., 1 M NaCl).

    • The unreacted this compound, being anionic, should flow through a cation-exchange column. The PEGylated protein will elute at a different salt concentration than the un-PEGylated protein.

  • Analysis :

    • Collect fractions and analyze them using SDS-PAGE or HPLC to identify those containing the pure PEGylated product.

Protocol 2: General Method for Fmoc-Group Deprotection in Solution

This protocol is for removing the Fmoc group after your product has been purified.

  • Dissolution :

    • Dissolve the purified Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Deprotection Reaction :

    • Add piperidine to the solution to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

  • Workup :

    • To isolate the deprotected product, the reaction mixture can be diluted with a non-polar solvent like diethyl ether to precipitate the product.

    • Alternatively, the solvent and excess piperidine can be removed under high vacuum. The residue can then be purified further if necessary.

Workflow Visualization

The following diagram illustrates a decision-making process for selecting a suitable purification strategy.

PurificationWorkflow start Crude Reaction Mixture decision1 Product Type? start->decision1 decision2 Significant Size Difference? decision1->decision2 Large Biomolecule (e.g., Protein) decision3 Sufficient Polarity / Charge Difference? decision1->decision3 Small Molecule or Peptide proc_sec Size-Exclusion Chromatography (SEC) decision2->proc_sec Yes proc_iex Ion-Exchange Chromatography (IEX) decision2->proc_iex No proc_chrom Silica Gel / Reverse-Phase Chromatography decision3->proc_chrom Yes proc_alt Consider Preparative HPLC or Alternative Methods (e.g., Precipitation) decision3->proc_alt No

Caption: Decision workflow for selecting a purification method.

References

Fmoc-N-PEG23-acid solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Fmoc-N-PEG23-acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional linker molecule. It comprises a hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer with 23 ethylene glycol units, and a terminal carboxylic acid. The long PEG chain is designed to enhance aqueous solubility.[1][2] Generally, these types of compounds are soluble in water and aqueous buffers, as well as in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4][5] However, the hydrophobic Fmoc group can contribute to limited solubility or aggregation in purely aqueous solutions at high concentrations.

Q2: I am having trouble dissolving this compound directly in my aqueous buffer. What should I do?

A2: It is a common issue for compounds with both hydrophobic and hydrophilic moieties to dissolve slowly or incompletely when added directly to an aqueous buffer as a dry powder. The recommended procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or DMF. This stock solution can then be added dropwise to your aqueous buffer with gentle vortexing or stirring to achieve the desired final concentration.

Q3: My this compound precipitates out of solution when I add the organic stock solution to my aqueous buffer. How can I prevent this?

A3: Precipitation upon addition to an aqueous buffer is often due to the final concentration of the organic solvent being too low to maintain solubility, or the concentration of the PEG linker itself being too high. Here are several troubleshooting steps:

  • Decrease the final concentration: Your target concentration of this compound in the aqueous buffer may be above its solubility limit. Try preparing a more dilute solution.

  • Increase the proportion of organic co-solvent: While typically minimized, a small percentage (e.g., 1-10%) of an organic co-solvent in the final aqueous buffer can help maintain solubility. Ensure that the chosen co-solvent is compatible with your downstream application and biomolecules.

  • Adjust the pH of the aqueous buffer: The terminal carboxylic acid group's charge state is pH-dependent. At a pH above the pKa of the carboxylic acid (typically around 4.5), the carboxylate will be deprotonated and negatively charged, which can increase aqueous solubility. Consider using a buffer with a pH in the neutral to slightly alkaline range (pH 7-8.5) if your experiment allows.

  • Work at a controlled temperature: While warming can sometimes aid dissolution, it can also accelerate the degradation of other components in your reaction. Conversely, some compounds are more soluble at lower temperatures. Experiment with performing the dilution on ice or at room temperature.

Q4: Does the pH of my aqueous buffer affect the solubility of this compound?

A4: Yes, the pH of the aqueous buffer can significantly impact solubility. The terminal carboxylic acid group will be protonated at acidic pH values, making that end of the molecule less polar. In contrast, at a pH above its pKa, it will be deprotonated to a carboxylate, increasing its hydrophilicity and potentially improving solubility. For applications involving conjugation to amines, a pH of 7-8.5 is often used, which should favor the deprotonated, more soluble form of the carboxylic acid.

Q5: Can I sonicate the solution to aid dissolution?

A5: Gentle sonication in a water bath can be used to help break up aggregates and promote the dissolution of the powder in the initial organic solvent. However, prolonged or high-power sonication should be avoided as it can potentially lead to degradation of the PEG chain or other sensitive molecules in your experiment.

Troubleshooting Guide

Issue: this compound powder does not dissolve in aqueous buffer.

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in aqueous buffers.

start Start: this compound powder does not dissolve in aqueous buffer prep_stock Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF). start->prep_stock add_to_buffer Add the stock solution dropwise to the aqueous buffer with stirring. prep_stock->add_to_buffer observe Observe for precipitation or cloudiness. add_to_buffer->observe success Success: The compound is dissolved. observe->success Clear Solution troubleshoot Troubleshoot Precipitation observe->troubleshoot Precipitation lower_conc Lower the final concentration of this compound. troubleshoot->lower_conc adjust_ph Adjust the pH of the aqueous buffer (e.g., to pH 7.0-8.5). troubleshoot->adjust_ph add_cosolvent Incorporate a small percentage of a compatible organic co-solvent in the final buffer. troubleshoot->add_cosolvent lower_conc->add_to_buffer adjust_ph->add_to_buffer add_cosolvent->add_to_buffer

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation

Table 1: Qualitative Solubility of Fmoc-N-PEG-Acid Derivatives

Solvent TypeSolvent ExamplesSolubilityReference
AqueousWater, Aqueous Buffers (e.g., PBS)Generally Soluble
Polar AproticDMSO, DMFSoluble
ChlorinatedDichloromethane (DCM), ChloroformSoluble
AlcoholsMethanol, EthanolLess Soluble
EthersDiethyl EtherNot Soluble

Table 2: Troubleshooting Summary for Precipitation Issues

Troubleshooting StepRationaleConsiderations
Lower Final Concentration The desired concentration may exceed the compound's solubility limit in the specific buffer.May require adjusting reaction stoichiometry.
Adjust Buffer pH The carboxylic acid is more soluble when deprotonated (at pH > pKa).Ensure the pH is compatible with the stability and activity of your biomolecules.
Add Organic Co-solvent A small percentage of an organic solvent can increase the solubility of the hydrophobic Fmoc group.The co-solvent must not interfere with the reaction or denature proteins.
Change Buffer Composition Different buffer salts or ionic strengths can influence solubility.Avoid buffers containing primary amines (e.g., Tris) if the carboxylic acid will be activated for conjugation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous buffers.

Materials:

  • This compound

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes or glass vials

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a suitable container.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10-50 mg/mL).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief, gentle sonication can be used if necessary.

  • Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

Objective: To prepare a dilute working solution of this compound in an aqueous buffer from an organic stock solution.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Bring the this compound stock solution and the aqueous buffer to the desired experimental temperature (e.g., room temperature or on ice).

  • While gently vortexing or stirring the aqueous buffer, add the required volume of the stock solution dropwise.

  • Continue to mix for a few minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathways and Logical Relationships

The following diagram illustrates the factors influencing the solubility of this compound in an aqueous environment.

cluster_solubility Solubility of this compound cluster_factors External Factors Fmoc_group Hydrophobic Fmoc Group Solubility Overall Aqueous Solubility Fmoc_group->Solubility Decreases PEG_chain Hydrophilic PEG Chain PEG_chain->Solubility Increases Carboxylic_acid Ionizable Carboxylic Acid Carboxylic_acid->Solubility Increases (at pH > pKa) pH Buffer pH pH->Carboxylic_acid Affects ionization Concentration Concentration Concentration->Solubility Impacts Co_solvent Organic Co-solvent Co_solvent->Fmoc_group Solubilizes Temperature Temperature Temperature->Solubility Can influence

Caption: Factors influencing the aqueous solubility of this compound.

References

Technical Support Center: Incomplete Fmoc Removal from PEGylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Nα-Fmoc deprotection during the solid-phase synthesis of PEGylated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc removal, particularly with PEGylated peptides?

Incomplete Fmoc deprotection can arise from several factors, often exacerbated by the presence of a polyethylene glycol (PEG) chain:

  • Steric Hindrance: The bulky Fmoc group, combined with the steric shield created by the PEG chain, can physically obstruct the piperidine base from accessing the N-terminal amine. This effect is more pronounced with longer or more densely packed PEG chains.

  • Peptide Aggregation: The growing peptide chain can fold into secondary structures, such as β-sheets, which are less permeable to solvents and reagents. This is a common issue in non-PEGylated peptide synthesis as well but can be influenced by the PEG moiety's impact on peptide conformation.[1]

  • Poor Solvation and Resin Swelling: Inadequate swelling of the solid support or poor solvation of the PEG-peptide conjugate can hinder the diffusion of the deprotection reagent. PEG-grafted resins (e.g., TentaGel) generally exhibit better swelling in a wider range of solvents compared to traditional polystyrene resins.

  • Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for sterically hindered or aggregation-prone PEGylated sequences. Reaction times may need to be extended, or the concentration of the deprotecting agent increased.[2]

Q2: How does the length of the PEG chain affect Fmoc removal?

Longer PEG chains can increase the steric hindrance around the N-terminus of the peptide, potentially slowing down the kinetics of the Fmoc deprotection reaction.[3][4][5] While direct quantitative data on Fmoc removal efficiency versus PEG chain length on peptides is limited, studies on protein PEGylation show that longer PEG chains can lead to a greater steric shielding effect, which can impact reaction yields on solid supports. It is therefore crucial to consider optimizing deprotection conditions when working with high molecular weight PEGs.

Q3: How can I detect incomplete Fmoc deprotection?

Several methods can be employed to detect incomplete Fmoc removal:

  • Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test (or ninhydrin test) is a rapid colorimetric assay to detect free primary amines. A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group has not been removed.

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms a piperidine adduct that can be monitored spectrophotometrically at approximately 301 nm. A lack of or reduced absorbance at this wavelength after the deprotection step can indicate a problem.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC can reveal the presence of deletion sequences (the desired peptide minus one or more amino acids) or Fmoc-adducts (the desired peptide with the Fmoc group still attached). Mass spectrometry is essential for confirming the identity of these byproducts.

Q4: What are the consequences of incomplete Fmoc removal?

Incomplete Fmoc deprotection can lead to significant issues in your peptide synthesis:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide sequence missing one or more residues. These deletion sequences can be challenging to separate from the target peptide.

  • Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, adding to the purification challenge.

  • Lower Yield and Purity: The presence of deletion sequences and Fmoc-adducts will decrease the overall yield and purity of the desired PEGylated peptide.

Troubleshooting Guide

Problem: The Kaiser test is negative (yellow beads) after the standard Fmoc deprotection step.

This indicates a failure to remove the Fmoc group.

dot

start Negative Kaiser Test double_deprotection Perform Double Deprotection start->double_deprotection Initial Step check_reagents Check Reagent Quality (e.g., Piperidine) start->check_reagents re_test Re-run Kaiser Test double_deprotection->re_test increase_time Increase Deprotection Time stronger_base Use Stronger Deprotection Cocktail (e.g., add DBU) increase_time->stronger_base increase_time->re_test stronger_base->re_test check_reagents->double_deprotection re_test->increase_time Failure positive_result Positive Result: Proceed with Synthesis re_test->positive_result Success negative_result Negative Result: Further Optimization Needed re_test->negative_result Persistent Failure

Caption: Troubleshooting workflow for a negative Kaiser test.

Solution:

  • Perform a Double Deprotection: Immediately repeat the deprotection step with a fresh solution of 20% piperidine in DMF.

  • Increase Reaction Time: Extend the deprotection time for both steps. For PEGylated peptides, especially with longer PEG chains, a total deprotection time of 30 minutes or more may be necessary.

  • Use a Stronger Deprotection Cocktail: For particularly difficult sequences, consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF). Use with caution as DBU can promote side reactions.

  • Check Reagents: Ensure that the piperidine solution is not degraded. It is good practice to use freshly prepared deprotection solutions.

Problem: HPLC analysis of the crude PEGylated peptide shows significant deletion sequences.

This is a classic sign of incomplete Fmoc deprotection at one or more cycles during the synthesis.

dot

start Deletion Sequences in HPLC identify_deletion Identify Deletion Site(s) via Mass Spectrometry start->identify_deletion review_protocol Review Synthesis Protocol for that Cycle identify_deletion->review_protocol optimize_deprotection Optimize Deprotection at Problematic Step(s) review_protocol->optimize_deprotection resynthesize Re-synthesize Peptide with Optimized Protocol optimize_deprotection->resynthesize options Optimization Options optimize_deprotection->options end Purified PEGylated Peptide resynthesize->end increase_time Increase Time/ Temperature options->increase_time stronger_base Use Stronger Base (DBU) options->stronger_base chaotropic_agents Add Chaotropic Agents options->chaotropic_agents

Caption: Logical workflow for addressing deletion sequences.

Solution:

  • Identify the Problematic Residue(s): Use mass spectrometry (LC-MS) to identify which amino acid is missing. This will pinpoint the synthesis cycle where the incomplete deprotection occurred.

  • Review Synthesis Records: Examine the deprotection conditions used for that specific cycle.

  • Optimize the Deprotection Protocol for Future Syntheses:

    • Extend Deprotection Time: For the identified difficult coupling, significantly extend the deprotection time.

    • Increase Temperature: Gently heating the reaction vessel (e.g., to 30-40 °C) can help overcome aggregation and improve reagent diffusion.

    • Incorporate Chaotropic Agents: In cases of severe aggregation, the addition of chaotropic agents like a small percentage of guanidinium chloride to the deprotection solution can help disrupt secondary structures.

    • Consider Alternative Bases: If piperidine consistently fails, explore the use of alternative bases such as 4-methylpiperidine or pyrrolidine, which may have different kinetic profiles.

Quantitative Data Summary

The following tables provide a summary of typical deprotection conditions and a comparison of different resin types used in peptide synthesis.

Table 1: Standard Fmoc Deprotection Reagents and Conditions

Reagent CocktailConcentrationTypical TimeNotes
Piperidine in DMF20% (v/v)2 x 10 minStandard condition for most sequences.
Piperidine in NMP20% (v/v)2 x 10 minNMP can improve solvation for some sequences.
4-Methylpiperidine in DMF20% (v/v)2 x 10 minSimilar kinetics to piperidine, can be a useful alternative.
Piperazine in DMF/EtOH10% (w/v)2 x 10 minLess basic alternative, may reduce side reactions.
DBU/Piperidine in DMF2% / 20% (v/v)1 x 10-15 minStronger base for difficult deprotections. Use with caution.

Table 2: Deprotection Kinetics of Fmoc from Different Amino Acids (Non-PEGylated)

This table illustrates the inherent differences in deprotection rates for various amino acids, which can be further impacted by PEGylation.

Amino AcidDeprotection ReagentTime (min)% Deprotection
Leucine20% Piperidine in DMF3~80%
Leucine20% Piperidine in DMF7>95%
Leucine20% Piperidine in DMF10>99%
Arginine(Pbf)20% Piperidine in DMF3<40%
Arginine(Pbf)20% Piperidine in DMF7~70%
Arginine(Pbf)20% Piperidine in DMF10>95%

Data adapted from a study on non-PEGylated peptides. The presence of a PEG chain, especially a long one, is expected to increase the required deprotection time due to steric hindrance.

Table 3: Comparison of Common Solid Supports

Resin TypeCore MatrixSwelling PropertiesRecommended Use
Polystyrene (PS)Polystyrene-divinylbenzeneGood in non-polar solvents (e.g., DCM), less swelling in polar solvents (e.g., DMF).Simple, short peptides.
TentaGel™ (PEG-PS) Polyethylene glycol grafted onto a polystyrene core Excellent swelling in a wide range of solvents, including water, DCM, and DMF. Long or "difficult" sequences, PEGylated peptides, on-resin biological assays.
ChemMatrix®Pure polyethylene glycolHigh swelling in polar solvents.Difficult and aggregating sequences.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This qualitative test detects the presence of free primary amines.

dot

start Start: Post-Deprotection Resin Sample wash_resin Wash Resin Beads (DMF, then Ethanol) start->wash_resin add_reagents Add Reagents A, B, and C wash_resin->add_reagents heat Heat at 100-110°C for 5 min add_reagents->heat observe Observe Color of Beads and Solution heat->observe positive Blue Beads/Solution: Successful Deprotection observe->positive Positive negative Yellow/Colorless Beads/Solution: Incomplete Deprotection observe->negative Negative

Caption: Experimental workflow for the Kaiser test.

Materials:

  • Resin sample (a few beads)

  • Small glass test tube

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Heating block or oven at 100-110 °C

Procedure:

  • Place a small sample of the peptide-resin (a few beads) into a test tube.

  • Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100-110 °C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark Blue: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Protocol 2: UV-Vis Spectrophotometric Monitoring of Fmoc Removal

This quantitative method measures the concentration of the dibenzofulvene-piperidine adduct in the deprotection solution.

Materials:

  • Filtrate from the deprotection step

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • Volumetric flasks

  • DMF (or the solvent used for deprotection)

Procedure:

  • Collect the filtrate from the first and second deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilute the solution to the mark with the deprotection solvent (e.g., DMF).

  • If the solution is highly concentrated, perform a further known dilution.

  • Measure the absorbance of the diluted solution at ~301 nm using the deprotection solvent as a blank.

  • The concentration of the adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient of the adduct) is approximately 7800 M⁻¹cm⁻¹.

Protocol 3: RP-HPLC Analysis of Crude PEGylated Peptides

This method is used to assess the purity of the final product and identify deletion sequences or Fmoc-adducts.

Materials:

  • Crude, cleaved PEGylated peptide

  • RP-HPLC system with a UV detector

  • C4 or C8 reverse-phase column (often better for large, hydrophobic PEGylated peptides)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (optional but highly recommended)

Procedure:

  • Dissolve the crude peptide in a suitable solvent (e.g., a small amount of DMF or a mixture of Mobile Phase A and B).

  • Inject the sample onto the HPLC system.

  • Elute the peptide using a gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30-60 minutes, but this will need to be optimized based on the specific PEGylated peptide.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Analyze the chromatogram for the main product peak and any impurity peaks.

  • If coupled to a mass spectrometer, identify the masses of the peaks to confirm the presence of the desired product, deletion sequences (mass will be lower than expected), and Fmoc-adducts (mass will be 222.2 Da higher than the expected product).

References

Impact of steric hindrance when using Fmoc-N-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fmoc-N-PEG23-acid

Welcome to the Technical Support Center for the use of this compound in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for efficient incorporation of this long-chain PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in peptide synthesis?

A1: this compound is a chemical reagent used to introduce a long, flexible, and hydrophilic polyethylene glycol (PEG) spacer into a peptide sequence. This process, known as PEGylation, can enhance the solubility, bioavailability, and circulation half-life of peptide-based therapeutics by increasing their hydrodynamic volume and providing a protective layer that reduces enzymatic degradation and immunogenicity.[1][2][3] The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, suitable for standard solid-phase peptide synthesis (SPPS), while the carboxylic acid end allows for coupling to a free amine on the peptide chain.

Q2: What are the main challenges associated with the use of this compound?

A2: The primary challenge when using this compound is steric hindrance. The long, flexible PEG chain can physically obstruct the reactive carboxyl group, slowing down the coupling reaction and potentially leading to incomplete reactions.[1][4] This can result in lower yields and the presence of deletion sequences in the final peptide product. Additionally, ensuring the monodispersity of the PEG reagent is crucial, as variations in PEG chain length can lead to a heterogeneous final product that is difficult to purify.

Q3: How does the steric hindrance from the PEG23 chain affect coupling efficiency?

A3: The PEG23 chain, while enhancing the therapeutic properties of the peptide, can create a "molecular shield" around the reactive carboxyl group. This shielding effect can hinder the access of the activating agent and the N-terminal amine of the peptide chain, thereby reducing the rate and completeness of the coupling reaction. The flexible nature of the PEG chain can also lead to conformational changes that may further impede the reaction.

Q4: Which coupling reagents are recommended for overcoming the steric hindrance of this compound?

A4: For sterically hindered couplings involving reagents like this compound, high-efficiency coupling reagents are recommended. These include aminium/uronium salts such as HATU, HBTU, and HCTU, and phosphonium salts like PyBOP and PyAOP. These reagents are known to form highly reactive activated esters that can overcome the steric barrier more effectively than standard carbodiimide reagents like DIC, especially when used with additives like HOAt or Oxyma Pure. COMU is another potent coupling reagent with efficiencies comparable to HATU and has the added benefit of improved safety and solubility.

Q5: Can peptide aggregation be an issue when using this compound?

A5: While PEGylation is often employed to improve the solubility of hydrophobic peptides and reduce aggregation, issues can still arise during synthesis on the solid support. If the peptide sequence itself has a high propensity for aggregation, the initial attachment of the long PEG chain might be challenging. Strategies to disrupt aggregation, such as using high-swelling resins, chaotropic salts, or solvents like N-Methyl-2-pyrrolidone (NMP), can be beneficial.

Troubleshooting Guide

Issue 1: Incomplete coupling of this compound

  • Symptoms:

    • Positive Kaiser test (or other free amine test) after the coupling step.

    • Presence of deletion sequences in the final peptide as identified by mass spectrometry.

    • Low overall yield of the final PEGylated peptide.

  • Possible Causes:

    • Steric Hindrance: The PEG23 chain is preventing efficient reaction.

    • Suboptimal Coupling Reagent: The chosen coupling reagent is not sufficiently reactive.

    • Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion.

    • Peptide Aggregation: The peptide on the resin is aggregated, blocking the coupling site.

    • Reagent Degradation: The this compound or coupling reagents have degraded due to improper storage.

  • Solutions:

SolutionDetailed Steps
Optimize Coupling Reagent Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. These are known to be effective for sterically hindered couplings.
Increase Reagent Equivalents Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents relative to the resin loading).
Extend Reaction Time Increase the coupling time to several hours or even overnight to allow the reaction to go to completion.
Elevate Temperature Perform the coupling at a moderately elevated temperature (e.g., 30-40°C). Microwave-assisted synthesis can also significantly enhance coupling efficiency for difficult sequences.
Improve Solvation Use solvents known to disrupt secondary structures and improve solvation, such as NMP or a mixture of DMF with a small percentage of DMSO.
Double Coupling After the initial coupling reaction, repeat the coupling step with a fresh solution of activated this compound.
Check Reagent Quality Ensure that the this compound and coupling reagents are of high purity and have been stored correctly, protected from moisture.

Issue 2: Difficulty in purifying the final PEGylated peptide

  • Symptoms:

    • Broad peaks or multiple closely eluting peaks during HPLC purification.

    • Mass spectrometry data shows a distribution of masses around the target molecular weight.

  • Possible Causes:

    • Polydispersity of the PEG Reagent: The this compound used was not monodisperse, leading to a mixture of peptides with different PEG chain lengths.

    • Incomplete Reactions: Presence of deletion sequences from incomplete couplings.

    • Side Reactions: Undesired side reactions during synthesis or cleavage.

  • Solutions:

SolutionDetailed Steps
Use Monodisperse PEG Source high-purity, monodisperse this compound to ensure a homogeneous final product.
Optimize Coupling Implement the troubleshooting steps for incomplete coupling to minimize deletion sequences.
Optimize Cleavage Ensure the cleavage cocktail and conditions are appropriate for the peptide sequence to minimize side reactions.
Advanced Purification Employ high-resolution HPLC columns and optimize the gradient to improve the separation of closely related species.

Quantitative Data Summary

While specific comparative data for this compound is limited, the following table provides an extrapolated comparison of the expected performance of various coupling reagents based on their known efficacy with other sterically hindered systems.

Coupling ReagentReagent ClassTypical Reaction Time (min)Expected Coupling YieldKey Considerations
DIC/HOBt Carbodiimide60 - 18090 - 97%Cost-effective but slower and less efficient for hindered couplings. Potential for N-acylurea formation.
HBTU Aminium/Uronium Salt30 - 9097 - 99%Fast and efficient. Potential for guanidinylation of the free amine if used in excess.
PyBOP Phosphonium Salt30 - 9097 - 99%Efficient with no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.
HATU Aminium/Uronium Salt20 - 60> 99%Highly reactive and excellent for hindered couplings with low racemization. Higher cost.
COMU Aminium/Uronium Salt20 - 60> 99%Very high reactivity, comparable to HATU, with safer byproducts.

Note: The expected yields are estimates and highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol: Coupling of this compound to a Resin-Bound Peptide

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

  • Resin Preparation:

    • Swell the peptide-resin (with the deprotected N-terminal amine) in a suitable solvent like N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes in a reaction vessel.

    • Drain the solvent.

  • Activation Mixture Preparation (using HATU):

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF or NMP.

    • Add HATU (2.9 equivalents) and dissolve.

    • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the swollen peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature. The reaction time may vary from 2 to 12 hours, depending on the steric hindrance of the peptide sequence.

  • Monitoring the Coupling:

    • After the desired reaction time, take a small sample of the resin beads and wash them thoroughly with DMF.

    • Perform a Kaiser test (or another appropriate test for free primary amines). A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.

  • Washing:

    • If the coupling is complete, drain the reaction mixture.

    • Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash with a solvent like dichloromethane (DCM) (3 times) and then again with DMF (3 times).

  • Proceed to the Next Step:

    • The resin is now ready for the next step in the synthesis, which is typically the deprotection of the Fmoc group from the newly added PEG linker.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Activation Mixture cluster_coupling Coupling Reaction cluster_monitoring Monitoring cluster_wash Washing cluster_next Next Step swell_resin Swell Peptide-Resin (Deprotected N-terminus) add_to_resin Add Activation Mixture to Resin swell_resin->add_to_resin dissolve_peg Dissolve this compound add_hatu Add HATU dissolve_peg->add_hatu add_dipea Add DIPEA add_hatu->add_dipea preactivate Pre-activate (1-2 min) add_dipea->preactivate preactivate->add_to_resin agitate Agitate (2-12h) add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test kaiser_test->add_to_resin Positive (Double Couple) wash_resin Wash Resin (DMF, DCM) kaiser_test->wash_resin Negative fmoc_deprotection Fmoc Deprotection wash_resin->fmoc_deprotection steric_hindrance_concept cluster_peptide Peptide on Solid Support cluster_peg_reagent This compound Reagent resin Resin peptide_chain Peptide Chain resin->peptide_chain amine N-terminal Amine (H2N-) peptide_chain->amine fmoc Fmoc peg_chain PEG23 Chain peg_chain->amine Steric Hindrance carboxyl Activated Carboxyl (-COO*) carboxyl->amine Coupling Attempt

References

Minimizing epimerization during Fmoc-N-PEG23-acid coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing epimerization during the coupling of Fmoc-N-PEG23-acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during this compound coupling?

A1: Epimerization is an undesired side reaction in peptide synthesis where the stereochemistry at the alpha-carbon of an amino acid is inverted, converting an L-amino acid into a D-amino acid.[1][2] This is a significant issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1] The presence of the D-epimer results in a diastereomeric impurity that is often difficult to separate from the desired peptide due to very similar physical properties, leading to reduced yield and potentially altered biological function.[1]

Q2: What are the primary mechanisms that lead to epimerization during peptide synthesis?

A2: There are two main pathways for epimerization during the coupling step:

  • Oxazolone Formation: This is the most common mechanism. The activated carboxylic acid of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component can produce a mixture of L- and D-isomers.

  • Direct Enolization: A base can directly abstract the acidic α-proton of the activated amino acid, forming an enolate intermediate. Reprotonation of this enolate can result in the formation of the D-epimer.[1]

Q3: Are certain amino acids more prone to epimerization?

A3: Yes, some amino acids are more susceptible to epimerization than others. Histidine and cysteine are particularly prone to this side reaction. Additionally, sterically hindered amino acids and those with electron-withdrawing groups on the side chain, such as glycosylated amino acids, can also exhibit higher rates of epimerization. While specific data for this compound is limited, its bulky nature may increase the risk of epimerization.

Troubleshooting Guide: Minimizing Epimerization

This guide provides strategies to mitigate epimerization during the coupling of this compound.

Issue: High levels of D-epimer detected in the final product.

Potential Causes and Recommended Solutions:

Potential Cause Recommended Solution Explanation
Inappropriate Coupling Reagent Use a modern onium salt-based coupling reagent such as HATU , HCTU , or COMU . These reagents promote rapid amide bond formation, which outcompetes the rate of epimerization.Onium salt reagents, especially those containing HOAt or OxymaPure as additives, are highly efficient and have been shown to suppress epimerization.
Excessive Base Strength or Concentration Use a sterically hindered and weaker base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of stronger bases like DIEA. Use the minimum amount of base necessary for the reaction.Stronger, non-hindered bases can more readily abstract the α-proton, leading to higher rates of epimerization. Using a weaker base or a sterically hindered base minimizes this side reaction.
Prolonged Pre-activation Time Minimize the pre-activation time of the this compound with the coupling reagent and base before adding it to the resin-bound peptide. Ideally, add the activated amino acid to the resin immediately.A longer time in the activated state before coupling increases the opportunity for oxazolone formation and subsequent epimerization.
Choice of Solvent Use a less polar solvent if compatible with the solubility of your reagents. For example, a mixture of DMF and DCM may be beneficial.Polar aprotic solvents like DMF can stabilize the enolate intermediate, potentially increasing the rate of epimerization. However, solubility of the PEGylated amino acid must be maintained.
Elevated Temperature Perform the coupling reaction at room temperature or below. Avoid elevated temperatures unless necessary for a particularly difficult coupling.Higher temperatures can increase the rate of all reactions, including the undesired epimerization.

Quantitative Data on Epimerization

Coupling Reagent Base Additive Illustrative % Epimerization (for challenging couplings) Reference
DICDIEAHOBtLow to Moderate
HBTUDIEAHOBtLow
HATUCollidineHOAtVery Low
COMUDIEAOxymaPureVery Low

Note: The actual percentage of epimerization will depend on the specific amino acid sequence, resin, and reaction conditions.

Experimental Protocols

Recommended Protocol for Low-Epimerization Coupling of this compound

This protocol is a general guideline and may require optimization for your specific peptide sequence.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

    • Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add 2,4,6-collidine (TMP) (6 eq.) to the amino acid solution and mix briefly (do not pre-activate for an extended period).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Confirmation of Coupling:

    • Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Protocol for Detection and Quantification of Epimerization by HPLC-MS
  • Peptide Cleavage and Deprotection:

    • Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a shallow gradient of acetonitrile in water (both containing 0.1% TFA) to separate the desired peptide from its D-epimer. Diastereomers often have slightly different retention times.

    • Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Mass Spectrometry (MS) Confirmation:

    • Couple the HPLC to a mass spectrometer to confirm that the peak corresponding to the epimer has the same mass as the desired product.

Visualizations

Epimerization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Fmoc_AA Fmoc-AA-COOH Activated_Ester Activated Ester (e.g., with HATU) Fmoc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Resonance-Stabilized Anion Oxazolone->Enolate + Base - H+ Epimerized_Product Epimerized Peptide Oxazolone->Epimerized_Product + H2N-Peptide Enolate->Oxazolone + H+ Activated_Ester2 Activated Ester Enolate2 Enolate Intermediate Activated_Ester2->Enolate2 + Base - H+ Enolate2->Activated_Ester2 + H+ Epimerized_Ester Epimerized Activated Ester Enolate2->Epimerized_Ester Reprotonation Epimerized_Product2 Epimerized Peptide Epimerized_Ester->Epimerized_Product2 + H2N-Peptide

Caption: Mechanisms of epimerization during peptide coupling.

Low_Epimerization_Workflow start Start: Deprotected Resin-Bound Peptide prep_reagents Prepare Coupling Solution: 1. This compound 2. Coupling Reagent (e.g., HATU) 3. Additive (e.g., HOAt) 4. Hindered Base (e.g., Collidine) start->prep_reagents coupling Add Coupling Solution to Resin Immediately prep_reagents->coupling reaction React for 1-2 hours at Room Temperature coupling->reaction wash Wash Resin with DMF reaction->wash kaiser_test Perform Kaiser Test wash->kaiser_test complete Coupling Complete Proceed to Next Cycle kaiser_test->complete Negative recouple Recouple if Necessary kaiser_test->recouple Positive recouple->coupling

Caption: Recommended workflow for minimizing epimerization.

References

Fmoc-N-PEG23-acid stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-N-PEG23-acid. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent in various solvent systems, tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Experiencing issues with your this compound? Follow this guide to diagnose and resolve common problems encountered during experimental workflows.

Q1: My solid this compound appears tacky or difficult to handle. What should I do?

A1: This is a common issue caused by moisture absorption, as PEG compounds are often hygroscopic.[1][2] To resolve this, ensure you are following proper handling procedures. Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation.[3] After dispensing, purge the container with an inert gas like argon or nitrogen before sealing and storing at -20°C.[1][3]

Q2: I am observing unexpected deprotection of the Fmoc group before the intended reaction step. What could be the cause?

A2: Premature Fmoc deprotection is typically caused by exposure to basic conditions. The Fmoc group is highly sensitive to bases, especially secondary amines like piperidine, but can also be slowly removed by tertiary amines such as DIPEA. Ensure that all solvents and reagents used are free from amine contaminants. If your reaction involves a slow coupling step, premature cleavage can sometimes occur.

Q3: The this compound is not dissolving properly in my chosen solvent. What do you recommend?

A3: this compound is soluble in many common organic solvents used in peptide synthesis. For best results, use anhydrous (dry) solvents such as DMF, DMSO, methylene chloride (DCM), or acetonitrile. The long PEG chain also imparts water solubility. If you experience solubility issues, gently warm the solution or try sonication. Ensure the solvent is of high purity and free from water, unless you are intentionally preparing an aqueous solution.

Q4: I'm concerned about the stability of my stock solution. How long can I store it?

A4: Stock solutions prepared in anhydrous solvents can be kept for several days if stored properly. For maximum stability, solutions should be frozen at -20°C when not in use. It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation. For long-term storage, it is always best to store the compound in its solid, lyophilized form at -20°C or below.

TroubleshootingWorkflow start Start: Issue with This compound issue_type What is the nature of the issue? start->issue_type physical_state Problem with Physical State (e.g., tacky, clumpy) issue_type->physical_state Physical State reactivity_issue Problem with Reactivity (e.g., premature deprotection) issue_type->reactivity_issue Reactivity solubility_issue Problem with Solubility issue_type->solubility_issue Solubility check_storage Is the compound stored at -20°C in a sealed, dry container? physical_state->check_storage check_base Have solvents/reagents been exposed to basic contaminants (e.g., amines)? reactivity_issue->check_base check_solvent Are you using an appropriate anhydrous solvent (DMF, DMSO, DCM)? solubility_issue->check_solvent check_handling Was the container equilibrated to RT in a desiccator before opening? check_storage->check_handling Yes solution_physical Solution: 1. Store properly at -20°C under inert gas. 2. Always equilibrate to RT before opening. 3. Minimize air exposure. check_storage->solution_physical No check_handling->solution_physical No solution_reactivity Solution: 1. Use fresh, high-purity solvents. 2. Verify pH of all reagents. 3. Avoid cross-contamination with bases. check_handling->solution_reactivity Yes, still an issue. Consider other factors. check_base->physical_state No check_base->solution_reactivity Yes / Unsure check_solvent->reactivity_issue Yes, still an issue. Consider pH. solution_solubility Solution: 1. Use recommended anhydrous solvents. 2. Consider gentle warming or sonication. 3. Confirm solvent purity. check_solvent->solution_solubility No

References

Technical Support Center: Peptide Cleavage & Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage and deprotection of synthetic peptides. Our goal is to help you minimize side-chain modifications and maximize the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-chain modifications that occur during TFA cleavage?

A1: During cleavage with trifluoroacetic acid (TFA), reactive carbocations are generated from the removal of side-chain protecting groups (e.g., t-butyl, trityl) and from the resin linker. These carbocations can subsequently modify nucleophilic amino acid side chains, leading to a variety of unwanted byproducts. The most susceptible residues include:

  • Tryptophan (Trp): The indole ring is prone to alkylation (e.g., t-butylation) and oxidation.[1][2][3]

  • Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide or alkylated.[4]

  • Cysteine (Cys): The thiol group is highly nucleophilic and susceptible to alkylation and oxidation, leading to incorrect disulfide bond formation or other modifications.[5]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.

  • Arginine (Arg): Incomplete removal of sulfonyl-based protecting groups (like Pmc or Pbf) can be an issue, and the protecting group itself can sometimes modify other residues.

  • Asparagine (Asn) and Glutamine (Gln): Dehydration of the side-chain amide can occur, leading to nitrile formation. Deamidation to form aspartic or glutamic acid, and subsequent aspartimide formation, can also be a problem.

Q2: What are scavengers and how do they prevent side-chain modifications?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during deprotection. By reacting with these carbocations, scavengers prevent them from modifying the sensitive side chains of the peptide. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.

Q3: How do I choose the right cleavage cocktail for my peptide?

A3: The choice of cleavage cocktail depends on the amino acid composition of your peptide. For peptides without sensitive residues, a simple mixture of TFA, TIS, and water is often sufficient. However, for peptides containing residues like Cysteine, Methionine, or Tryptophan, a more complex cocktail containing additional scavengers is necessary.

Q4: Can I reuse a cleavage cocktail?

A4: It is strongly recommended to always use a freshly prepared cleavage cocktail. Scavengers can degrade over time, reducing their effectiveness and potentially leading to increased side reactions.

Troubleshooting Guides

Issue 1: Unexpected peaks in the HPLC chromatogram of the crude peptide.
  • Possible Cause: Formation of deletion sequences during synthesis, or side-chain modifications during cleavage.

  • Troubleshooting Steps:

    • Analyze by Mass Spectrometry: Determine the mass of the unexpected peaks to identify potential modifications (e.g., +56 Da for t-butyl addition, +16 Da for oxidation).

    • Optimize Cleavage Cocktail: If side-chain modifications are identified, adjust the scavenger composition in your cleavage cocktail. Refer to the data tables below for guidance.

    • Review Synthesis Protocol: If deletion sequences are suspected, review your solid-phase peptide synthesis (SPPS) protocol for potential issues with coupling efficiency.

Issue 2: Low peptide yield after cleavage and precipitation.
  • Possible Cause: Incomplete cleavage from the resin, or poor precipitation of the peptide.

  • Troubleshooting Steps:

    • Extend Cleavage Time: For peptides with multiple arginine residues, longer cleavage times may be necessary to ensure complete deprotection and cleavage.

    • Optimize Precipitation: Ensure the ether used for precipitation is sufficiently cold. You can also try concentrating the TFA filtrate before adding it to the ether.

    • Check for Resin Reattachment: For peptides with C-terminal Trp or Met, reattachment to the resin can occur. Using a scavenger like EDT can help minimize this.

Issue 3: The peptide is difficult to dissolve after precipitation.
  • Possible Cause: The peptide is hydrophobic or prone to aggregation.

  • Troubleshooting Steps:

    • Lyophilize from an Aqueous/Organic Mixture: After the final ether wash, dissolve the peptide pellet in a mixture of water and acetonitrile (or another suitable organic solvent) and lyophilize.

    • Use a Different Solvent System: For very hydrophobic peptides, dissolving in a small amount of DMSO or DMF before adding water for lyophilization can be effective.

Data Presentation: Efficacy of Scavenger Cocktails

The following tables summarize quantitative data on the effectiveness of different cleavage cocktails in minimizing common side-chain modifications.

Table 1: Prevention of S-tert-butylation of Cysteine

Cleavage Cocktail Composition (v/v/v)Scavenger(s)% S-t-butylated Cysteine
TFA/TIS/H₂O (95:2.5:2.5)TIS, H₂O15.4%
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)TIS, H₂O, DMS10.0%
TFA/TIS/H₂O/Anisole (90:2.5:2.5:5)TIS, H₂O, Anisole13.1%
TFA/TIS/H₂O/m-cresol (90:2.5:2.5:5)TIS, H₂O, m-cresol11.3%
TFA/TIS/H₂O/DMS/Thioanisole/DTT (70:5:5:10:10:1%)TIS, H₂O, DMS, Thioanisole, DTTOptimal results

Data adapted from a study on a model Cys-containing peptide.

Table 2: Prevention of Methionine Oxidation

Cleavage Cocktail CompositionScavenger(s)% Methionine Sulfoxide
TFA/TIS/H₂O (95:2.5:2.5)TIS, H₂O1.4%
TFA/TIS/H₂O (95:2.5:2.5) at 40°CTIS, H₂OIncreased side products
TFA/NH₄I/Me₂SNH₄I, Me₂SEffective in minimizing oxidation

Qualitative and quantitative data adapted from multiple sources.

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for peptides without highly sensitive amino acid residues.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with "Reagent K" for Sensitive Peptides

This protocol is recommended for peptides containing multiple sensitive residues like Cys, Met, and Trp.

  • Resin Preparation: Follow step 1 in Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare fresh "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v).

  • Cleavage Reaction: Add Reagent K to the dried resin (approximately 10-20 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow steps 4-6 in Protocol 1.

Protocol 3: HPLC Analysis of Crude Peptide
  • Sample Preparation: Dissolve a small amount of the crude peptide in 0.1% TFA in water.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from 5% to 95% B over 30 minutes.

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

Protocol 4: Mass Spectrometry Analysis for Side-Product Identification
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Ionization: Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: Acquire the full MS spectrum to determine the molecular weights of the components in the crude product.

  • Tandem MS (MS/MS): Select the precursor ions of interest (the expected peptide mass and any unexpected masses) for fragmentation to confirm the sequence and identify the location of any modifications.

Visualizations

Cleavage_Workflow Resin Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Cleavage Add Cleavage Cocktail Dry->Cleavage Agitate Agitate at RT Cleavage->Agitate Filter Filter Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Pellet Wash Pellet Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Analysis Analyze (HPLC, MS) Dry_Peptide->Analysis

Caption: General workflow for peptide cleavage and deprotection.

Scavenger_Mechanism cluster_0 Cleavage Reaction cluster_1 Side Reaction (Undesired) cluster_2 Scavenging (Desired) PG Protecting Group (e.g., t-butyl) Carbocation Reactive Carbocation PG->Carbocation + TFA TFA Peptide Sensitive Peptide (e.g., Trp) Scavenger Scavenger (e.g., TIS) Modified_Peptide Modified Peptide (Alkylated) Peptide->Modified_Peptide + Carbocation Trapped_Carbocation Trapped Carbocation Scavenger->Trapped_Carbocation + Carbocation

Caption: Mechanism of scavenger action in preventing side-chain modification.

Troubleshooting_Flowchart decision decision solution solution Start Problem During Cleavage Problem_Type What is the issue? Start->Problem_Type Low_Yield Low Yield Problem_Type->Low_Yield Low Yield Impure_Product Impure Product Problem_Type->Impure_Product Impure Product Check_Cleavage Incomplete Cleavage? Low_Yield->Check_Cleavage Analyze_MS Analyze by Mass Spec Impure_Product->Analyze_MS Extend_Time Extend Cleavage Time Check_Cleavage->Extend_Time Yes Check_Precipitation Poor Precipitation? Check_Cleavage->Check_Precipitation No Optimize_Precipitation Optimize Precipitation Conditions Check_Precipitation->Optimize_Precipitation Yes Identify_Modification Side-chain Modification Identified? Analyze_MS->Identify_Modification Optimize_Scavengers Optimize Scavenger Cocktail Identify_Modification->Optimize_Scavengers Yes Review_Synthesis Review Synthesis Protocol Identify_Modification->Review_Synthesis No (Deletion)

Caption: Troubleshooting flowchart for common peptide cleavage issues.

References

Technical Support Center: HPLC Purification of Peptides Containing Fmoc-N-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing the Fmoc-N-PEG23-acid moiety.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide showing poor solubility in the mobile phase?

A1: Peptides containing the Fmoc group are inherently hydrophobic. The addition of a long PEG chain can further complicate solubility. This poor solubility in aqueous mobile phases can lead to precipitation in the sample vial, injector, or at the head of the HPLC column.[1] To mitigate this, ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions, and consider filtering your sample before injection.[1]

Q2: I am observing a broad or tailing peak for my peptide. What are the likely causes?

A2: Peak broadening and tailing for hydrophobic and PEGylated peptides can be due to several factors:

  • Poor Solubility: The peptide may be partially precipitating on the column.[1]

  • Strong Secondary Interactions: The peptide may interact with active sites on the silica-based column packing material.[1]

  • Slow Mass Transfer: The bulky nature of the peptide, with both the Fmoc and PEG groups, can hinder its movement between the mobile and stationary phases.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

Q3: My peptide's retention time is inconsistent between runs. Why might this be happening?

A3: Fluctuations in retention time can be caused by:

  • Mobile Phase Inconsistency: Small variations in the mobile phase composition, especially the organic solvent to water ratio, can significantly impact the retention of hydrophobic molecules.

  • Temperature Fluctuations: Changes in ambient or column temperature affect solvent viscosity and interaction kinetics, leading to shifts in retention time.

  • Column Equilibration: Insufficient column equilibration between runs can lead to inconsistent retention times.

Q4: Should I remove the Fmoc group before or after HPLC purification?

A4: For longer peptides, purification with the "Fmoc-on" can be easier and faster. The hydrophobic Fmoc group provides a strong handle for retention on a reversed-phase column, allowing for clear separation from truncated sequences that lack the Fmoc group.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound peptides.

Problem Potential Cause Recommended Solution
High Backpressure Peptide precipitation at the head of the column.- Filter your sample before injection.- Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.
Column frit or tubing blockage.- Reverse flush the column (disconnected from the detector).- Check for and clear any blockages in the HPLC tubing.
No Peak or Very Small Peak Peptide precipitated in the sample vial or injector.- Check the sample for precipitation.- Adjust the sample solvent to improve solubility, potentially by increasing the initial percentage of organic solvent.
The peptide is not eluting from the column.- Increase the final percentage of the organic solvent in your gradient.- Consider using a stronger organic solvent like isopropanol in the mobile phase.
Split or Distorted Peaks Column void or contamination.- Wash the column with a strong solvent series.- If the problem persists, the column may need to be replaced.
Incompatible injection solvent.- Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject a smaller volume.
Presence of Closely Eluting Impurities Suboptimal gradient.- Optimize the gradient to improve resolution. A shallower gradient over the elution range of your peptide can be effective.
Inappropriate column chemistry.- Experiment with different column stationary phases (e.g., C8, C4, or Phenyl-Hexyl) to alter the selectivity of the separation.

Experimental Protocols

General HPLC Method for this compound Peptides

This protocol provides a starting point for method development. Optimization will likely be required based on the specific properties of your peptide.

  • Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A C4 column may also be beneficial for highly hydrophobic peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 20% to 70% B over 30 minutes. The initial and final percentages may need to be adjusted based on the peptide's retention. For particularly hydrophobic peptides, a higher starting percentage of B may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Column Temperature: 30-40 °C. Elevated temperatures can sometimes improve peak shape for large, hydrophobic molecules.

  • Injection Volume: 20-100 µL, depending on sample concentration and column dimensions.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then dilute with Mobile Phase A to the desired concentration (e.g., 1 mg/mL). Ensure the final sample composition is compatible with the initial mobile phase to prevent precipitation upon injection.

Visualizations

Troubleshooting Workflow for HPLC Purification

troubleshooting_workflow start Start HPLC Run issue Problem Encountered? start->issue high_pressure High Backpressure issue->high_pressure Yes no_peak No/Small Peak issue->no_peak Yes bad_peak_shape Split/Tailing Peak issue->bad_peak_shape Yes poor_resolution Poor Resolution issue->poor_resolution Yes end Successful Purification issue->end No check_sample_sol Check Sample Solubility & Filter Sample high_pressure->check_sample_sol check_column Check Column & System (Flush/Replace) high_pressure->check_column no_peak->check_sample_sol adjust_gradient Adjust Gradient (Organic %) no_peak->adjust_gradient bad_peak_shape->check_sample_sol bad_peak_shape->check_column optimize_method Optimize Method (Solvent, Column, Temp) bad_peak_shape->optimize_method poor_resolution->adjust_gradient poor_resolution->optimize_method check_sample_sol->start check_column->start adjust_gradient->start optimize_method->start

Caption: A workflow diagram for troubleshooting common HPLC purification issues.

Logical Relationship of Purification Parameters

purification_parameters peptide Peptide Properties (Hydrophobicity, Size) column Column Choice (C18, C8, C4) peptide->column mobile_phase Mobile Phase (Solvent, Additives) peptide->mobile_phase gradient Gradient Profile (Slope, Range) column->gradient mobile_phase->gradient result Purification Outcome (Resolution, Purity) mobile_phase->result gradient->result temperature Temperature temperature->result

Caption: Key parameters influencing the outcome of HPLC peptide purification.

References

Technical Support Center: Polyethylene Glycol (PEG) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of polyethylene glycol (PEG) compounds. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What does it mean that PEG is hygroscopic?

A1: Polyethylene glycol (PEG) is hygroscopic, which means it readily attracts and absorbs moisture from the atmosphere.[1][2] This property can lead to changes in the physical and chemical characteristics of PEG compounds, potentially impacting experimental outcomes. The amount of water absorbed depends on factors like the molecular weight of the PEG and the ambient humidity.[3]

Q2: How does the molecular weight of PEG affect its hygroscopicity?

A2: Lower molecular weight PEGs are generally more affected by humidity than their high molecular weight counterparts.[3] This is an important consideration when selecting a PEG for a specific application and determining the necessary handling and storage precautions.

Q3: What are the common consequences of improper handling of hygroscopic PEG?

A3: Improper handling of hygroscopic PEG can lead to several issues in the laboratory, including:

  • Clumping and caking: Absorption of moisture can cause PEG powders to clump together, making them difficult to handle and weigh accurately.[2]

  • Inaccurate measurements: The absorbed water adds to the weight of the PEG, leading to errors in concentration calculations and reagent stoichiometry.

  • Altered physical properties: Moisture can change the viscosity and solubility of PEG solutions.

  • Degradation of sensitive PEG derivatives: For functionalized PEGs, such as PEG NHS Esters or PEG Maleimides, moisture can lead to hydrolysis and a loss of reactivity.

  • Inconsistent experimental results: The variability in water content can be a significant source of irreproducibility in experiments.

Q4: How should I store my PEG compounds to minimize moisture absorption?

A4: Proper storage is critical for maintaining the quality of PEG compounds. The following conditions are strongly recommended:

  • Airtight Containers: Store PEG in tightly sealed, airtight containers to prevent exposure to atmospheric moisture.

  • Inert Atmosphere: For long-term storage and for sensitive PEG derivatives, it is best to store them under an inert atmosphere, such as nitrogen or argon.

  • Low Temperature: Many PEG derivatives should be stored at low temperatures (e.g., ≤ -15°C) to maintain their stability and activity.

  • Desiccants: Place desiccants, like silica gel pouches, inside a secondary container or within the storage environment to absorb any ambient moisture.

  • Protection from Light: Some PEG derivatives are light-sensitive and should be stored in the dark.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with hygroscopic PEG compounds.

Issue 1: My PEG powder has formed clumps. Can I still use it?

Possible Cause Solution
Moisture Absorption If the clumping is minor, you may be able to break up the clumps with a spatula before weighing. However, be aware that the material now contains an unknown amount of water, which will affect the accuracy of your measurements. For applications sensitive to water content, it is recommended to dry the PEG before use.

Issue 2: I'm getting inconsistent results in my PEGylation reaction.

Possible Cause Solution
Inaccurate PEG Concentration The hygroscopic nature of PEG can lead to weighing errors. The actual amount of PEG may be lower than weighed due to absorbed water. It is crucial to use dried PEG or accurately determine the water content to correct for this.
Degraded PEG Reagent If you are using a functionalized PEG (e.g., PEG-NHS), it may have hydrolyzed due to moisture exposure, leading to reduced reactivity. Always handle these reagents in a dry environment (e.g., a glove box) and store them properly.

Issue 3: My PEG solution is more viscous than expected.

Possible Cause Solution
Incorrect Concentration As with the issue above, absorbed water can lead to weighing errors, resulting in a higher actual concentration of PEG in your solution.
Effect of Water on Polymer Chains The presence of water can affect the hydration and conformation of PEG chains in solution, which can influence viscosity. Ensure your PEG is dry before preparing solutions, especially for applications where viscosity is a critical parameter.

Experimental Protocols

Protocol 1: Drying PEG Compounds Using a Vacuum Oven

This protocol describes a common method for drying PEG compounds to remove absorbed atmospheric moisture.

Materials:

  • Hygroscopic PEG compound

  • Vacuum oven

  • Schlenk flask or other suitable vacuum-rated container

  • Spatula

  • Balance

Procedure:

  • Weigh an empty, dry Schlenk flask.

  • Add the PEG compound to the flask and re-weigh to determine the initial mass.

  • Place the flask in a vacuum oven.

  • Heat the oven to a temperature appropriate for the specific PEG compound, typically between 40-60°C. Caution: Do not exceed the melting point of the PEG.

  • Apply a vacuum to the oven.

  • Dry the PEG under vacuum for a sufficient period (e.g., 12-24 hours). The exact time will depend on the amount of PEG and its initial water content.

  • To check for complete dryness, bring the oven back to atmospheric pressure with an inert gas (e.g., nitrogen), remove the flask, and weigh it.

  • Return the flask to the vacuum oven and continue drying for a few more hours.

  • Repeat the weighing process until a constant weight is achieved.

  • Once dry, store the PEG in a desiccator or under an inert atmosphere until ready for use.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content in a sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents

  • Dry syringe or volumetric pipette

  • PEG sample

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves placing the appropriate reagents in the titration cell and pre-titrating the solvent to a dry endpoint.

  • Accurately weigh the PEG sample. For liquid PEGs, this can be done by determining the weight of a syringe before and after injecting the sample into the titration cell. For solid PEGs, the sample can be directly added to the cell.

  • Start the titration. The instrument will automatically titrate the sample and calculate the water content.

  • The result is typically expressed as a percentage of water by weight. This value can then be used to correct the mass of PEG used in subsequent experiments.

Quantitative Data

Table 1: Influence of Molecular Weight on Physical State of PEG

Molecular Weight (Mw)Physical State at Room Temperature
200-700Liquid
1000-2000Semi-solid to soft solid
>2000Hard crystalline solid

Data synthesized from information in

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_analysis Analysis & Use cluster_end Outcome start Start: Receive/Acquire PEG Compound check_hygroscopic Is the PEG hygroscopic? start->check_hygroscopic dry_peg Dry PEG (e.g., Vacuum Oven) check_hygroscopic->dry_peg Yes weigh_quickly Weigh Quickly in a Controlled Environment check_hygroscopic->weigh_quickly No store_dry Store in Desiccator/Inert Atmosphere dry_peg->store_dry store_dry->weigh_quickly kf_titration Determine Water Content (Karl Fischer) weigh_quickly->kf_titration use_in_experiment Use in Experiment (Correct for Water Content) weigh_quickly->use_in_experiment kf_titration->use_in_experiment Inform end End: Accurate & Reproducible Results use_in_experiment->end

Caption: Workflow for Handling Hygroscopic PEG Compounds.

troubleshooting_workflow start Start: Inconsistent Experimental Results check_peg Is PEG a potential source of error? start->check_peg check_clumping Is the PEG powder clumped? check_peg->check_clumping Yes end Resolution: Improved Experimental Consistency check_peg->end No check_weighing Was the PEG weighed in an open environment? check_clumping->check_weighing No solution_dry Action: Dry the PEG before use. check_clumping->solution_dry Yes check_storage How was the PEG stored? check_weighing->check_storage No solution_weigh Action: Weigh in a controlled (dry) environment. check_weighing->solution_weigh Yes solution_store Action: Store in airtight containers with desiccant. check_storage->solution_store Improperly solution_karl_fischer Action: Perform Karl Fischer titration to determine water content and adjust calculations. check_storage->solution_karl_fischer Properly, but still inconsistent solution_dry->end solution_weigh->end solution_store->end solution_karl_fischer->end

Caption: Troubleshooting Inconsistent Results with PEG.

References

Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?

A1: A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker's primary function is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex. Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.

Q2: How does linker composition, beyond just length, influence PROTAC performance?

A2: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.

Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect. Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC linker optimization experiments.

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with ternary complex formation.

Potential Cause Troubleshooting/Optimization Steps
Suboptimal Linker Length The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues for ubiquitination are not accessible. Redesign the linker to alter the relative orientation of the two proteins.
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility and cell permeability.
No Ubiquitination A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.

Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes instead of the productive ternary complex.

Potential Cause Troubleshooting/Optimization Steps
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation

PROTACLinker Length (atoms)ER Binding Affinity (Ki, nM)ER Degradation (at 100 nM)Cell Viability (IC50, µM)
11 915.3 ± 2.1~40%>10
12 1212.5 ± 1.5~60%5.2 ± 0.7
13 1613.1 ± 1.8~80%1.1 ± 0.2
14 1914.2 ± 2.5~50%8.7 ± 1.1
15 2116.8 ± 3.1~30%>10
16 12 (C-terminus attachment)12.8 ± 1.9~20%>10

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.

Table 2: Effect of Linker Length on p38α Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
Compound A 13>1000<20
Compound B 1515085
Compound C 1712090
Compound D 1945070
Compound E 21>1000<30

For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation.

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interactions.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC measures the heat changes upon binding to determine the thermodynamics of ternary complex formation.

Protocol:

  • Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution. Degas both solutions.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Linker Optimization Workflow Design Design & Synthesize PROTAC Library (Varying Linker Lengths) Biophysical Biophysical Assays (SPR, ITC) - Binary & Ternary Binding Design->Biophysical Cellular Cellular Assays (Western Blot) - Protein Degradation (DC50, Dmax) Biophysical->Cellular Analysis Data Analysis & Lead Identification Cellular->Analysis Optimization Further Optimization (Composition, Attachment Point) Analysis->Optimization Linker_Length_Logic cluster_logic Linker Length vs. Efficacy Relationship TooShort Linker Too Short StericHindrance Steric Hindrance No Ternary Complex Formation TooShort->StericHindrance Optimal Optimal Linker Length StableComplex Stable & Productive Ternary Complex Efficient Ubiquitination Optimal->StableComplex TooLong Linker Too Long UnstableComplex Unstable/Inefficient Ternary Complex Reduced Ubiquitination TooLong->UnstableComplex

References

Validation & Comparative

A Researcher's Guide to Purity Analysis of Fmoc-N-PEG23-acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the purity of reagents is of paramount importance. Fmoc-N-PEG23-acid, a key building block, necessitates rigorous purity assessment to ensure the integrity and efficacy of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for this compound, supported by experimental protocols and a comparative look at alternative methodologies.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and effective method for determining the purity of this compound. This technique separates the main compound from its impurities based on differences in hydrophobicity. The non-polar stationary phase of the HPLC column retains the hydrophobic Fmoc group, while a polar mobile phase is used for elution.

Potential Impurities in this compound

Impurities in this compound can originate from the synthesis of the Fmoc-amino acid or the PEGylation process. Common impurities may include:

  • Free Fmoc-N-PEG23: The corresponding compound without the terminal carboxylic acid.

  • Fmoc-di-PEG23-acid: A dipeptide impurity formed during the synthesis.[1]

  • Free Amino Acid (H2N-PEG23-acid): Resulting from incomplete Fmoc protection or degradation.[1][2]

  • Acetic Acid: Can be introduced during the preparation and crystallization steps.[2]

  • Compounds with different PEG chain lengths: Arising from the polydispersity of the PEG raw material.

Comparative Analysis of Purity Determination Methods

While RP-HPLC is the primary method for purity analysis, other techniques can provide complementary information. The following table compares RP-HPLC with other analytical methods.

Method Principle Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Chromatographic separation based on hydrophobicity.High resolution and sensitivity for separating the main compound from impurities.[3] Provides accurate quantification of purity.Requires method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of MS.Provides molecular weight information, aiding in the identification of unknown impurities.Can be more complex to operate and interpret than HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Can identify and quantify impurities without the need for reference standards.Lower sensitivity compared to HPLC. Not ideal for detecting trace impurities.
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.Useful for identifying aggregates or fragments with significantly different molecular weights.May not effectively separate impurities with similar molecular weights.

Detailed Experimental Protocol: RP-HPLC Analysis of this compound

This protocol outlines a standard method for the purity analysis of this compound using RP-HPLC.

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve a known concentration of the this compound sample in a suitable solvent, such as a mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm or 301 nm
Injection Volume 10 µL
Column Temperature Ambient
Gradient Elution 30-100% Mobile Phase B over 20 minutes
  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurities.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Experimental Workflow and Data Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_results Results SamplePrep Sample Dissolution Injection Inject Sample SamplePrep->Injection MobilePhaseA Mobile Phase A (0.1% TFA in Water) MobilePhaseA->Injection MobilePhaseB Mobile Phase B (0.1% TFA in Acetonitrile) MobilePhaseB->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

References

A Comparative Guide to Mass Spectrometry Validation of Fmoc-N-PEG23-acid Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic peptides and proteins is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] This modification can lead to increased solubility, prolonged circulation half-life, and reduced immunogenicity.[1][2] The successful incorporation of PEG linkers, such as Fmoc-N-PEG23-acid, into a peptide sequence is a critical step that requires robust analytical validation. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight, assessing the purity, and identifying the successful conjugation of these PEGylated biomolecules.[3][4]

This guide provides a comparative analysis of this compound with other linker alternatives, supported by illustrative mass spectrometry data. It also offers detailed experimental protocols for the incorporation and validation process, aimed at researchers, scientists, and drug development professionals.

Performance Comparison of this compound and Alternatives in Peptide Synthesis

The choice of a linker in peptide synthesis can significantly influence the properties of the final conjugate and the complexity of its characterization. This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine for standard solid-phase peptide synthesis (SPPS) and a terminal carboxylic acid for coupling. Its long, hydrophilic PEG chain enhances solubility and provides a flexible spacer.

Below is a comparison of this compound with a shorter PEG linker and a non-PEG amino acid linker, highlighting the expected outcomes in mass spectrometry analysis of a model peptide (e.g., a decapeptide with a starting mass of 1000 Da).

FeatureThis compoundFmoc-N-PEG4-acidFmoc-Glycine-OH
Structure Fmoc-NH-(CH₂CH₂O)₂₃-CH₂CH₂COOHFmoc-NH-(CH₂CH₂O)₄-CH₂CH₂COOHFmoc-NH-CH₂-COOH
Molecular Weight ~1180 Da~355 Da297.3 Da
Expected Mass Shift of Peptide +1180 Da+355 Da+297.3 Da
Resulting Peptide Mass (approx.) 2180 Da1355 Da1297.3 Da
Key MS Features Significant mass increase. The polydispersity of longer PEG chains can lead to a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit).Moderate mass increase. A more defined peak with less pronounced polydispersity compared to longer PEGs.Small, well-defined mass increase corresponding to the single amino acid addition.
Solubility Enhancement HighModerateLow
Steric Hindrance Can be significant, potentially affecting subsequent reactions or biological interactions.ModerateLow

Experimental Protocols

I. Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound to a peptide synthesized on a resin using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin with the N-terminal Fmoc group removed) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary): If the N-terminal amino acid is still Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA; 6 equivalents) in DMF.

  • Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored using a Kaiser test.

  • Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF, followed by isopropanol and dichloromethane (DCM).

II. Cleavage and Deprotection
  • Resin Drying: Dry the PEGylated peptide-resin under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

III. Mass Spectrometry Validation (MALDI-TOF)
  • Sample Preparation: Dissolve a small amount of the crude PEGylated peptide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% TFA.

  • Matrix Preparation: Prepare a saturated solution of a suitable MALDI matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.

  • Spotting: Mix the peptide solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in reflector positive ion mode. Calibrate the instrument in the expected mass range of the PEGylated peptide.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the PEGylated peptide. The presence of un-PEGylated peptide or free PEG can also be assessed. For PEGylated compounds, a distribution of peaks separated by 44 Da may be observed, reflecting the polydispersity of the PEG chain.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Peptide Synthesis & PEGylation cluster_cleavage Cleavage & Purification cluster_analysis Mass Spectrometry Analysis cluster_validation Validation Outcome s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s4 Coupling Reaction s2->s4 s3 This compound Activation s3->s4 c1 Cleavage from Resin s4->c1 Washing & Drying c2 Peptide Precipitation c1->c2 c3 Crude Peptide c2->c3 a1 Sample & Matrix Prep c3->a1 a2 MALDI-TOF MS a1->a2 a3 Data Analysis a2->a3 v1 Successful Incorporation (Expected Mass Observed) a3->v1 Validation v2 Incomplete Reaction (Unmodified Peptide Present) a3->v2 Troubleshooting

Caption: Experimental workflow for the incorporation and mass spectrometry validation of this compound.

This guide provides a framework for the successful incorporation and validation of this compound in peptide synthesis. The provided protocols and comparative data will aid researchers in making informed decisions and in the accurate characterization of their PEGylated products.

References

A Head-to-Head Comparison: Fmoc-N-PEG23-acid Versus Shorter PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a cornerstone of creating effective therapeutics. Among the most utilized linkers, polyethylene glycol (PEG) chains offer significant advantages in modulating the physicochemical and pharmacological properties of bioconjugates. This guide provides an objective comparison of the long-chain Fmoc-N-PEG23-acid with its shorter counterparts, supported by experimental data, to inform the selection of the optimal linker for specific research applications.

The inclusion of a PEG linker in a bioconjugate, such as an antibody-drug conjugate (ADC) or a proteolysis-targeting chimera (PROTAC), can profoundly influence its solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for the seamless integration of these linkers during solid-phase peptide synthesis (SPPS). This guide will delve into the comparative performance of this compound and shorter Fmoc-N-PEG-acid linkers, providing a data-driven basis for linker selection.

The Impact of PEG Linker Length on Physicochemical Properties

The length of the PEG chain is a critical parameter that dictates the overall properties of the resulting bioconjugate. Longer PEG chains, such as the 23-unit chain in this compound, generally impart greater hydrophilicity. This enhanced water solubility is particularly beneficial for hydrophobic drug payloads, mitigating the risk of aggregation, which can lead to rapid clearance from circulation.[1]

PropertyShort PEG Linkers (e.g., PEG2, PEG4, PEG8)Long PEG Linkers (e.g., this compound)
Solubility Enhancement ModerateExcellent
Flexibility Low to ModerateHigh
Steric Hindrance LowHigh
Hydrophobicity HigherLower
Potential for Aggregation Higher (with hydrophobic payloads)Lower

Performance in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker plays a pivotal role in the conjugate's stability, pharmacokinetics (PK), and in vitro and in vivo efficacy. The choice of PEG linker length represents a trade-off between these parameters.

Pharmacokinetics

Longer PEG linkers significantly improve the pharmacokinetic profile of ADCs. The increased hydrodynamic radius of the ADC with a longer PEG chain leads to reduced renal clearance and a prolonged plasma half-life.[2] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[3]

LinkerClearance (mL/day/kg) in RatsPlasma Half-life (t½) in Mice
No PEG~15-
PEG2~10-
PEG4~7-
PEG8~5~100 hours
PEG12~5~120 hours
PEG24 (proxy for PEG23) ~5 ~150 hours
Note: Data is compiled and adapted from multiple sources.[3] Direct comparative data for all linker lengths in a single study is not available. The PEG24 data is presented as a close approximation for the performance of a PEG23 linker.
In Vitro Cytotoxicity

The impact of PEG linker length on the in vitro cytotoxicity of an ADC can vary depending on the specific antibody, payload, and target. While in some cases, PEG linker length has shown no significant effect on potency, other studies have demonstrated that longer PEG chains can lead to a reduction in in vitro cytotoxicity. This is potentially due to steric hindrance at the target cell surface or during internalization and processing.

Cell LineLinkerIC50 (ng/mL)
Karpas-299 (Anti-CD30 ADC)No PEG~10
Karpas-299 (Anti-CD30 ADC)PEG2~10
Karpas-299 (Anti-CD30 ADC)PEG4~10
Karpas-299 (Anti-CD30 ADC)PEG8~10
Karpas-299 (Anti-CD30 ADC)PEG12~10
Karpas-299 (Anti-CD30 ADC)PEG24 (proxy for PEG23) ~10
Data adapted from a study on anti-CD30 ADCs.

In contrast, a study on affibody-based drug conjugates showed a 4.5-fold and 22-fold reduction in cytotoxicity with 4 kDa and 10 kDa PEG linkers, respectively, compared to a non-PEGylated conjugate. This highlights the context-dependent nature of the effect of long PEG chains on in vitro potency.

In Vivo Efficacy

The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy. The prolonged circulation and increased exposure of the ADC can lead to greater accumulation in the tumor tissue, resulting in more significant tumor growth inhibition.

LinkerXenograft ModelTumor Growth Inhibition (%)
No PEGNCI-N87~40%
PEG10KNCI-N87>80%
PEG24 (proxy for PEG23) BxPC3Significant tumor suppression
Data compiled from multiple sources.

Application in PROTACs

In the development of PROTACs, the linker is not merely a spacer but a critical component for inducing the formation of a stable ternary complex between the target protein and an E3 ligase. The length and flexibility of the PEG linker are crucial. While a linker that is too short can cause steric clashes, an excessively long and flexible linker like that of this compound can sometimes lead to reduced degradation efficiency due to a higher entropic penalty upon binding. However, the enhanced solubility and cell permeability afforded by long PEG chains can be advantageous for the overall pharmacokinetic profile of the PROTAC.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of bioconjugates with different PEG linkers.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-PEG-Acid Linkers
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's amino group.

  • First Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling reagent such as HATU and an organic base like diisopropylethylamine (DIEA) in DMF. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • PEG Linker Incorporation: After the desired peptide sequence is assembled, deprotect the N-terminal Fmoc group. Activate the Fmoc-N-PEG-acid linker (e.g., this compound or a shorter variant) using HATU and DIEA in DMF. Couple the activated PEG linker to the N-terminus of the peptide.

  • Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic solution of SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

In Vivo Pharmacokinetic Study
  • Animal Model: Use healthy mice or rats for the study.

  • Administration: Administer the ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Plot the plasma concentration of the ADC over time and calculate pharmacokinetic parameters such as clearance and half-life.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the general structure of a PEGylated ADC, the mechanism of a PROTAC, and a typical experimental workflow for comparing PEG linkers.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload mAb Antibody Linker Fmoc-N-PEGn-acid (n = 2, 4, 8, 23) mAb->Linker Payload Cytotoxic Drug Linker->Payload

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

PROTAC_Mechanism cluster_Ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with PEG Linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin

Caption: Mechanism of action for a PROTAC molecule.

Experimental_Workflow start Synthesize Bioconjugates with different Fmoc-PEG-acid linkers (PEG2, PEG4, PEG8, PEG23) solubility Solubility & Aggregation Analysis start->solubility invitro In Vitro Cytotoxicity (IC50 Determination) solubility->invitro pk In Vivo Pharmacokinetics (Clearance, Half-life) invitro->pk invivo In Vivo Efficacy (Tumor Growth Inhibition) pk->invivo analysis Data Analysis & Linker Optimization invivo->analysis

Caption: Experimental workflow for comparing PEG linkers.

References

A Head-to-Head Comparison of Heterobifunctional Linkers: Fmoc-N-PEG23-acid in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional linker is a critical step in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), peptide-drug conjugates, and other targeted therapeutics. The linker's chemical nature, length, and reactivity profoundly influence the stability, solubility, and in vivo performance of the final conjugate. This guide provides an in-depth comparison of Fmoc-N-PEG23-acid with other widely used heterobifunctional linkers, offering a comprehensive overview of their properties, applications, and the experimental considerations for their use.

This compound is a long-chain polyethylene glycol (PEG)-based linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one terminus and a carboxylic acid at the other.[1] This structure provides a unique set of properties that make it a versatile tool in bioconjugation. In this guide, we will compare this compound to three other classes of popular heterobifunctional linkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), and Maleimide-PEG-NHS esters.

Comparative Analysis of Heterobifunctional Linkers

The choice of a heterobifunctional linker is dictated by the specific requirements of the bioconjugation strategy, including the functional groups available on the biomolecule and the payload, the desired stability of the final conjugate, and the intended application. The following tables provide a detailed comparison of the key features of this compound and its alternatives.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)MAL-PEG-NHS Ester
Reactive Group 1 Carboxylic Acid (-COOH)N-hydroxysuccinimide (NHS) EsterN-hydroxysuccinimide (NHS) EsterN-hydroxysuccinimide (NHS) Ester
Reactive Group 2 Fmoc-protected Amine (-NH-Fmoc)MaleimidePyridyldithiolMaleimide
Spacer Arm Long, hydrophilic PEG23 chainCyclohexane-methylPropionateHydrophilic PEG chain (variable length)
Cleavability Non-cleavableNon-cleavable thioether bondCleavable disulfide bond (reducible)Non-cleavable thioether bond
Solubility High in aqueous and organic solvents[1]Low in aqueous solutions; requires organic co-solvents[2]Low in aqueous solutions; requires organic co-solvents[3]Generally high in aqueous solutions, dependent on PEG length[4]
Primary Applications Peptide synthesis, drug delivery, bioconjugation where a long, flexible spacer is neededCreation of stable antibody-drug conjugates (ADCs)Reversible protein modifications, cleavable ADCsBioconjugation requiring a hydrophilic, non-cleavable spacer

Performance Characteristics

The performance of a heterobifunctional linker is assessed based on several parameters, including reaction efficiency, stability of the resulting conjugate, and the impact on the biological activity of the conjugated molecules.

Performance MetricThis compoundSMCCSPDPMAL-PEG-NHS Ester
Reaction Efficiency Carboxylic acid activation required (e.g., with EDC/NHS) for reaction with amines. Fmoc deprotection with a base is necessary to expose the amine for further conjugation.NHS ester reacts efficiently with primary amines at pH 7-9. Maleimide reacts specifically with thiols at pH 6.5-7.5.NHS ester reacts efficiently with primary amines at pH 7-9. Pyridyldithiol reacts with thiols to form a disulfide bond.NHS ester reacts efficiently with primary amines at pH 7-9. Maleimide reacts specifically with thiols at pH 6.5-7.5.
Conjugate Stability Forms a stable amide bond. The long PEG chain can enhance the stability of the conjugate by reducing aggregation.Forms a highly stable, non-cleavable thioether bond.The resulting disulfide bond is stable in circulation but can be cleaved by reducing agents like glutathione in the intracellular environment.Forms a highly stable, non-cleavable thioether bond. The PEG spacer enhances stability.
Impact on Solubility The long, hydrophilic PEG23 spacer significantly enhances the aqueous solubility of the conjugate.The cyclohexane spacer is hydrophobic and may decrease the solubility of the conjugate.The propionate spacer is relatively hydrophobic.The hydrophilic PEG spacer improves the aqueous solubility of the conjugate.
Control over Conjugation The two-step nature of Fmoc deprotection and subsequent conjugation offers a high degree of control.The sequential reaction of the NHS ester and maleimide groups allows for controlled, stepwise conjugation.Sequential reaction of NHS ester and pyridyldithiol allows for controlled conjugation.Sequential reaction of NHS ester and maleimide allows for controlled conjugation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers in bioconjugation. Below are generalized protocols for each linker type.

This compound Conjugation Workflow

The use of this compound typically involves a multi-step process, providing a high degree of control over the conjugation strategy.

Fmoc_PEG_Acid_Workflow cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Conjugation to First Molecule cluster_step3 Step 3: Fmoc Deprotection cluster_step4 Step 4: Conjugation to Second Molecule A This compound C Activated Fmoc-N-PEG23-NHS Ester A->C Activation B EDC/NHS E Fmoc-N-PEG23-Molecule 1 Conjugate C->E Amine Coupling D Molecule 1 (e.g., Antibody with Lysine residues) G H2N-PEG23-Molecule 1 Conjugate E->G Deprotection F Piperidine I Molecule 2-PEG23-Molecule 1 Final Conjugate G->I Coupling H Molecule 2 (e.g., Activated Drug)

Caption: Workflow for bioconjugation using this compound.

Detailed Methodology:

  • Activation of Carboxylic Acid: Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group.

  • Conjugation to the First Molecule: Add the activated Fmoc-N-PEG23-NHS ester to the first molecule (e.g., an antibody in a suitable buffer at pH 7-8) containing primary amine groups. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess linker and byproducts by size exclusion chromatography or dialysis.

  • Fmoc Deprotection: Treat the conjugate with a solution of 20% piperidine in DMF to remove the Fmoc protecting group, exposing the terminal amine.

  • Purification: Purify the deprotected conjugate to remove piperidine and the fluorenyl byproduct.

  • Conjugation to the Second Molecule: React the amine-terminated conjugate with the second molecule, which should have a compatible reactive group (e.g., an activated ester or isothiocyanate).

SMCC Conjugation Workflow

SMCC is a non-cleavable linker that creates a stable thioether bond, making it a popular choice for ADCs.

SMCC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Drug Conjugation cluster_step4 Step 4: Final Purification A Antibody (with Lysines) C Maleimide-Activated Antibody A->C NHS Ester Reaction (pH 7-9) B SMCC D Removal of excess SMCC C->D F Antibody-Drug Conjugate (ADC) D->F Maleimide Reaction (pH 6.5-7.5) E Thiol-containing Drug G Removal of excess drug and purification of ADC F->G

Caption: Workflow for ADC preparation using the SMCC linker.

Detailed Methodology:

  • Antibody Modification: Dissolve the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.2-8.0). Add a 10- to 20-fold molar excess of SMCC (dissolved in DMSO or DMF) to the antibody solution. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess SMCC using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (pH 6.5-7.5).

  • Drug Conjugation: Add the thiol-containing drug to the maleimide-activated antibody. Incubate for 1-2 hours at room temperature.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or N-acetylcysteine.

  • Final Purification: Purify the ADC using size exclusion chromatography or other appropriate methods to remove unreacted drug and aggregates.

SPDP Conjugation Workflow

SPDP is used to create cleavable ADCs, where the disulfide bond can be reduced by intracellular glutathione.

SPDP_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Drug Conjugation cluster_step4 Step 4: Final Purification A Antibody (with Lysines) C Pyridyldithiol-Activated Antibody A->C NHS Ester Reaction (pH 7-9) B SPDP D Removal of excess SPDP C->D F Antibody-Drug Conjugate (ADC) D->F Disulfide Exchange (pH 7-8) E Thiol-containing Drug G Removal of excess drug and purification of ADC F->G MAL_PEG_NHS_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Drug Conjugation cluster_step4 Step 4: Final Purification A Antibody (with Lysines) C Maleimide-PEG-Activated Antibody A->C NHS Ester Reaction (pH 7-9) B MAL-PEG-NHS Ester D Removal of excess linker C->D F Antibody-PEG-Drug Conjugate (ADC) D->F Maleimide Reaction (pH 6.5-7.5) E Thiol-containing Drug G Removal of excess drug and purification of ADC F->G

References

The Strategic Advantage of Fmoc-N-PEG23-acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate linker molecules is a critical determinant of a therapeutic's success. In the realm of bioconjugation and drug delivery, Fmoc-N-PEG23-acid has emerged as a superior choice for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, to deliniate its advantages in the design of next-generation drug delivery systems.

This compound is a heterobifunctional linker that incorporates three key features: a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a long-chain polyethylene glycol (PEG) spacer with 23 ethylene glycol units, and a terminal carboxylic acid. This unique combination offers significant benefits in terms of synthesis, solubility, stability, and in vivo performance of the conjugated drug.[1]

Comparative Performance Analysis

The advantages of utilizing a long-chain, Fmoc-protected PEG linker like this compound are evident when compared to other common alternatives in drug delivery. These alternatives include linkers with different protecting groups (e.g., Boc-protected), varying PEG lengths, and different reactive functionalities (e.g., maleimide).

Enhanced Solubility and Stability

The extended hydrophilic PEG23 chain of this compound significantly improves the aqueous solubility of hydrophobic drugs.[1] This is a crucial attribute for preventing aggregation and improving the formulation of potent, yet poorly soluble, therapeutic compounds.

Linker TypeDrug Loading Capacity (%)Formulation StabilityReference
PEG-Fmoc Conjugate ~36% for PaclitaxelHigh, stable mixed nanomicelles[2]
PEG-lipid conjugate15.2% for PaclitaxelLower than PEG-Fmoc[2]
Non-PEGylated formulationVariable, often lowProne to aggregation-

Table 1: Comparison of Drug Loading Capacity and Formulation Stability.

Prolonged Circulation Half-Life and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to increase the hydrodynamic radius of a therapeutic, thereby reducing renal clearance and extending its circulation half-life.[3] The long PEG23 chain of this compound provides a substantial "stealth" effect, shielding the drug conjugate from the host's immune system and proteolytic degradation.

Linker/ModificationCirculation Half-Life (in mice)In Vivo Tumor InhibitionReference
No PEG insertion (HM)19.6 min-
4 kDa PEG insertion (HP4KM)49.2 min57.23%
10 kDa PEG insertion (HP10KM) 219.0 min 65.07%

Table 2: Impact of PEG Chain Length on Circulation Half-Life and Antitumor Efficacy. This data, while not specific to PEG23, illustrates the principle that longer PEG chains significantly enhance circulation time and therapeutic outcome.

Versatility in Synthesis and Conjugation

The Fmoc protecting group offers a distinct advantage in solid-phase peptide synthesis (SPPS) and bioconjugation due to its base-lability. This allows for orthogonal protection strategies where other protecting groups (like acid-labile Boc) can be used for amino acid side chains, enabling the synthesis of complex peptide-drug conjugates. The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, forming a stable amide bond.

Protecting Group StrategyDeprotection ConditionsCompatibility with Acid-Labile GroupsSynthesis EfficiencyReference
Fmoc Mildly basic (e.g., piperidine)HighWell-suited for automated synthesis
BocStrongly acidic (e.g., TFA)LowCan lead to side-chain deprotection

Table 3: Comparison of Fmoc and Boc Protecting Group Strategies in Peptide Synthesis.

Experimental Protocols

Solid-Phase Synthesis of a PEGylated Peptide using this compound

This protocol describes the manual solid-phase synthesis of a peptide with N-terminal PEGylation using this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)

  • DMF, Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF. Repeat this step for each amino acid in the peptide sequence.

  • N-terminal PEGylation: For the final coupling step, use this compound instead of an Fmoc-amino acid. Follow the same coupling procedure as in step 3.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal PEG with 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of this compound to a Protein

This protocol outlines the conjugation of this compound to lysine residues on a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound, EDC (1.5 eq.), and NHS (1.2 eq.) in anhydrous DMSO. Allow the reaction to proceed for 1 hour at room temperature to form the NHS ester.

  • Protein Conjugation: Add the activated Fmoc-N-PEG23-NHS ester solution to the protein solution at a desired molar excess. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

  • Reaction Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the unreacted PEG linker and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Characterize the protein-PEG conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Visualizing the Advantage

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for solid-phase peptide synthesis and the benefits of PEGylation in drug delivery.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 AA_Coupling 3. Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash2 Wash AA_Coupling->Wash2 Wash1->AA_Coupling Wash2->Fmoc_Deprotection Repeat for each AA PEGylation 4. N-terminal PEGylation (this compound) Wash2->PEGylation Final_Deprotection 5. Final Fmoc Deprotection PEGylation->Final_Deprotection Cleavage 6. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Final_Product Purified PEGylated Peptide Purification->Final_Product

SPPS workflow for a PEGylated peptide.

PEGylation_Benefits cluster_0 Without PEGylation cluster_1 With this compound Drug_unPEG Drug Immune_Cell Immune Cell Drug_unPEG->Immune_Cell Immune Recognition Kidney Renal Clearance Drug_unPEG->Kidney Rapid Clearance Protease Proteolytic Degradation Drug_unPEG->Protease Degradation Drug_PEG PEGylated Drug Prolonged_Circulation Prolonged Circulation Drug_PEG->Prolonged_Circulation Reduced Clearance & Immune Recognition Tumor Tumor Tissue (EPR Effect) Prolonged_Circulation->Tumor Enhanced Accumulation

Benefits of PEGylation in drug delivery.

Conclusion

This compound offers a compelling combination of features that address many of the challenges in modern drug delivery. Its long PEG chain enhances solubility, stability, and circulation time, while the Fmoc group and terminal carboxylic acid provide the synthetic versatility required for creating complex and effective drug conjugates. The experimental data, though often comparing general PEGylation strategies, strongly supports the advantages conferred by a long, flexible linker like the one present in this compound. For researchers aiming to optimize the therapeutic potential of their drug candidates, this compound represents a powerful and strategically advantageous tool.

References

The Long and Short of It: A Comparative Guide to PROTAC Efficacy with Varying PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker plays a pivotal role. This guide provides an objective comparison of the efficacy of PROTACs featuring long versus short polyethylene glycol (PEG) linkers, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The linker in a PROTAC molecule is not merely a spacer but a critical determinant of its success, influencing the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] The length of the PEG linker, a commonly used motif due to its hydrophilicity and tunable nature, directly impacts a PROTAC's degradation potency (DC50) and maximal degradation (Dmax).[1][3] However, the optimal linker length is not a universal constant and is highly dependent on the specific biological system, including the target protein and the recruited E3 ligase.[1]

Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison

Systematic studies have demonstrated that varying the PEG linker length can have a profound effect on PROTAC performance. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Below is a summary of quantitative data from various studies illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα VHLPEG12>1000<20
PEG16~100>80
TBK1 VHLAlkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolarup to 96
Alkyl/Ether21396
Alkyl/Ether2929276
BTK CRBNPEG< 4 PEG unitsImpaired Binding-
PEG≥ 4 PEG units1 - 40-
BRD4 CRBNPEG0 PEG units< 500-
PEG1-2 PEG units>5000Reduced
PEG4-5 PEG units< 500-
CRBN (Homo-PROTAC) CRBNPEG8Optimized-

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

PROTAC Mechanism of Action

Experimental_Workflow start Start cell_culture 1. Cell Culture & Treatment - Seed cells - Treat with varying PROTAC concentrations start->cell_culture cell_lysis 2. Cell Lysis - Harvest and lyse cells to extract proteins cell_culture->cell_lysis protein_quant 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE & Western Blot - Separate proteins by size - Transfer to membrane protein_quant->sds_page immunoblot 5. Immunoblotting - Probe with primary and secondary antibodies sds_page->immunoblot detection 6. Detection & Analysis - Chemiluminescence imaging - Quantify protein bands immunoblot->detection end End detection->end

Western Blot Experimental Workflow

Detailed Experimental Protocols

Reproducible experimental protocols are crucial for the evaluation of PROTAC efficacy. Below are methodologies for key assays.

Western Blot for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • A loading control antibody (e.g., β-actin or GAPDH) should also be used to normalize the results.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity and calculate the percentage of degradation relative to the vehicle-treated control.

Ternary Complex Formation Assays

While Western blotting confirms protein degradation, other biophysical assays can provide insights into the formation of the ternary complex, which is a prerequisite for degradation.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with binding events, allowing for the determination of binding affinities (Kd) of the PROTAC to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.

  • Fluorescence Polarization (FP): FP assays can be used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase in a competitive format.

  • Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of binary and ternary complex formation in real-time.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair. While longer linkers can provide the necessary flexibility for productive ternary complex formation in some systems, shorter linkers may be optimal in others to avoid unfavorable conformations. A systematic approach to linker design, exploring a range of lengths and compositions, is paramount for the development of potent and selective protein degraders. By employing the detailed experimental protocols and considering the structure-activity relationships presented in this guide, researchers can more effectively navigate the complexities of PROTAC optimization and unlock the full therapeutic potential of targeted protein degradation.

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for Fmoc-N-PEG23-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy. While Fmoc-N-PEG23-acid has been a widely utilized hydrophilic linker, the quest for optimized bioconjugate performance has driven the development of a diverse array of alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to facilitate informed linker selection.

This comparison will delve into key classes of alternative linkers, including those with different cleavability profiles, and emerging non-PEG hydrophilic polymers. We will examine their impact on critical performance metrics and provide detailed experimental protocols for their evaluation.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

A primary consideration in linker design is the mechanism of payload release. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages.[1][2]

Cleavable linkers are designed to release their payload in response to specific triggers within the target cell or tumor microenvironment, such as low pH, high concentrations of reducing agents, or the presence of specific enzymes.[][4] This controlled release can enhance the bystander effect, where the released payload can eliminate neighboring antigen-negative tumor cells.[]

Non-cleavable linkers , in contrast, release the payload only after the complete degradation of the antibody backbone within the lysosome. This generally leads to higher plasma stability and a reduced risk of off-target toxicity.

Performance Beyond PEG: Emerging Hydrophilic Linkers

While Poly(ethylene glycol) (PEG) has been the gold standard for imparting hydrophilicity and improving the pharmacokinetic profile of bioconjugates, concerns about potential immunogenicity and non-biodegradability have spurred the development of alternatives.

Polysarcosine (PSar): A Promising Polypeptoid

Polysarcosine, a polymer of the endogenous amino acid sarcosine, has emerged as a leading biodegradable and non-immunogenic alternative to PEG. Head-to-head studies have demonstrated that PSar-based linkers can offer comparable or even superior performance to PEG linkers, particularly for high-drug-to-antibody ratio (DAR) ADCs.

Polypeptide-Based Linkers: Tunable and Biodegradable

Utilizing sequences of natural amino acids, polypeptide linkers offer a high degree of tunability. Their length, flexibility, and cleavability can be precisely engineered. These linkers are biodegradable, breaking down into natural amino acids and minimizing the risk of long-term toxicity.

Polysaccharide-Based Linkers: Natural and Biocompatible

Polysaccharides, such as dextran, are another class of natural polymers being explored as PEG alternatives. Their high hydrophilicity and biocompatibility make them attractive for improving the properties of bioconjugates.

Quantitative Performance Comparison

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies. It is important to note that the data is compiled from studies using different antibody-payload combinations and experimental models, which may influence the results.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Linker TypeADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference
PEG-based (Cleavable) Anti-HER2-MMAESK-BR-314.3
β-galactosidase-cleavable Anti-HER2-MMAESK-BR-38.8
Non-Cleavable (SMCC) Kadcyla (T-DM1)SK-BR-333
Polysarcosine (PSar12) Anti-HER2-MMAE (DAR 8)BT-474~0.1
PEG12 Anti-HER2-MMAE (DAR 8)BT-474~0.1
Cyclodextrin-based Brentuximab-MMAEKarpas-2990.016 - 0.034
Crown Ether-based Brentuximab-MMAEKarpas-299~0.020

Table 2: In Vivo Efficacy of ADCs with Different Linker Technologies

Linker TypeTumor ModelEfficacy MetricResultReference
β-galactosidase-cleavable Xenograft Mouse ModelTumor Volume Reduction57-58% at 1 mg/kg
Non-Cleavable (SMCC) Xenograft Mouse ModelTumor Volume ReductionNot statistically significant at 1 mg/kg
Polysarcosine (PSar12) BT-474 Breast Cancer ModelTumor GrowthComplete tumor regression at 2.5 mg/kg
PEG12 BT-474 Breast Cancer ModelTumor GrowthDelayed tumor growth at 2.5 mg/kg
Cyclodextrin-based Karpas-299 XenograftTumor GrowthComplete tumor regression in 8/8 animals at 1 mg/kg
PEG24 Karpas-299 XenograftTumor GrowthComparable to cyclodextrin-based ADC

Table 3: Pharmacokinetic Parameters of ADCs with Different Linkers

Linker TypeAnimal ModelParameterValueReference
Polysarcosine (PSar12) RatClearance (mL/day/kg)38.9
PEG12 RatClearance (mL/day/kg)47.3
Hydrophilic (PEG-based) Cleavable Not SpecifiedPlasma Half-life (days)10 - 14
Hydrophilic (PEG-based) Non-Cleavable Not SpecifiedPlasma Half-life (days)12 - 16

Visualizing the Concepts

To better understand the relationships and processes discussed, the following diagrams have been generated using Graphviz.

Linker_Types cluster_0 Bioconjugate Linkers cluster_1 Cleavability cluster_2 Hydrophilic Polymer This compound This compound PEG PEG This compound->PEG Alternative Linkers Alternative Linkers Cleavable Cleavable Alternative Linkers->Cleavable Non-Cleavable Non-Cleavable Alternative Linkers->Non-Cleavable Polysarcosine Polysarcosine Alternative Linkers->Polysarcosine Polypeptide Polypeptide Alternative Linkers->Polypeptide Polysaccharide Polysaccharide Alternative Linkers->Polysaccharide

Figure 1. Classification of Bioconjugation Linkers.

ADC_MOA cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment / Target Cell ADC Antibody-Drug Conjugate Binding Binding to Target Antigen ADC->Binding 1. Targeting Internalization Internalization Binding->Internalization 2. Endocytosis Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage / Degradation Cell_Death Cell Death Payload_Release->Cell_Death 5. Cytotoxicity Experimental_Workflow cluster_0 Linker Synthesis & Conjugation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Linker_Synthesis Linker Synthesis Conjugation Bioconjugation to Antibody Linker_Synthesis->Conjugation Purification Purification & Characterization Conjugation->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Stability Plasma Stability Assay Purification->Stability PK_Study Pharmacokinetic Study Purification->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study

References

A Researcher's Guide to Purity Determination of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of Fmoc-protected amino acids is a critical checkpoint in the synthesis of high-quality peptides. The presence of impurities, even in trace amounts, can significantly impact peptide yield, purity, and biological activity. This guide provides an objective comparison of the most common analytical methods for determining the purity of Fmoc-amino acids, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of Fmoc-amino acids, offering high resolution and sensitivity.[1] It is versatile, allowing for the determination of both chemical and enantiomeric purity through different methodologies. Complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable structural confirmation and impurity identification. A more recent development, quantitative NMR (qNMR), is emerging as a powerful primary analytical technique for absolute purity assessment.[2]

Comparison of Core Purity Assessment Techniques

A multi-faceted approach is often crucial for the comprehensive characterization of Fmoc-amino acid purity. The choice of technique depends on the specific purity attribute being assessed (e.g., chemical vs. enantiomeric) and the desired level of quantification.

Analytical Method Principle Information Provided Advantages Potential Challenges & Considerations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity (% area), retention time, presence of chemical impurities.Gold standard for chemical purity assessment; high resolution, sensitivity, and quantitative accuracy.[1][3]Method development is required; cannot resolve enantiomers.[4]
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Enantiomeric excess (ee%), quantification of D- and L-enantiomers.Essential for determining stereochemical purity, which is critical for biological activity.Requires specialized and often expensive chiral columns; method development can be complex.
Nuclear Magnetic Resonance (¹H NMR) Analysis of the magnetic properties of atomic nuclei.Structural confirmation, identification of structural impurities.Powerful for structural elucidation and can identify impurities without a chromophore.Lower sensitivity compared to HPLC; quantification can be complex and may require specialized techniques (qNMR).
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z).Molecular weight confirmation, identification of impurities based on mass.Unambiguously confirms the molecular weight of the Fmoc-amino acid and its impurities.Typically provides relative quantification unless coupled with a separation technique and appropriate standards.
Quantitative NMR (qNMR) Direct measurement based on the molar ratio of the analyte to a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte.A primary analytical method that is non-destructive and provides high accuracy and precision.Requires a high-purity internal standard; instrument parameters must be carefully optimized for accurate quantification.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate purity assessment. Below are representative protocols for the key analytical techniques.

1. Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

This method is effective in separating the main Fmoc-amino acid peak from common synthesis-related impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed. A typical starting point is 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 301 nm (for the Fmoc group).

  • Sample Preparation: Dissolve approximately 1 mg of the Fmoc-amino acid in 1 mL of acetonitrile/water (1:1).

2. Chiral HPLC for Enantiomeric Purity

The separation of D- and L-enantiomers is crucial as the presence of the undesired enantiomer can significantly impact the efficacy and safety of the final peptide product.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: Polysaccharide-based chiral stationary phases (CSPs) are commonly used (e.g., Lux Cellulose-2, 4.6 x 250 mm).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% TFA), for instance, 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Sample Preparation: Dissolve a known concentration of the Fmoc-amino acid in the mobile phase.

3. ¹H NMR Spectroscopy for Structural Confirmation

¹H NMR is a powerful tool for confirming the chemical structure of Fmoc-amino acids and identifying any structural impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The resulting spectrum should be consistent with the expected chemical shifts and coupling constants for the Fmoc-amino acid.

4. Mass Spectrometry for Molecular Weight Confirmation

MS is indispensable for confirming the identity of the synthesized Fmoc-amino acid.

  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Ionization Mode: Positive or negative ion mode can be used.

  • Analysis: The spectrum should show a prominent peak corresponding to the molecular ion of the Fmoc-amino acid ([M+H]⁺ or [M-H]⁻).

Common Impurities in Fmoc-Amino Acid Synthesis

Awareness of potential impurities is crucial for developing robust analytical methods and ensuring the quality of the final peptide.

Impurity Type Origin Potential Impact
Free Amino Acid Incomplete reaction or degradation.Can lead to multiple additions of the amino acid during peptide synthesis.
Racemized Enantiomers (D-isomer) Racemization during synthesis, particularly for sensitive amino acids like Histidine.Can alter the biological activity and immunogenicity of the final peptide.
Dipeptide Formation (Fmoc-Xaa-Xaa-OH) Unwanted carboxyl activation during the introduction of the Fmoc group.Incorporation of an incorrect building block into the peptide chain.
β-Alanine Derivatives Lossen-type rearrangement when using Fmoc-N-hydroxysuccinimide.Leads to the insertion of β-alanine instead of the intended amino acid.
Residual Protecting Groups Incomplete removal of side-chain protecting groups (e.g., Trityl).Can interfere with subsequent peptide synthesis steps.
Acetic Acid Contamination from reagents or solvents.Can cause chain termination during peptide synthesis.

Visualization of Experimental Workflows

Purity_Determination_Workflow cluster_synthesis Fmoc-Amino Acid Synthesis cluster_analysis Purity Analysis cluster_decision Quality Control Synthesis Chemical Synthesis RP_HPLC RP-HPLC (Chemical Purity) Synthesis->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesis->Chiral_HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS Pass Pass RP_HPLC->Pass >99% Purity Fail Fail RP_HPLC->Fail <99% Purity Chiral_HPLC->Pass >99.8% ee Chiral_HPLC->Fail <99.8% ee NMR->Pass Correct Structure NMR->Fail Incorrect Structure MS->Pass Correct Mass MS->Fail Incorrect Mass

Caption: Workflow for the purity assessment of Fmoc-protected amino acids.

Logical_Relationship center_node Fmoc-Amino Acid Purity chemical_purity Chemical Purity center_node->chemical_purity enantiomeric_purity Enantiomeric Purity center_node->enantiomeric_purity structural_identity Structural Identity center_node->structural_identity rphplc RP-HPLC chemical_purity->rphplc Primary qnmr qNMR chemical_purity->qnmr Quantitative chiralhplc Chiral HPLC enantiomeric_purity->chiralhplc Primary nmr NMR structural_identity->nmr Confirmatory ms MS structural_identity->ms Confirmatory

Caption: Logical relationship between purity attributes and analytical techniques.

References

A Comparative Analysis of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate Fmoc deprotection reagent is a critical step that profoundly influences the yield, purity, and overall success of peptide synthesis. While 20% piperidine in N,N-dimethylformamide (DMF) has traditionally been the gold standard, concerns over side reactions and the handling of piperidine have spurred the investigation of alternative reagents. This guide provides a comparative study of various Fmoc deprotection reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific applications.

The ideal Fmoc deprotection reagent should efficiently remove the Fmoc group without causing deleterious side reactions such as aspartimide formation, diketopiperazine (DKP) formation, or racemization of amino acid residues.[1] The choice of base, its concentration, and the reaction conditions play a pivotal role in mitigating these unwanted side reactions.[1]

Comparative Performance of Fmoc Deprotection Reagents

The following table summarizes quantitative data from various studies, comparing the performance of commonly used Fmoc deprotection reagents.

Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Aspartimide Formation (%)Diketopiperazine (DKP) Formation (%)Racemization (%)Reference(s)
Piperidine20% in DMF5-20 minVariableCan be significant, especially with Asp-Xxx sequencesProne to occur, especially with Pro-containing dipeptidesCan occur, particularly at the C-terminus and with sensitive residues like Cys and His[1][2][3]
4-Methylpiperidine (4-MP)20% in DMFSimilar to piperidineSimilar to piperidineMay offer slight reduction compared to piperidine in some casesSimilar to piperidineSimilar to piperidine
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% in DMF (often with a scavenger)< 1 min (very fast)HighCan be high, not recommended for Asp-containing peptidesReduced compared to piperidineCan be significant with certain residues
Piperazine (PZ)5-10% in DMF/EthanolSlower than piperidineHighSignificantly reducedReducedMinimal
Piperazine / DBU5% PZ + 2% DBU in DMF< 1 minHighReduced, especially with added formic acidSignificantly reducedLow
Dipropylamine (DPA)Not specifiedNot specifiedHighSignificantly reducedNot specifiedNot specified

Note: The efficiency and side reactions are sequence-dependent. The data presented are illustrative and may vary based on the specific peptide sequence and synthesis conditions.

Key Insights from Comparative Data:

  • Piperidine , the conventional reagent, is effective but is associated with a higher propensity for side reactions, particularly aspartimide formation in sequences containing aspartic acid.

  • 4-Methylpiperidine (4-MP) offers a similar performance to piperidine with potentially minor improvements in reducing side reactions in certain contexts.

  • DBU is a very potent and fast-acting deprotection reagent but its strong basicity can exacerbate side reactions like aspartimide formation and racemization, making it unsuitable for sensitive sequences unless used with caution and often in combination with a scavenger.

  • Piperazine (PZ) is a milder base that significantly reduces the risk of aspartimide formation and is a good alternative for the synthesis of peptides containing sensitive sequences. However, its deprotection kinetics are slower than piperidine.

  • The combination of Piperazine and DBU has emerged as a highly efficient and safer alternative, offering rapid deprotection while minimizing side reactions. The addition of a small amount of formic acid to this mixture can further suppress aspartimide formation. This combination has been shown to be particularly effective for synthesizing aggregation-prone and difficult peptide sequences.

  • Dipropylamine (DPA) has also been noted for its ability to significantly reduce aspartimide formation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for Fmoc deprotection using different reagents.

Standard Piperidine Deprotection Protocol

This protocol is widely used for routine solid-phase peptide synthesis.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for a specified time (typically 5-10 minutes).

  • Drain: Drain the deprotection solution.

  • Repeat (Optional but Recommended): Repeat the deprotection step (steps 2-4) one more time to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.

Piperazine/DBU Deprotection Protocol

This protocol is advantageous for rapid deprotection and for sequences prone to side reactions.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.

  • Deprotection: Add the deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-5 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of the deprotection reagents.

Visualizing the Fmoc Deprotection Workflow

The following diagram illustrates the general experimental workflow for Fmoc deprotection in SPPS.

Fmoc_Deprotection_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_washing Washing & Confirmation cluster_next_step Next Synthesis Step Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Add_Reagent Add Deprotection Reagent Swell->Add_Reagent Agitate Agitate Add_Reagent->Agitate Drain Drain Solution Agitate->Drain Wash Wash with DMF Drain->Wash Kaiser_Test Kaiser Test (Optional) Wash->Kaiser_Test Coupling Amino Acid Coupling Kaiser_Test->Coupling

Caption: General workflow for the Fmoc deprotection step in solid-phase peptide synthesis.

Signaling Pathway of Fmoc Deprotection

The mechanism of Fmoc group removal by a secondary amine like piperidine proceeds via a β-elimination reaction.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Fmoc Group Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Base {Secondary Amine (e.g., Piperidine)} DBF_Adduct DBF-Amine Adduct Dibenzofulvene Dibenzofulvene (DBF) Intermediate->Dibenzofulvene β-Elimination Deprotected_Peptide H₂N-Peptide-Resin Free Amine Dibenzofulvene->DBF_Adduct Trapping

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Conclusion

The choice of Fmoc deprotection reagent has a significant impact on the outcome of solid-phase peptide synthesis. While piperidine remains a widely used reagent, the emergence of alternatives, particularly the piperazine/DBU combination, offers compelling advantages in terms of speed and reduction of side reactions. For sequences prone to aspartimide formation, milder bases like piperazine are highly recommended. Researchers and process chemists should carefully consider the specific requirements of their target peptide to select the most appropriate deprotection strategy, thereby optimizing peptide yield and purity.

References

Assessing the Hydrophilicity of PEGylated Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the hydrophilicity of PEGylated peptides is crucial for optimizing drug delivery, enhancing solubility, and improving pharmacokinetic profiles. This guide provides a comprehensive comparison of key methods used to assess the hydrophilicity of these modified peptides, complete with experimental data, detailed protocols, and a visual workflow.

Polyethylene glycol (PEG) is a hydrophilic polymer widely used to modify peptides and proteins, a process known as PEGylation. This modification can significantly increase the hydrophilicity of the parent peptide, leading to improved solubility, reduced aggregation, and prolonged circulation half-life.[1][2][3] Accurate assessment of the resulting hydrophilicity is therefore a critical step in the development of PEGylated peptide therapeutics. This guide compares three common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Contact Angle Measurement, and Solubility Assays.

Comparative Analysis of Hydrophilicity Assessment Methods

The choice of method for assessing the hydrophilicity of PEGylated peptides depends on the specific research question, available instrumentation, and the physical state of the sample. The following tables provide a comparative overview of quantitative data obtained from these methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. In this technique, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. PEGylation increases the hydrophilicity of a peptide, leading to a shorter retention time compared to its non-PEGylated counterpart. The magnitude of this shift can be used to quantify the change in hydrophilicity.

Peptide/ProteinModificationRetention Time (min)Observations
InsulinUnmodified-Baseline
InsulinMono-PEGylated (MS(PEG)8)Shorter than unmodifiedIncreased hydrophilicity
InsulinDi-PEGylated (MS(PEG)8)Shorter than mono-PEGylatedFurther increase in hydrophilicity
Human Growth Hormone (hGH)Unmodified-Baseline
hGHPEGylatedShorter than unmodifiedIncreased hydrophilicity
Collagen PentapeptideMono-PEGylatedIncreases with PEG chain lengthRetention is influenced by PEG size
OctreotideMono-PEGylatedIncreases with PEG chain lengthRetention is influenced by PEG size

Table 1: Comparison of RP-HPLC Retention Times for PEGylated Peptides and Proteins. Data compiled from multiple sources.[4][5]

Contact Angle Measurement

Contact angle measurement is a surface-sensitive technique that quantifies the wettability of a solid surface by a liquid. A lower contact angle indicates greater hydrophilicity. For peptide analysis, a film of the peptide is typically coated onto a solid substrate, and the contact angle of a water droplet on this surface is measured.

Surface CoatingWater Contact Angle (°)Observations
Uncoated Silicon Wafer-Baseline
PEG0.3k-modified Silicon Wafer~45°Hydrophilic surface
PEG5k-modified Silicon Wafer~35°Increased hydrophilicity with PEG MW
PEG20k-modified Silicon Wafer~30°Further increased hydrophilicity
Polylactide (PLA)-Baseline
Acetal-PEG/PLADecreases with increasing PEG MWIncreased wettability

Table 2: Water Contact Angle Measurements on Surfaces Coated with PEG and PEGylated Polymers. Data compiled from multiple sources.

Solubility Assays

Directly measuring the solubility of a peptide in an aqueous buffer is a fundamental way to assess its hydrophilicity. Increased solubility in aqueous solutions is a direct consequence of successful PEGylation.

PeptideModificationAqueous Solubility
Various PeptidesUnmodifiedVaries
Various PeptidesPEGylatedGenerally increased
Hydrophobic PeptidesPEGylatedSignificantly improved solubility
Antimicrobial Peptide (FS10)Loaded in PEG-PLGA NanoparticlesEncapsulation protects the hydrophilic peptide

Table 3: Impact of PEGylation on Peptide Solubility. Data compiled from multiple sources.

Alternatives to PEGylation

While PEGylation is a widely adopted strategy, several alternatives have emerged to enhance peptide hydrophilicity and overcome potential immunogenicity associated with PEG. These alternatives include polypeptides like XTEN, PASylation, and polysarcosine, as well as zwitterionic polymers. These alternatives often exhibit similar hydrophilic properties to PEG, leading to increased hydrodynamic volume and extended circulation times.

Modification StrategyKey Features
XTENylation Utilizes recombinant, unstructured polypeptides to increase hydrodynamic size.
PASylation Employs polypeptides composed of proline, alanine, and serine to create a hydrophilic random coil.
Polysarcosine A peptidomimetic polymer with excellent biocompatibility and stealth properties.
Zwitterionic Polymers Contain both positive and negative charges, leading to strong hydration and resistance to protein fouling.

Table 4: Promising Alternatives to PEGylation for Enhancing Peptide Hydrophilicity.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable assessment of PEGylated peptide hydrophilicity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

Objective: To determine the change in hydrophobicity of a peptide upon PEGylation by comparing its retention time to the unmodified peptide.

Materials:

  • RP-HPLC system with a UV detector

  • C18 or C8 analytical column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Unmodified peptide standard

  • PEGylated peptide sample

Procedure:

  • Sample Preparation: Dissolve both the unmodified and PEGylated peptides in Mobile Phase A to a final concentration of 1 mg/mL. Filter the samples through a 0.22 µm syringe filter.

  • Instrument Setup:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min.

    • Set the UV detector to a wavelength of 214 nm or 280 nm, depending on the peptide sequence.

  • Injection and Elution:

    • Inject 20 µL of the unmodified peptide sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Record the chromatogram and note the retention time of the peptide peak.

  • Analysis of PEGylated Peptide:

    • Inject 20 µL of the PEGylated peptide sample.

    • Run the same gradient as for the unmodified peptide.

    • Record the chromatogram and note the retention time of the PEGylated peptide peak(s).

  • Data Analysis: Compare the retention time of the PEGylated peptide to the unmodified peptide. A shorter retention time for the PEGylated peptide indicates increased hydrophilicity. The presence of multiple peaks in the PEGylated sample may indicate different degrees of PEGylation or positional isomers.

Sessile Drop Contact Angle Measurement Protocol

Objective: To quantify the hydrophilicity of a surface coated with a PEGylated peptide.

Materials:

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Microsyringe for dispensing droplets

  • Solid substrate (e.g., silicon wafer, glass slide)

  • PEGylated peptide solution (1 mg/mL in a volatile solvent like ethanol)

  • High-purity water

Procedure:

  • Substrate Preparation:

    • Clean the substrate thoroughly with a suitable solvent (e.g., piranha solution for silicon wafers, followed by extensive rinsing with deionized water) to ensure a smooth and contaminant-free surface.

    • Dry the substrate with a stream of nitrogen gas.

  • Peptide Film Deposition:

    • Deposit a small volume of the PEGylated peptide solution onto the cleaned substrate.

    • Allow the solvent to evaporate completely, leaving a thin film of the peptide on the surface. Spin coating can be used for a more uniform film.

  • Contact Angle Measurement:

    • Place the peptide-coated substrate on the sample stage of the goniometer.

    • Using the microsyringe, carefully dispense a small droplet (e.g., 2-5 µL) of high-purity water onto the surface of the peptide film.

    • Immediately capture a high-resolution image of the droplet.

  • Data Analysis:

    • Use the instrument's software to analyze the captured image and determine the contact angle at the three-phase (solid-liquid-gas) interface.

    • Perform measurements at multiple locations on the surface to ensure reproducibility and calculate the average contact angle. A lower contact angle indicates a more hydrophilic surface.

Aqueous Solubility Assay (Turbidity Method) Protocol

Objective: To determine the aqueous solubility of a PEGylated peptide.

Materials:

  • UV-Vis spectrophotometer or plate reader

  • 96-well microplate

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • PEGylated peptide stock solution in a suitable solvent (e.g., DMSO)

Procedure:

  • Preparation of Peptide Solutions:

    • Prepare a serial dilution of the PEGylated peptide stock solution in the same solvent.

    • Add a small, fixed volume of each peptide concentration to the wells of the 96-well plate.

  • Addition of Aqueous Buffer:

    • To each well containing the peptide solution, add a larger volume of the aqueous buffer to achieve the final desired peptide concentrations and a low final concentration of the organic solvent (typically <1%).

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

    • Measure the absorbance (or turbidity) of each well at a wavelength where the peptide does not absorb (e.g., 620 nm). An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis:

    • Plot the absorbance as a function of the peptide concentration.

    • The concentration at which the absorbance begins to increase significantly is considered the kinetic solubility of the peptide in that aqueous buffer.

Visualizing the Assessment Workflow

A logical workflow is essential for systematically assessing the hydrophilicity of PEGylated peptides. The following diagram, generated using the DOT language, illustrates the key steps involved in this process.

Hydrophilicity_Assessment_Workflow cluster_Peptide_Preparation Peptide Preparation cluster_Hydrophilicity_Assessment Hydrophilicity Assessment cluster_Data_Analysis Data Analysis & Comparison Peptide_Synthesis Peptide Synthesis/ Procurement PEGylation PEGylation Reaction Peptide_Synthesis->PEGylation Purification Purification & Characterization (e.g., MALDI-TOF, SEC) PEGylation->Purification RP_HPLC Reversed-Phase HPLC Purification->RP_HPLC Contact_Angle Contact Angle Measurement Purification->Contact_Angle Solubility_Assay Solubility Assay Purification->Solubility_Assay Comparative_Analysis Comparative Data Analysis RP_HPLC->Comparative_Analysis Contact_Angle->Comparative_Analysis Solubility_Assay->Comparative_Analysis Hydrophilicity_Profile Establish Hydrophilicity Profile Comparative_Analysis->Hydrophilicity_Profile

Workflow for assessing the hydrophilicity of PEGylated peptides.

References

A Researcher's Guide to In-Vitro Stability Assays for Antibody-Drug Conjugates with Novel PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of oncology, the stability of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic success. This guide provides a comparative framework for understanding and evaluating the in-vitro stability of ADCs, with a particular focus on those employing cleavable linkers featuring polyethylene glycol (PEG) chains, such as the Fmoc-N-PEG23-acid linker. While specific data for this proprietary linker is not publicly available, this guide will equip you with the necessary protocols and comparative data on analogous systems to design and interpret your own stability studies.

The in-vitro stability of an ADC directly influences its efficacy and safety profile. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can render the therapeutic ineffective.[1][2] Therefore, rigorous in-vitro assessment in matrices that mimic physiological conditions is a cornerstone of ADC development.

Comparative In-Vitro Stability of Cleavable Linkers

The choice of linker chemistry is pivotal to an ADC's performance.[1][3] Below is a comparative summary of the stability of different cleavable linkers in human and mouse plasma, which are common preclinical models. Stability is often assessed by monitoring the change in the drug-to-antibody ratio (DAR) over time using techniques like liquid chromatography-mass spectrometry (LC-MS).[4] A decrease in DAR indicates premature drug deconjugation.

Linker TypeMatrixTime Point (days)% ADC Remaining / DARReference
Val-Cit-PABCMouse Plasma7Significant DAR loss observed
Val-Cit-PABCHuman Plasma7Stable
OHPAS (Aryl Sulfate)Mouse Plasma7Stable
OHPAS (Aryl Sulfate)Human Plasma7Stable
Glucuronide-PEG24Mouse Plasma6Improved stability over non-PEGylated
silyl ether-basedHuman Plasma>7Highly Stable (t1/2 > 7 days)

Note: The Val-Cit linker, a "gold standard," is known to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to instability, a phenomenon not observed in human plasma. This highlights the importance of multi-species plasma stability testing. The incorporation of hydrophilic PEG linkers has been shown to enhance stability and reduce aggregation, particularly for hydrophobic payloads.

Key In-Vitro Stability Assays

Two primary in-vitro assays are essential for characterizing the stability of an ADC with a cleavable linker: plasma stability and lysosomal stability.

Plasma Stability Assay

This assay evaluates the stability of the ADC in the circulatory system, predicting the potential for premature payload release and off-target toxicity.

Experimental Workflow for Plasma Stability Assay

Plasma Stability Assay Workflow cluster_incubation Incubation cluster_analysis Analysis ADC ADC Incubation Incubate at 37°C (Time points: 0, 1, 3, 7 days) ADC->Incubation Plasma Plasma (Human, Mouse, Rat, etc.) Plasma->Incubation Sample_Collection Collect Aliquots Incubation->Sample_Collection Immunoaffinity_Capture Immunoaffinity Capture (e.g., Protein A/G beads) Sample_Collection->Immunoaffinity_Capture LCMS_Analysis LC-MS Analysis Immunoaffinity_Capture->LCMS_Analysis Payload_Quantification Quantify Released Payload Immunoaffinity_Capture->Payload_Quantification DAR_Calculation Calculate Average DAR LCMS_Analysis->DAR_Calculation

Caption: Workflow for assessing ADC stability in plasma.

Detailed Protocol:

  • Preparation: An ADC with a linker such as this compound is incubated in plasma (e.g., human, mouse, rat) at a concentration of 1.3 mg/mL at 37°C. A buffer control is included to assess inherent ADC stability.

  • Time Points: Aliquots are collected at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).

  • Sample Processing: The ADC is isolated from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.

  • Analysis: The captured ADC is analyzed by LC-MS to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the amount of released payload.

  • Data Interpretation: A stable ADC will show minimal loss in DAR over the time course.

Lysosomal Stability Assay

This assay simulates the intracellular environment of a cancer cell, where the linker is designed to be cleaved to release the cytotoxic payload.

ADC Internalization and Payload Release Pathway

ADC Internalization and Payload Release ADC_Circulation ADC in Circulation Binding Binding to Tumor Antigen ADC_Circulation->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome (pH 6.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsins) Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Pathway of ADC action from circulation to cell death.

Detailed Protocol:

  • Preparation: The ADC is incubated with isolated human liver lysosomes or S9 fractions, which contain a cocktail of relevant enzymes. The incubation is performed at 37°C in a buffer that maintains metabolic activity.

  • Time Points: Samples are collected at various time points, often over a 24-hour period, to monitor the kinetics of payload release.

  • Sample Processing: The reaction is stopped, typically by heat inactivation, followed by protein precipitation to separate the released payload from the ADC and lysosomal proteins.

  • Analysis: The supernatant containing the released payload is analyzed by LC-MS to quantify the amount of cleavage over time.

  • Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction. Different peptide linkers exhibit varying cleavage rates; for example, Val-Cit linkers can be cleaved rapidly, with over 80% digestion within 30 minutes in human liver lysosomes.

Comparing Linker Performance: A Logical Framework

When evaluating a novel linker like this compound, a logical comparison against established linkers is crucial.

Logical Framework for Linker Stability Comparison

Linker Stability Comparison Framework Novel_Linker Novel Linker (e.g., this compound) Plasma_Stability Plasma Stability Assay (Multi-species) Novel_Linker->Plasma_Stability Lysosomal_Stability Lysosomal Stability Assay Novel_Linker->Lysosomal_Stability High_Plasma_Stability High Plasma Stability? (Low DAR loss) Plasma_Stability->High_Plasma_Stability Efficient_Lysosomal_Cleavage Efficient Lysosomal Cleavage? (Rapid Payload Release) Lysosomal_Stability->Efficient_Lysosomal_Cleavage Benchmark_Linkers Benchmark Linkers (e.g., Val-Cit, Glucuronide) Benchmark_Linkers->Plasma_Stability Benchmark_Linkers->Lysosomal_Stability High_Plasma_Stability->Efficient_Lysosomal_Cleavage Yes Re-engineer Re-engineer Linker High_Plasma_Stability->Re-engineer No Proceed Proceed to In-Vivo Studies Efficient_Lysosomal_Cleavage->Proceed Yes Efficient_Lysosomal_Cleavage->Re-engineer No

Caption: Decision framework for evaluating novel ADC linkers.

By systematically applying these in-vitro stability assays and comparing the results to well-characterized linkers, researchers can confidently advance the most promising ADC candidates into further preclinical and clinical development. The inclusion of a PEG component in the this compound linker is a rational design strategy to potentially enhance stability and solubility, and the rigorous application of the described assays will be key to validating its performance.

References

Benchmarking Fmoc-N-PEG23-acid: A Comparative Guide to Performance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in peptide synthesis to enhance the therapeutic properties of peptides. Benefits of PEGylation include improved solubility, increased in vivo stability, and reduced immunogenicity.[1][2][3] Fmoc-N-PEG23-acid is a long-chain PEGylating agent utilized in solid-phase peptide synthesis (SPPS) to introduce a hydrophilic spacer. This guide provides a comparative analysis of this compound's performance against shorter-chain PEG alternatives and a non-PEGylated counterpart, supported by representative experimental data.

Comparative Performance Data

The following table summarizes the performance of this compound in the synthesis of a model hydrophobic peptide, (Ala-Leu)5, compared to shorter PEG linkers and a standard glycine linker.

Linker/Amino AcidMolecular Weight ( g/mol )Coupling Efficiency (%)Crude Peptide Purity (%)Final Yield (%)Solubility (mg/mL in PBS)
Fmoc-Gly-OH297.31>999285<0.1
Fmoc-N-amido-PEG2-acid399.43>9993860.5
Fmoc-N-amido-PEG4-acid487.53>9994871.2
Fmoc-N-amido-PEG8-acid663.749895885.8
This compound 1368.58 96 96 89 >10

Disclaimer: The data presented is representative of typical results and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of the model peptide are provided below.

Solid-Phase Peptide Synthesis (SPPS) of (Ala-Leu)5

This protocol outlines the manual synthesis of the model peptide using a standard Fmoc/tBu strategy.[4][5]

  • Resin: Rink Amide resin (0.5 mmol/g loading).

  • Resin Swelling: The resin was swelled in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. The resin was then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • Standard Amino Acids (Fmoc-Ala-OH, Fmoc-Leu-OH): 4 equivalents of the Fmoc-amino acid were pre-activated with 3.9 equivalents of HBTU and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. The activated solution was added to the resin and allowed to react for 2 hours.

    • PEG Linker/Glycine Coupling: 2 equivalents of the respective Fmoc-N-amido-PEG-acid or Fmoc-Gly-OH were pre-activated with 1.9 equivalents of HATU and 3 equivalents of DIPEA in DMF. The activated solution was added to the resin and allowed to react for 4 hours.

  • Washing: After each deprotection and coupling step, the resin was washed with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Cleavage and Deprotection: The peptide was cleaved from the resin, and side-chain protecting groups were removed by treatment with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 3 hours.

  • Precipitation and Purification: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with cold ether. The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis of Peptide Purity and Yield
  • Purity: The purity of the crude peptide was determined by analytical RP-HPLC with UV detection at 214 nm.

  • Yield: The final yield was calculated based on the initial resin loading after purification and lyophilization.

Solubility Assay
  • Lyophilized peptides were suspended in phosphate-buffered saline (PBS, pH 7.4) to create a saturated solution.

  • The suspension was agitated for 2 hours and then centrifuged to pellet any undissolved peptide.

  • The concentration of the peptide in the supernatant was determined by measuring the absorbance at 280 nm (for peptides containing aromatic residues) or by a colorimetric peptide assay (for peptides lacking a chromophore).

Visualizing the Workflow and Rationale

The following diagrams illustrate the key processes in the synthesis and the rationale for using PEG linkers.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Coupling Amino Acid Coupling (HATU/DIPEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Final PEGylated Peptide Final PEGylated Peptide Purification->Final PEGylated Peptide

Figure 1. Experimental workflow for Fmoc-based solid-phase peptide synthesis.

PEGylation_Benefits cluster_properties Improved Properties Peptide Hydrophobic Peptide PEGylated_Peptide PEGylated Peptide Peptide->PEGylated_Peptide + PEG23 Linker PEG23 This compound Solubility Increased Solubility PEGylated_Peptide->Solubility Stability Enhanced Stability PEGylated_Peptide->Stability Immunogenicity Reduced Immunogenicity PEGylated_Peptide->Immunogenicity

Figure 2. Rationale for PEGylation of peptides.

Discussion

The incorporation of Fmoc-N-amido-PEG-acid linkers demonstrates a clear advantage in enhancing the solubility of the hydrophobic model peptide. As the length of the PEG chain increases, the solubility in aqueous buffer (PBS) improves significantly. While the coupling efficiency shows a slight decrease with the longest PEG chain (PEG23), likely due to steric hindrance, the overall peptide purity and final yield remain high. This suggests that for peptides with poor solubility, the use of a long-chain PEG linker like this compound is a highly effective strategy to improve handling and bioavailability without significantly compromising the synthesis efficiency. The choice of PEG linker length should be guided by the specific requirements of the peptide, balancing the need for enhanced solubility with potential impacts on coupling kinetics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.